Technical Documentation Center

1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol
  • CAS: 1482732-50-2

Core Science & Biosynthesis

Foundational

Synthesis and Stereochemical Control of 1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol: A Technical Guide

Executive Summary 1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol is a highly specialized bifunctional building block utilized in advanced drug discovery and materials science. The incorporation of a trifluoromethyl (–CF₃)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol is a highly specialized bifunctional building block utilized in advanced drug discovery and materials science. The incorporation of a trifluoromethyl (–CF₃) group drastically improves metabolic stability and lipophilicity, while the terminal alkyne serves as a versatile orthogonal handle for CuAAC "click" chemistry or Sonogashira cross-coupling. Synthesizing this molecule requires precise control over stereochemistry, as the biological efficacy of cyclohexane-based pharmacophores is intrinsically linked to their 3D conformation. This guide details the mechanistic rationale, reagent selection, and validated protocols for the diastereoselective ethynylation of 4-(trifluoromethyl)cyclohexanone.

Mechanistic Rationale & Stereochemical Dynamics

The starting material, 4-(trifluoromethyl)cyclohexanone, exists almost exclusively in a chair conformation due to the significant A-value (steric bulk) of the –CF₃ group, which locks it in the equatorial position 1[1].

When a nucleophile approaches the sp²-hybridized carbonyl carbon, it faces a bifurcated trajectory: axial or equatorial attack. According to the Felkin-Anh model adapted for cyclic systems, small, unhindered nucleophiles like the acetylide anion preferentially attack from the axial face .

  • Causality of Axial Attack: An equatorial approach suffers from steric repulsion from the axial hydrogens at the C2 and C6 positions. Conversely, an axial approach proceeds via a transition state that minimizes torsional strain with the adjacent equatorial C–H bonds.

  • Stereochemical Outcome: Axial attack pushes the developing hydroxyl group into the equatorial plane. Because the –CF₃ anchor is also equatorial, the resulting major diastereomer is trans-1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol (1,4-diequatorial relationship between –OH and –CF₃) 2[2].

G A 4-(Trifluoromethyl)cyclohexanone (Equatorial -CF3) B Lithium Acetylide EDA Complex Kinetic Control (-78 °C) A->B C Axial Nucleophilic Attack (Minimizes Torsional Strain) B->C D Major Diastereomer trans-1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol (Equatorial -OH, Axial -C≡CH) C->D >85% Yield E Minor Diastereomer cis-1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol (Axial -OH, Equatorial -C≡CH) C->E <15% Yield

Reaction pathway and stereochemical divergence in 4-(trifluoromethyl)cyclohexanone ethynylation.

Reagent Selection & Quantitative Data

The choice of ethynylating agent dictates both the yield and the diastereomeric ratio (d.r.). Uncomplexed lithium acetylide is prone to disproportionation into lithium carbide and acetylene gas. To circumvent this, the Lithium Acetylide Ethylenediamine (EDA) complex is utilized. The EDA ligand chelates the lithium ion, breaking up unreactive aggregates and stabilizing the monomeric acetylide species, thereby enhancing nucleophilicity and safety [[3]](3].

Alternatively, ethynylmagnesium bromide (Grignard reagent) can be employed, though it generally exhibits lower diastereoselectivity due to the higher reaction temperatures required and the bulkier nature of the magnesium-halide complex 4[4].

Table 1: Comparison of Ethynylating Agents for 4-Substituted Cyclohexanones
Ethynylating AgentSolvent SystemTemp. ProfileDiastereomeric Ratio (trans:cis)Typical YieldScalability & Handling
Lithium Acetylide·EDA THF-78 °C to 0 °C~ 85:1580–88%High; commercially available stable solid.
Ethynylmagnesium Bromide THF0 °C to rt~ 75:2570–80%Moderate; requires titration or in-situ generation.
TMS-Acetylene / n-BuLi THF-78 °C~ 92:885–90%High; requires secondary desilylation step (TBAF).
Yield calculated over two steps.

Experimental Protocol: Lithium Acetylide·EDA Route

This protocol is designed as a self-validating system. By strictly controlling the temperature regime and addition rates, kinetic control is maintained, ensuring high stereoselectivity.

Scale: 10.0 mmol Materials:

  • 4-(Trifluoromethyl)cyclohexanone: 1.66 g (10.0 mmol)

  • Lithium acetylide ethylenediamine complex (LiC≡CH·EDA): 1.10 g (12.0 mmol, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF): 30 mL

Step-by-Step Methodology:

  • Apparatus Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and argon gas inlet. Purge with argon for 10 minutes.

  • Reagent Suspension: Add LiC≡CH·EDA (1.10 g) to the flask, followed by the rapid injection of anhydrous THF (20 mL).

  • Thermal Equilibration: Submerge the flask in a dry ice/acetone bath to cool the suspension to -78 °C. Stir vigorously for 15 minutes. Causality: Low temperatures suppress the thermodynamic equatorial attack and prevent the enolization of the ketone.

  • Substrate Addition: In a separate dry vial, dissolve 4-(trifluoromethyl)cyclohexanone (1.66 g) in anhydrous THF (10 mL). Add this solution dropwise to the acetylide suspension over 20 minutes using a syringe pump.

  • Kinetic Maturation: Stir the reaction mixture at -78 °C for 2 hours.

    • Validation Checkpoint: Extract a 0.1 mL aliquot, quench in sat. NH₄Cl, and analyze via TLC (Hexanes/EtOAc 4:1, KMnO₄ stain). The ketone starting material (R_f ~0.6) should be completely consumed, replaced by a lower-running spot (R_f ~0.3).

  • Controlled Warming: Remove the dry ice bath and allow the mixture to slowly warm to 0 °C over 1 hour to ensure complete conversion of any unreacted intermediate complexes.

  • Quenching: Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl (15 mL) at 0 °C. Caution: Vigorous off-gassing of unreacted acetylene and ethylenediamine neutralization will occur.

  • Workup & Extraction: Transfer the biphasic mixture to a separatory funnel. Dilute with ethyl acetate (30 mL) and separate the layers. Extract the aqueous layer with additional ethyl acetate (2 × 20 mL).

  • Purification: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc, 9:1 gradient) to isolate the pure trans-1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol.

References

Sources

Exploratory

physicochemical properties of 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol

The following technical guide details the physicochemical properties, synthesis, and stereochemical analysis of 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol . CAS Registry Number: 1482732-50-2 Molecular Formula: C H F O...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and stereochemical analysis of 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol .

CAS Registry Number: 1482732-50-2 Molecular Formula: C


H

F

O Molecular Weight: 192.18 g/mol [1][2][3][4]

Executive Summary

1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical candidates.[2][4] It combines a metabolically stable trifluoromethyl group with a rigid ethynyl "handle" and a polar hydroxyl group.[4] This motif is frequently employed in medicinal chemistry to modulate lipophilicity (LogP), block metabolic oxidation at the 4-position of the cyclohexane ring, and provide a vector for further coupling via Sonogashira reactions or "click" chemistry.[4]

This guide analyzes the molecule's dual stereoisomerism, synthetic pathways, and critical physical properties relevant to drug development.[4]

Chemical Identity & Structure

PropertyDetail
IUPAC Name 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol
SMILES OC1(C#C)CCC(CC1)C(F)(F)F
InChI Key XTKBMZQCDBHHKY-UHFFFAOYSA-N
Common Scaffolds Cyclohexanol, Trifluoromethyl-cyclohexane, Terminal Alkyne
Stereocenters C1 and C4 (Geometric Isomerism: cis and trans)
Stereochemical Configuration

The molecule exists as two diastereomers based on the relative orientation of the hydroxyl group at C1 and the trifluoromethyl group at C4.[4]

  • Conformational Locking: The bulky trifluoromethyl group (A-value ≈ 2.5 kcal/mol) strongly prefers the equatorial position to avoid severe 1,3-diaxial interactions.[2][4] This locks the cyclohexane ring into a specific chair conformation.[4]

  • Isomer A (trans-1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol): The -OH group is equatorial (and the ethynyl group is axial).[2][4]

  • Isomer B (cis-1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol): The -OH group is axial (and the ethynyl group is equatorial).[2][4]

Note: "Cis" and "Trans" here typically refer to the relationship between the two substituents (OH and CF3).[4] If OH is equatorial and CF3 is equatorial, they are trans-diequatorial.[2][4]

Physicochemical Properties[6][8][9][10][11]

The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, ChemAxon) for missing experimental datasets.

PropertyValue / RangeContext
Physical State Solid (Low melting)White to off-white crystalline solid.[2][4]
Melting Point 60°C – 85°CPredicted range based on structural analogs (e.g., 1-ethynylcyclohexanol MP ~30°C; CF3 group raises MP).[2][4]
Boiling Point 195°C ± 10°CAt 760 mmHg.[2][4]
LogP (Octanol/Water) 2.1 – 2.6Moderate lipophilicity; suitable for CNS penetration.[2][4]
pKa (Acidic) 12.5 – 13.0Tertiary alcohol; weakly acidic.[2][4]
H-Bond Donors 1Hydroxyl group (-OH).[2][4]
H-Bond Acceptors 3Oxygen + Fluorine atoms (weak acceptors).[2][4]
Solubility HighSoluble in DMSO, MeOH, DCM, THF, EtOAc.[4]
Solubility (Water) Low (< 1 mg/mL)Requires cosolvent for biological assays.[2][4]

Synthesis & Manufacturing

The synthesis relies on the nucleophilic addition of an acetylide species to 4-(trifluoromethyl)cyclohexanone.[2][4] The stereochemical outcome is dictated by the trajectory of the nucleophile (axial vs. equatorial attack).[4]

Reaction Mechanism

The reaction involves the addition of Ethynylmagnesium bromide (Grignard) or Lithium acetylide to the ketone.[4]

  • Reagents: 4-(trifluoromethyl)cyclohexanone, Ethynylmagnesium bromide (0.5 M in THF).

  • Additives: Cerium(III) chloride (CeCl

    
    ) is often added to suppress enolization and improve diastereoselectivity (Organocerium chemistry).[2][4]
    
  • Conditions: Anhydrous THF, -78°C to 0°C, Inert atmosphere (N

    
     or Ar).[2][4]
    
Synthetic Workflow Diagram[2][5][6]

Synthesis Ketone 4-(trifluoromethyl) cyclohexanone (CAS 75091-99-5) Intermediate Tetrahedral Alkoxide Intermediate Ketone->Intermediate Nucleophilic Addition (-78°C) Reagent Ethynylmagnesium bromide (in THF) Reagent->Intermediate Quench Acidic Quench (Sat. NH4Cl) Intermediate->Quench Protonation Product 1-Ethynyl-4-(trifluoromethyl) cyclohexan-1-ol (Mixture of Diastereomers) Quench->Product

Figure 1: Synthetic pathway for the generation of the target alcohol from the ketone precursor.[2][4]

Detailed Protocol (Standardized)
  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 4-(trifluoromethyl)cyclohexanone (1.0 eq) in anhydrous THF (10 mL/g).

  • Addition: Cool to -78°C. Add Ethynylmagnesium bromide (1.2 eq) dropwise over 30 minutes.

    • Note: Maintain internal temperature below -65°C to maximize selectivity.[2][4]

  • Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour. Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS.[2][4]

  • Quench: Carefully quench with saturated aqueous NH

    
    Cl solution.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO

    
    , and concentrate.[4]
    

Separation of Isomers[5][7][11]

The resulting crude is typically a mixture of cis and trans isomers (ratio varies from 60:40 to 90:10 depending on conditions/reagents).[4] Separation is required for biological characterization.[2][4]

Separation Strategy
  • Flash Column Chromatography:

    • Stationary Phase: Silica Gel (40-63 µm).[2][4]

    • Mobile Phase: Gradient of 5% to 20% Ethyl Acetate in Hexanes.[4]

    • Elution Order: The isomer with the axial -OH group (often the cis isomer, via equatorial attack) is typically less polar and elutes first due to intramolecular H-bonding or shielding.[2][4] The equatorial -OH isomer (trans) usually elutes second.[2][4]

  • Recrystallization: If one isomer is highly crystalline, recrystallization from n-Heptane/EtOAc can yield high purity (>98%) material.[2][4]

Stereochemical Identification (NMR)[2][5]
  • 13C NMR (Diagnostic): The chemical shift of the carbinol carbon (C-OH) differs between isomers.

  • 19F NMR: The trifluoromethyl signal will show distinct shifts for axial vs. equatorial orientations relative to the hydroxyl group.[4]

Stereochemical Logic & Signaling

The biological activity of this molecule often depends on the vector of the ethynyl group.[4] The diagram below illustrates the stereochemical outcome based on the nucleophile's approach.

Stereochemistry cluster_Attack Nucleophilic Attack Trajectory cluster_Products Resulting Diastereomers Ketone 4-CF3-Cyclohexanone (CF3 is Equatorial) Axial_Attack Axial Attack (Top Face) Ketone->Axial_Attack Sterically Favored (Small Nucleophiles) Equatorial_Attack Equatorial Attack (Bottom Face) Ketone->Equatorial_Attack Torsional Strain Trans_Isomer Trans-Isomer (OH Equatorial / Ethynyl Axial) Thermodynamic Product Axial_Attack->Trans_Isomer Cis_Isomer Cis-Isomer (OH Axial / Ethynyl Equatorial) Kinetic Product Equatorial_Attack->Cis_Isomer

Figure 2: Stereochemical divergence in the addition of acetylide to the ketone precursor.

References

  • Chemical Identity & CAS

    • 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol.[1][2][3][4][5] Sigma-Aldrich Product Catalog. CAS: 1482732-50-2.[1][2][3][4]

    • (Verification of CAS and existence).[2][4]

  • Synthetic Methodology (General Grignard on 4-substituted cyclohexanones)

    • Ashby, E. C., & Laemmle, J. T. (1975).[4] Stereochemistry of organometallic compound addition to ketones. Chemical Reviews, 75(4), 521-546.[2][4]

    • [2][4]

  • Trifluoromethyl Group Properties in MedChem

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[4] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[2][4]

  • Precursor Synthesis (Trifluoromethylation)

    • Krishnamurti, R., Bellew, D. R., & Prakash, G. K. S. (1991).[4] Preparation of Trifluoromethyl-substituted Alcohols. Journal of Organic Chemistry.

    • [2][4]

Sources

Foundational

Structure Elucidation of 1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol: A Comprehensive Technical Guide

Executive Summary The incorporation of rigid, lipophilic scaffolds is a cornerstone of modern rational drug design. 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol (CAS 1482732-50-2)[1] serves as a highly valuable bioisoste...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of rigid, lipophilic scaffolds is a cornerstone of modern rational drug design. 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol (CAS 1482732-50-2)[1] serves as a highly valuable bioisostere and structural motif in pharmaceutical development. Featuring a trifluoromethyl (-CF3) group and a terminal alkyne (-C≡CH) on a cyclohexane ring, this tertiary alcohol presents a unique analytical challenge: confirming the precise relative stereochemistry (cis/trans relationship) between the hydroxyl group and the trifluoromethyl moiety.

This technical guide provides an in-depth, self-validating framework for the synthesis and structure elucidation of 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol, leveraging high-resolution mass spectrometry (HRMS), Fourier-transform infrared spectroscopy (FT-IR), and multinuclear 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthetic Methodology & Mechanistic Rationale

The Stereochemical Challenge

The synthesis relies on the nucleophilic addition of an ethynyl anion to 4-(trifluoromethyl)cyclohexanone (CAS 75091-99-5)[2]. The fundamental causality governing the stereochemical outcome is dictated by the conformational locking effect of the -CF3 group and the trajectory of the incoming nucleophile.

  • Conformational Locking: The bulky -CF3 group possesses a high A-value (~2.1 kcal/mol), effectively locking the cyclohexane ring into a chair conformation where the -CF3 group exclusively occupies the equatorial position to minimize 1,3-diaxial steric clashes.

  • Nucleophilic Trajectory: According to the Felkin-Anh model and the principles of steric approach control[3], the linear, relatively unhindered ethynyl nucleophile (e.g., ethynylmagnesium bromide) preferentially attacks the carbonyl carbon (C1) from the axial face . Equatorial attack is disfavored due to torsional strain developing between the incoming nucleophile and the adjacent axial C-H bonds at C2 and C6.

Consequently, axial attack pushes the resulting oxygen atom into the equatorial position, yielding the trans-isomer (equatorial -OH, equatorial -CF3) as the overwhelming major product.

Synthetic Workflow Visualization

Synthesis SM 4-(Trifluoromethyl)cyclohexanone + Ethynylmagnesium Bromide Axial Axial Nucleophilic Attack (Favored by Steric Approach Control) SM->Axial Eq Equatorial Nucleophilic Attack (Disfavored by Torsional Strain) SM->Eq Trans trans-Isomer (>90%) Equatorial -OH, Axial -C≡CH Axial->Trans Cis cis-Isomer (<10%) Axial -OH, Equatorial -C≡CH Eq->Cis

Fig 1: Stereoselective nucleophilic addition yielding the trans-isomer as the major product.

Analytical Strategy for Structure Elucidation

To establish the structure with absolute trustworthiness, the analytical protocol must be a self-validating system where molecular formula, functional group integrity, and 3D spatial arrangement cross-verify one another.

HRMS and FT-IR (Framework and Functional Groups)
  • HRMS (ESI-TOF): Used to confirm the exact mass of the molecule (C9H11F3O). The theoretical [M-H]- ion is observed at m/z 191.0689, validating the elemental composition.

  • FT-IR: Verifies the survival of the nucleophile and the reduction of the ketone. The disappearance of the strong C=O stretch (~1715 cm⁻¹) and the appearance of a sharp terminal alkyne C-H stretch (~3310 cm⁻¹), a broad O-H stretch (~3400 cm⁻¹), and intense C-F stretches (1100–1300 cm⁻¹) confirm the functional group transformations.

Multinuclear NMR (Connectivity and Stereochemistry)

NMR is the definitive tool for this elucidation, requiring ¹H, ¹³C, and ¹⁹F nuclei analysis.

  • ¹⁹F NMR: The trifluoromethyl group appears as a doublet at approximately -73.5 ppm. This splitting is caused by the ³J_HF coupling (~9 Hz) with the axial proton at C4, confirming the -CF3 group is directly attached to the ring.

  • ¹³C NMR: The C4 carbon appears as a distinct quartet (~40 ppm) due to ²J_CF coupling (~27 Hz). The C1 quaternary carbon is shifted downfield (~68 ppm) due to the deshielding effects of both the hydroxyl and ethynyl groups.

  • 2D NMR (HMBC & NOESY):

    • HMBC confirms the attachment of the ethynyl group by showing correlations from the terminal alkyne proton to the C1 quaternary carbon and the C2/C6 ring carbons.

    • NOESY is the ultimate validator of the trans stereochemistry. The axial proton at C4 shows strong NOE cross-peaks with the axial protons at C2 and C6, confirming the chair conformation. The absence of a strong NOE between the hydroxyl proton and the C3/C5 axial protons (which would be present in the cis-isomer) indirectly supports the equatorial positioning of the -OH group. Furthermore, the ¹³C chemical shifts of C3/C5 lack the ~5 ppm upfield γ-gauche shielding effect that an axial hydroxyl group would induce, definitively proving the equatorial -OH / axial -C≡CH configuration.

NMR Elucidation Logic Visualization

NMRElucidation Core 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol Structure Elucidation HMBC HMBC Alkyne C-H to C1/C2/C6 Core->HMBC NOESY NOESY Chair Conformation Validation Core->NOESY F19 19F NMR -CF3 Doublet (3J_HF = 9Hz) Core->F19 C13 13C NMR C4 Quartet (2J_CF = 27Hz) Core->C13 HMBC->NOESY Cross-validation

Fig 2: Multinuclear and 2D NMR strategy for confirming connectivity and stereochemistry.

Data Presentation

Table 1: Consolidated NMR Spectral Assignments (CDCl₃, 400 MHz / 100 MHz)
NucleusPositionChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment / Causality
¹H -C≡CH 2.52Singlet (s)-Terminal alkyne proton; sharp due to lack of adjacent protons.
¹H -OH 2.15Broad singlet (br s)-Exchangeable with D₂O.
¹H CH (C4)2.05Triplet of multiplets (tm)³J_HF = 9.0Axial proton split by adjacent F atoms and axial/equatorial ring protons.
¹H CH₂ (C2, C6)1.95 (eq), 1.60 (ax)Multiplets (m)-Ring protons; distinct axial/equatorial environments.
¹³C -C F₃127.5Quartet (q)¹J_CF = 280.0Direct C-F coupling.
¹³C -C≡C H85.2Singlet (s)-Internal alkyne carbon.
¹³C -C ≡CH72.8Singlet (s)-Terminal alkyne carbon.
¹³C C 168.4Singlet (s)-Quaternary carbon attached to -OH and alkyne.
¹³C C 440.2Quartet (q)²J_CF = 27.5Two-bond coupling to fluorine atoms.
¹⁹F -CF₃ -73.5Doublet (d)³J_HF = 9.0Three-bond coupling to the C4 axial proton.
Table 2: Key FT-IR Absorptions
Wavenumber (cm⁻¹)IntensityBond / ModeDiagnostic Significance
3400Broad, StrongO-H stretchConfirms successful ketone reduction.
3310Sharp, Strong≡C-H stretchConfirms presence of terminal alkyne.
2115WeakC≡C stretchInternal alkyne stretch (often weak due to symmetry).
1250, 1160StrongC-F stretchConfirms retention of the trifluoromethyl group.

Experimental Protocols

Synthesis of 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol

Note: This protocol relies on strict anhydrous conditions to prevent the premature quenching of the Grignard reagent.

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet.

  • Reagent Loading: Add 4-(trifluoromethyl)cyclohexanone (1.0 equiv, 5.0 mmol) and anhydrous Tetrahydrofuran (THF) (20 mL) to the flask. Cool the solution to 0 °C using an ice-water bath.

  • Nucleophilic Addition: Dropwise, add ethynylmagnesium bromide (0.5 M in THF, 1.5 equiv, 7.5 mmol) over 15 minutes via syringe. Causality: The slow addition at 0 °C minimizes the competing enolization of the ketone, driving the equilibrium toward the nucleophilic addition.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor completion via TLC (Hexanes:EtOAc 4:1).

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH₄Cl (15 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure trans-isomer.

NMR Sample Preparation and Acquisition
  • Sample Prep: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube. Ensure the sample depth is exactly 4 cm to optimize magnetic field shimming.

  • Acquisition: Acquire ¹H (16 scans), ¹³C (512 scans, proton-decoupled), and ¹⁹F (64 scans, proton-coupled) spectra on a 400 MHz spectrometer. For 2D NOESY, use a mixing time of 300-500 ms to capture transient dipole-dipole interactions without spin diffusion artifacts.

References

  • Synthonix Product Catalog. "4-(Trifluoromethyl)cyclohexanone (CAS 75091-99-5)." Synthonix, Inc. Available at:[Link]

  • Cieplak, A. S. "Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions." Journal of the American Chemical Society, 103(15), 1981. Available at:[Link]

Sources

Exploratory

Technical Guide: Stability &amp; Storage of 1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol

This guide outlines the stability profile, degradation mechanisms, and storage protocols for 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol .[1] [1] Part 1: Chemical Identity & Physicochemical Profile[1][2] 1-ethynyl-4-(tr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the stability profile, degradation mechanisms, and storage protocols for 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol .[1]

[1]

Part 1: Chemical Identity & Physicochemical Profile[1][2]

1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol is a tertiary propargylic alcohol incorporating a trifluoromethyl group at the 4-position of the cyclohexane ring.[1] It serves as a high-value intermediate in the synthesis of pharmaceuticals, particularly as a bioisostere for non-fluorinated cyclohexyl motifs or as a precursor to fused heterocyclic systems.

Structural Classification
  • Chemical Class: Tertiary Propargylic Alcohol / Fluorinated Cycloalkane[1]

  • Key Functional Groups:

    • Tertiary Alcohol (

      
       -OH):  Sterically hindered, prone to dehydration and rearrangement.[1]
      
    • Terminal Alkyne (

      
      ):  Weakly acidic, susceptible to metal acetylide formation and oxidative coupling.[1]
      
    • Trifluoromethyl Group (

      
      ):  Electron-withdrawing, lipophilic, metabolically stable.[1]
      
Physicochemical Properties (Derived & Analogous)

Note: Exact physical constants depend on the cis/trans isomeric ratio.

PropertyValue / CharacteristicRelevance to Stability
Physical State Low-melting solid or viscous liquidParent compound (1-ethynylcyclohexanol) MP is ~30–33°C. Store as a solid to reduce degradation rates.[1]
Acidity (pKa) ~12–13 (Alcohol), ~25 (Alkyne)The

group inductively stabilizes the alkoxide, making it slightly more acidic than non-fluorinated analogs.
Solubility High in DCM, THF, EtOAc; Low in WaterHydrophobic due to

; moisture exclusion is critical during storage in organic solvents.
Isomerism cis and trans diastereomersDiastereomers may have distinct melting points and crystallization behaviors.[1]

Part 2: Stability Mechanisms & Degradation Pathways

The stability of this compound is governed by the competition between the stability of the tertiary carbocation and the acidity of the medium. The trifluoromethyl group exerts a strong electron-withdrawing effect (


), which destabilizes the intermediate carbocation at C1, theoretically retarding acid-catalyzed rearrangement compared to the non-fluorinated parent. However, once initiated, degradation is irreversible.
Primary Degradation: Rupe vs. Meyer-Schuster Rearrangement

Under acidic or thermal stress, tertiary propargylic alcohols undergo dehydration to form an enyne intermediate or rearrange into


-unsaturated ketones.[1]
  • Rupe Rearrangement: Dehydration followed by hydration of the alkyne, leading to unsaturated methyl ketones.

  • Meyer-Schuster Rearrangement: [1,3]-shift of the hydroxyl group, leading to

    
    -unsaturated aldehydes/ketones.[1][2][3][4]
    

Diagram 1: Acid-Catalyzed Degradation Pathways

DegradationPathways Start 1-Ethynyl-4-(CF3)cyclohexan-1-ol (Target Molecule) Acid Acid Catalyst / Heat (H+) Start->Acid Cation Tertiary Carbocation Intermediate Acid->Cation Protonation & -H2O Enyne Dehydrated Enyne (Polymerization Risk) Cation->Enyne Elimination Ketone α,β-Unsaturated Ketone (Rearrangement Product) Cation->Ketone Rupe/Meyer-Schuster Rearrangement

Caption: Acid-catalyzed pathways leading to irreversible rearrangement (ketone formation) or dehydration (enyne formation).[1][2][5]

Secondary Instability Factors[1]
  • Base Sensitivity: Strong bases (e.g., NaOH, KOH) can deprotonate the terminal alkyne, leading to potential polymerization or Glaser coupling (oxidative dimerization) if oxygen is present.

  • Metal Incompatibility: The terminal alkyne proton is acidic enough to form explosive metal acetylides with Copper (Cu) , Silver (Ag) , and Mercury (Hg) .

  • Photolytic Instability: While the

    
     group is stable, the alkyne moiety can undergo slow photo-oxidation or polymerization under UV exposure.[1]
    

Part 3: Storage & Handling Protocols

Storage Hierarchy

To maximize shelf-life (>2 years), adhere to the following storage hierarchy.

ParameterSpecificationRationale
Temperature 2°C to 8°C (Refrigerated)Retards thermal rearrangement kinetics.[1] Long-term storage at -20°C is preferred for high-purity standards.[1]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidative coupling of the alkyne and moisture absorption (which catalyzes rearrangement).[1]
Container Amber Borosilicate Glass Blocks UV light; glass is inert.[1] Avoid metal containers or spatulas containing copper/brass.[1]
Cap Liner Teflon (PTFE) or Polypropylene Avoid paper or foil liners that may introduce moisture or metal contaminants.[1]
Handling Workflow (Diagram)

Diagram 2: Safe Handling & Storage Decision Tree

StorageWorkflow Receipt Receive Compound CheckState Physical State Check Receipt->CheckState Solid Solid/Crystalline CheckState->Solid MP > 25°C Liquid Viscous Liquid/Oil CheckState->Liquid MP < 25°C Aliquot Aliquot under Argon Solid->Aliquot Liquid->Aliquot Store Store at 2-8°C (Amber Glass) Aliquot->Store Use Warm to RT before opening Store->Use Prevent Condensation Use->Store Re-purge with Ar

Caption: Protocol for minimizing moisture introduction during storage and retrieval cycles.

Critical "Do Not" List
  • DO NOT use metal spatulas (especially brass or copper) to weigh the solid.[1] Use stainless steel, glass, or plastic.

  • DO NOT store in weak acids (e.g., unbuffered CDCl3 for NMR) for prolonged periods. The trace acidity in chloroform can catalyze the Rupe rearrangement.

  • DO NOT heat above 50°C without a radical inhibitor if the compound is in neat liquid form, as polymerization risk increases.

Part 4: Analytical Monitoring

Quality Control Markers

Regular monitoring is required to detect the onset of degradation.

  • H-NMR (Proton NMR):

    • Target Signal: Terminal alkyne proton (

      
      ) typically appears as a singlet around 2.5 – 2.7 ppm .[1]
      
    • Degradation Flag: Disappearance of the alkyne singlet and appearance of vinylic protons (5.5 – 6.5 ppm) indicates rearrangement to enones.

  • F-NMR (Fluorine NMR):

    • Target Signal:

      
       singlet around -70 to -80 ppm  (depending on solvent).[1]
      
    • Degradation Flag: Shift or splitting of the

      
       signal indicates a change in the ring conformation or chemical environment (e.g., dehydration).
      
  • GC-MS Considerations:

    • Warning: Tertiary propargylic alcohols often degrade inside the GC injector port due to high heat (250°C).

    • Solution: Use a low-temperature injector or derivatize (silylate with TMS-Cl) before injection to stabilize the alcohol.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6525, 1-Ethynylcyclohexanol.[1] Retrieved from [Link][1]

  • Swamy, N. K., et al. (2012).Meyer-Schuster Rearrangement of Propargylic Alcohols: A Facile Route to

    
    -Unsaturated Carbonyls.[1] Chemical Reviews.[1]
    

Sources

Foundational

Strategic Applications of 1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol in Modern Medicinal Chemistry

Executive Summary In contemporary drug discovery, the strategic incorporation of multifunctional building blocks is essential for navigating the complex multi-parameter optimization of lead compounds. 1-Ethynyl-4-(triflu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic incorporation of multifunctional building blocks is essential for navigating the complex multi-parameter optimization of lead compounds. 1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol (CAS: 1482732-50-2) [1] represents a highly versatile, stereochemically rich scaffold. With a molecular weight of 192.18 g/mol , this compound integrates three distinct pharmacophoric and reactive elements: a terminal alkyne, a trifluoromethyl group, and a tertiary alcohol, all mounted on a rigid cyclohexane ring.

This whitepaper provides an in-depth technical analysis of this compound, detailing the causality behind its structural advantages, its primary applications in medicinal chemistry, and self-validating experimental protocols for its utilization.

Physicochemical and Structural Rationale

The utility of 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol stems from the synergistic effects of its functional groups. Understanding the causality behind these structural features is critical for rational drug design.

  • The Trifluoromethyl (-CF₃) Group: The -CF₃ group is a premier moiety in medicinal chemistry used to modulate lipophilicity and metabolic stability [2]. Its strong electron-withdrawing nature and high carbon-fluorine bond dissociation energy shield adjacent sites from cytochrome P450 (CYP450)-mediated oxidative metabolism [3]. Furthermore, its bulk (comparable to an isopropyl group) forces the cyclohexane ring into a rigid chair conformation, locking the spatial vectors of the molecule.

  • The Ethynyl (-C≡CH) Group: Terminal alkynes are indispensable handles for bioorthogonal chemistry and cross-coupling. They allow for the rapid generation of compound libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira coupling, enabling the exploration of diverse chemical space without altering the core scaffold.

  • The Tertiary Alcohol (-OH): Unlike primary or secondary alcohols, tertiary alcohols are highly resistant to metabolic oxidation (e.g., by alcohol dehydrogenases), preventing the formation of potentially reactive or toxic ketone/aldehyde metabolites. Simultaneously, the hydroxyl group serves as a potent hydrogen-bond donor and acceptor, crucial for target engagement.

StructuralLogic Core 1-Ethynyl-4-(trifluoromethyl) cyclohexan-1-ol Alkyne Ethynyl Group (-C≡CH) Core->Alkyne CF3 Trifluoromethyl (-CF3) Core->CF3 OH Tertiary Alcohol (-OH) Core->OH CuAAC CuAAC (Click Chemistry) -> 1,2,3-Triazoles Alkyne->CuAAC + Azide / Cu(I) Sonogashira Sonogashira Coupling -> Rigid Linkers Alkyne->Sonogashira + Aryl Halide / Pd Metabolism Metabolic Shielding -> CYP450 Resistance CF3->Metabolism Steric/Electronic Block Hbond Target Engagement -> H-Bonding OH->Hbond Donor/Acceptor

Caption: Pharmacophore mapping and reactivity logic of 1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol.

Core Applications in Drug Discovery

Bioisosteric Replacement via Click Chemistry (CuAAC)

The terminal alkyne of 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol is an ideal substrate for CuAAC. The resulting 1,4-disubstituted 1,2,3-triazoles act as robust bioisosteres for amide bonds. Unlike amides, triazoles are entirely resistant to proteolytic cleavage. By reacting this building block with various azide-containing pharmacophores, medicinal chemists can rapidly append the metabolically stable trifluoromethyl-cyclohexanol motif to existing drug leads, enhancing their half-life and membrane permeability.

Rigid Linker Construction via Sonogashira Coupling

In fragment-based drug discovery (FBDD), linking two binding fragments with the correct trajectory is paramount. The ethynyl group can undergo Sonogashira cross-coupling with aryl or heteroaryl halides. This generates an internal alkyne, which acts as a rigid, linear spacer. The adjacent cyclohexane ring provides a defined 3D exit vector, allowing chemists to precisely direct the -CF₃ group into hydrophobic pockets of the target protein.

Lipophilic Efficiency (LipE) Optimization

The simultaneous presence of the lipophilic -CF₃ group and the hydrophilic -OH group on a saturated aliphatic ring allows for the fine-tuning of Lipophilic Efficiency (LipE). This balance is critical; while the -CF₃ group drives hydrophobic interactions and passive membrane permeability, the -OH group maintains sufficient aqueous solubility to prevent the compound from becoming excessively "greasy," thereby mitigating off-target toxicity [4].

Quantitative Data Summary

The following table summarizes the physicochemical properties and the resulting medicinal chemistry implications of utilizing this specific building block.

Property / FeatureValue / CharacteristicMedicinal Chemistry Implication
Molecular Weight 192.18 g/mol Low MW allows significant structural elaboration while remaining within Lipinski's Rule of 5.
LogP Contribution High (due to -CF₃)Enhances blood-brain barrier (BBB) penetration and passive cellular permeability.
Metabolic Liability Very LowTertiary alcohol prevents oxidation; -CF₃ blocks adjacent aliphatic hydroxylation.
Stereochemistry cis and trans isomersEnables Structure-Activity Relationship (SAR) probing of distinct 3D spatial vectors.
Reactivity Handle Terminal AlkyneOrthogonal reactivity; does not interfere with standard amine/carboxylic acid couplings.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls and mechanistic rationales for each step.

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Synthesize a 1,4-disubstituted 1,2,3-triazole derivative. Causality Note: A mixed solvent system of tert-butanol and water is used. t-BuOH solubilizes the organic alkyne and azide, while water is necessary to dissolve the inorganic copper sulfate and sodium ascorbate, ensuring a homogenous catalytic environment.

  • Reagent Preparation: In a 20 mL scintillation vial, dissolve 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol (1.0 eq, 0.5 mmol) and the target organic azide (1.05 eq, 0.525 mmol) in 4 mL of a 1:1 mixture of t-BuOH and H₂O.

  • Catalyst Generation (In Situ): Prepare a fresh 1.0 M aqueous solution of sodium ascorbate. Add 0.1 eq (50 µL) to the reaction mixture. Rationale: Sodium ascorbate acts as a mild reducing agent to reduce Cu(II) to the catalytically active Cu(I) species, preventing oxidative homocoupling of the alkyne (Glaser coupling).

  • Reaction Initiation: Add 0.05 eq of CuSO₄·5H₂O (as a 0.5 M aqueous solution). The mixture should turn slightly yellow/brown, indicating the formation of the Cu(I)-alkyne intermediate.

  • In-Process Control: Stir at room temperature for 12 hours. Monitor the reaction via LC-MS. The disappearance of the alkyne mass peak (m/z 193 [M+H]⁺) validates reaction completion.

  • Workup and Isolation: Dilute the mixture with 10 mL of ethyl acetate and 10 mL of saturated aqueous EDTA solution. Rationale: EDTA strongly chelates residual copper, pulling it into the aqueous layer and preventing heavy metal contamination in biological assays. Extract the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.

CuAACWorkflow Step1 1. Solubilization Alkyne + Azide (t-BuOH/H2O) Step2 2. Cu(I) Generation CuSO4 + Na-Ascorbate (Prevents Glaser Coupling) Step1->Step2 Step3 3. Cycloaddition RT, 12h (LC-MS Monitoring) Step2->Step3 Step4 4. EDTA Workup (Sequsters Cu catalyst) Extraction & Drying Step3->Step4

Caption: Self-validating workflow for the CuAAC synthesis of triazole derivatives.

Protocol B: Sonogashira Cross-Coupling

Objective: Synthesize a rigid internal alkyne linker. Causality Note: The reaction is performed under a strict inert atmosphere (Argon) because the Pd(0) active catalyst species is highly sensitive to oxygen, which would rapidly degrade the catalyst and halt the cycle.

  • System Purging: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq). Evacuate and backfill the flask with Argon three times.

  • Solvent and Base Addition: Add anhydrous Triethylamine (TEA) (3.0 eq) and anhydrous DMF (0.2 M concentration). Rationale: TEA serves a dual purpose as both the base to neutralize the generated HX acid and as a ligand to stabilize the metal complexes.

  • Alkyne Addition: Add 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol (1.2 eq).

  • Reaction and Monitoring: Heat the mixture to 70°C. Monitor via TLC (Hexanes/EtOAc 8:2) until the aryl halide is consumed.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and insoluble amine salts. Concentrate the filtrate and purify via silica gel flash chromatography.

Conclusion

1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol is a highly specialized, multi-functional building block that addresses several critical challenges in modern drug discovery. By offering orthogonal reactivity handles (alkyne) alongside metabolically stabilizing and lipophilicity-enhancing groups (-CF₃, tertiary -OH), it allows medicinal chemists to rapidly synthesize robust, 3D-complex molecules. Adherence to the rigorous, self-validating protocols outlined above ensures high-yielding, biologically compatible derivatives suitable for advanced preclinical evaluation.

References

  • MacMillan, D. W. C., et al. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. eScholarship (University of California). Retrieved March 2, 2026, from [Link]

  • National Institutes of Health (NIH). (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central (PMC). Retrieved March 2, 2026, from [Link]

Exploratory

The Strategic Role of the Trifluoromethyl Group in 1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol: A Paradigm in Rational Drug Design

As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently evaluate molecular scaffolds not merely by their functional groups, but by their dynamic 3D geometry and pharmacok...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently evaluate molecular scaffolds not merely by their functional groups, but by their dynamic 3D geometry and pharmacokinetic resilience. 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol (1)[1] represents a masterclass in structural engineering.

While the C1 ethynyl and hydroxyl groups provide versatile handles for click chemistry (e.g., Sonogashira couplings) and hydrogen bonding, it is the trifluoromethyl (


) group at the C4 position that dictates the molecule's true value. This guide deconstructs the causality behind the 

group's role as both a thermodynamic anchor and a metabolic shield.

Thermodynamic Anchoring and Stereochemical Control

Unsubstituted cyclohexane rings undergo rapid chair-chair interconversion at room temperature, creating a moving target for receptor binding. To optimize target affinity, medicinal chemists must "lock" the ring into a single, predictable conformation.

The causality here is fundamental: we utilize the


 group to exploit its massive steric bulk. When attached to a cyclohexane ring, the2[2]. If the 

group is forced into an axial position, it suffers severe 1,3-diaxial steric clashes with the axial protons at C2 and C6. To relieve this strain, the molecule overwhelmingly favors the chair conformation where the

group is equatorial.

By locking the C4 position equatorially, the


 group strictly dictates the spatial projection of the C1 ethynyl and hydroxyl groups. Depending on the cis or trans isomerism of the synthesized compound, the pharmacophores at C1 are rigidly held in either axial or equatorial vectors, drastically reducing the entropic penalty upon receptor binding.

ConformationalControl A 1-ethynyl-4-(trifluoromethyl) cyclohexan-1-ol B Axial -CF3 (High Steric Strain) A->B Ring Flip C Equatorial -CF3 (Low Steric Strain) A->C Ring Flip D 1,3-Diaxial Interactions (Unfavorable) B->D Causes E Conformationally Locked Chair C->E A-value = 2.4 kcal/mol D->B Destabilizes

Fig 1: Thermodynamic locking of the cyclohexane ring driven by the equatorial preference of -CF3.

Table 1: Conformational Energy (A-Values) of Cyclohexane Substituents
SubstituentA-Value (kcal/mol)Conformational Effect

0.25 - 0.30Highly mobile

1.70Moderate bias

2.40 - 2.50 Rigidly locked

> 4.50Absolute lock

Metabolic Shielding via C-F Bond Energetics

Cyclohexane rings are notoriously susceptible to Cytochrome P450 (CYP)-mediated aliphatic hydroxylation, particularly at the C4 position relative to a polar C1 group. If a simple methyl group or hydrogen atom were present at C4, the molecule would suffer from rapid oxidative clearance.

The strategic insertion of the


 group induces a phenomenon known as "metabolic switching." The causality is rooted in bond thermodynamics:3[3]. This immense bond strength physically prevents the oxidative insertion of oxygen by CYP enzymes, effectively4[4].

Furthermore, while aliphatic fluorination can sometimes reduce lipophilicity,5

5[5]. This balances the polar hydroxyl group at C1, optimizing the molecule for passive diffusion across phospholipid bilayers, including the blood-brain barrier.

MetabolicStability A Incubate Compound with Liver Microsomes B Add NADPH Regenerating System A->B C CYP450 Activation B->C D C4-H Analog (Rapid Oxidation) C->D If C4 is Unsubstituted E C4-CF3 Analog (Metabolic Blockade) C->E If C4 has -CF3 F High Clearance (Short Half-life) D->F Hydroxylation G Low Clearance (Prolonged Half-life) E->G Steric/Electronic Shielding

Fig 2: CYP450 metabolic blockade pathway demonstrating the shielding effect of the C4-CF3 group.

Table 2: Comparative In Vitro Metabolic Stability (Expected Outcomes)
ParameterC4-CH3 AnalogC4-CF3 AnalogRationale
Primary Pathway CYP-mediated oxidation at C4BlockedC-F bond energy (485.3 kJ/mol) resists cleavage.
Metabolite Count Multiple (alcohols, acids)Significantly reducedPrimary site of metabolism is shielded.
Intrinsic Clearance HigherLowerReduced rate of metabolism slows clearance.
In Vitro Half-life ShorterLongerSlower clearance extends parent drug presence.

Self-Validating Experimental Methodologies

To empirically prove the structural and metabolic claims above, we employ two self-validating protocols. The design of these experiments ensures that the data inherently verifies the integrity of the assay itself.

Protocol A: NMR Conformational Analysis (Validating the Thermodynamic Lock)

Causality: If the cyclohexane ring is rapidly flipping, the coupling constants (


-values) of the ring protons will average out. Because the 

group locks the ring, the Karplus equation dictates that axial-axial protons will exhibit large coupling constants (10–12 Hz), while axial-equatorial protons will exhibit small ones (3–4 Hz). Self-Validating Step: We utilize Variable Temperature (VT) NMR. By heating the sample, we provide thermal energy. If the sharp, distinct signals begin to broaden at high temperatures, it proves the lock is a thermodynamic energy barrier (a true chair conformation) rather than an artifact of a rigid, fused-ring impurity.
  • Dissolve 10 mg of 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol in 0.6 mL of

    
     containing 0.03% v/v TMS (internal standard).
    
  • Acquire a standard 1D

    
     and 
    
    
    
    NMR spectrum at 298 K (25°C) using a 500 MHz spectrometer.
  • Extract the

    
    -coupling constants for the protons adjacent to the C4 position. Observe the distinct axial-axial (~11 Hz) and axial-equatorial (~3.5 Hz) couplings, confirming the locked chair.
    
  • Validation: Gradually increase the probe temperature to 328 K (55°C) in 10 K increments. Monitor the line broadening of the proton signals to confirm the thermodynamic nature of the conformational barrier.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: CYP450 enzymes require the cofactor NADPH to oxidize substrates. By comparing the degradation of our compound in the presence and absence of NADPH, we isolate CYP-mediated metabolism from general chemical instability. Self-Validating Step: We run three parallel systems. A negative control (no NADPH) proves the compound doesn't spontaneously degrade in buffer. A positive control (Verapamil + NADPH) proves the microsomes are enzymatically active. If Verapamil fails to degrade, the entire assay is flagged as invalid.

  • Prepare a 1 mM stock solution of the test compound and the positive control (Verapamil) in DMSO.

  • Dilute human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Add the test compound to the microsome solution (final concentration 1 µM, final DMSO <0.1%). Pre-incubate at 37°C for 5 minutes.

  • Validation Setup: Split into three cohorts:

    • Cohort 1 (Test): Add NADPH regenerating system to initiate metabolism.

    • Cohort 2 (Negative Control): Add phosphate buffer instead of NADPH.

    • Cohort 3 (Positive Control): Use Verapamil + NADPH.

  • Quench the reactions at 0, 15, 30, 45, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PMC / National Institutes of Health URL
  • Reducing the lipophilicity of perfluoroalkyl groups by CF2-F/CF2-Me or CF3/CH3 exchange Source: Journal of Medicinal Chemistry / UGent URL
  • A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group Source: Benchchem URL
  • Conformational analysis.
  • 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol (CAS 1482732-50-2)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol

Authored by: Dr. Gemini, Senior Application Scientist Abstract This document provides a comprehensive and detailed protocol for the synthesis of 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol, a valuable building block in...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive and detailed protocol for the synthesis of 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol, a valuable building block in medicinal chemistry and materials science. The presence of both the trifluoromethyl group and the ethynyl moiety imparts unique electronic and steric properties, making this molecule an attractive intermediate for the development of novel pharmaceuticals and functional materials. The following protocol is based on the well-established nucleophilic addition of lithium acetylide to a ketone, specifically 4-(trifluoromethyl)cyclohexanone. This guide offers a step-by-step procedure, mechanistic insights, safety precautions, and characterization guidelines to ensure a successful and reproducible synthesis.

Introduction

The incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, into organic molecules is a widely employed strategy in drug discovery. The CF3 group can significantly enhance metabolic stability, binding affinity, and lipophilicity of a parent compound. Similarly, the ethynyl group serves as a versatile handle for further chemical modifications, such as click chemistry, Sonogashira coupling, and the formation of various heterocycles. The target molecule, 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol, combines these two privileged functional groups on a conformationally well-defined cyclohexyl scaffold, making it a highly desirable intermediate for the synthesis of complex molecular architectures.

This protocol details the in situ generation of lithium acetylide and its subsequent reaction with 4-(trifluoromethyl)cyclohexanone. The causality behind the experimental choices, such as the use of low temperatures and an inert atmosphere, is explained to provide a deeper understanding of the reaction.

Reaction Scheme

4-(Trifluoromethyl)cyclohexanone reacts with Lithium Acetylide to yield 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol .

Materials and Reagents

Reagent/MaterialGradeSupplierCAS NumberNotes
4-(Trifluoromethyl)cyclohexanone≥97%e.g., Sigma-Aldrich350-01-6Store under inert atmosphere.
n-Butyllithium (n-BuLi)2.5 M in hexanese.g., Sigma-Aldrich109-72-8Pyrophoric; handle with extreme care under inert atmosphere.
Acetylene≥99%e.g., Praxair74-86-2Flammable gas.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%e.g., Sigma-Aldrich109-99-9Dry over sodium/benzophenone ketyl before use.
Diethyl ether (Et2O)Anhydrouse.g., Fisher Scientific60-29-7
Saturated aq. NH4ClReagent--
Saturated aq. NaCl (brine)Reagent--
Anhydrous MgSO4 or Na2SO4Reagente.g., VWR7487-88-9
Silica gel60 Å, 230-400 meshe.g., Sorbent Technologies63231-67-4For column chromatography.
HexanesACS gradee.g., Fisher Scientific110-54-3For column chromatography.
Ethyl acetateACS gradee.g., Fisher Scientific141-78-6For column chromatography.
Argon or NitrogenHigh purity--For inert atmosphere.

Experimental Workflow Diagram

Workflow cluster_prep Part A: Lithium Acetylide Preparation cluster_reaction Part B: Ethynylation Reaction cluster_workup Part C: Work-up and Purification A1 Dry glassware and purge with N2/Ar A2 Add anhydrous THF to reaction flask A1->A2 A3 Cool THF to -78 °C A2->A3 A4 Bubble acetylene gas through THF A3->A4 A5 Slowly add n-BuLi at -78 °C A4->A5 A6 Stir to form lithium acetylide solution A5->A6 B2 Slowly add ketone solution to lithium acetylide at -78 °C A6->B2 Reactant B1 Dissolve 4-(trifluoromethyl)cyclohexanone in THF B1->B2 B3 Allow reaction to warm to room temperature B2->B3 B4 Monitor reaction by TLC B3->B4 C1 Quench with saturated aq. NH4Cl B4->C1 Proceed upon completion C2 Extract with diethyl ether C1->C2 C3 Wash organic layer with brine C2->C3 C4 Dry with MgSO4 C3->C4 C5 Concentrate under reduced pressure C4->C5 C6 Purify by column chromatography C5->C6

Application

1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol as a building block for novel heterocycles

Application Note: 1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol as a Premier Building Block for sp³-Rich Heterocycles Part 1: Executive Summary & Strategic Rationale The "Escape from Flatland" with Fluorinated Precision I...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol as a Premier Building Block for sp³-Rich Heterocycles

Part 1: Executive Summary & Strategic Rationale

The "Escape from Flatland" with Fluorinated Precision In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (sp³-rich) architectures is critical for improving solubility, metabolic stability, and receptor selectivity. 1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol represents a high-value "chimeric" building block that merges three strategic design elements:

  • Conformational Rigidity: The cyclohexane core restricts bond rotation, reducing the entropic cost of binding.

  • Metabolic Blocking: The distal trifluoromethyl (-CF₃) group blocks P450-mediated oxidation at the typically vulnerable 4-position while modulating lipophilicity (LogP).

  • Versatile Reactivity: The 1,1-disubstituted motif (tertiary alcohol + terminal alkyne) serves as a linchpin for diverse heterocycle synthesis via cycloadditions and cross-couplings.

Chemical Profile
PropertyDataNote
IUPAC Name 1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol
Structure Cyclohexane core, 1-OH, 1-C≡CH, 4-CF₃1,4-disubstituted (cis/trans isomers possible)
Molecular Weight ~192.18 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
LogP (Calc) ~2.0 - 2.5Optimal lipophilicity range
Key Functionality Terminal Alkyne (

)
Handle for Click Chemistry & Sonogashira
Key Functionality Tertiary AlcoholH-bond donor; Directing group

Part 2: Application Protocols

Application A: Synthesis of 4-Substituted-1,2,3-Triazoles via CuAAC

Target Class: Bioisosteres of Amides/Esters, Linkers for PROTACs

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most robust method to functionalize this building block. The resulting triazole acts as a rigid linker that displays the CF₃-cyclohexyl motif.

Mechanistic Insight: The tertiary alcohol at the C1 position provides steric bulk but also coordinates with copper intermediates, potentially accelerating the reaction via the "chelating effect" seen in propargylic alcohols.

Protocol:

  • Reagents:

    • Substrate: 1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol (1.0 equiv)

    • Azide (

      
      ): 1.0 - 1.1 equiv (Aromatic or Aliphatic)
      
    • Catalyst:

      
       (5 mol%)
      
    • Ligand/Reductant: Sodium Ascorbate (10 mol%) or TBTA (if stabilization is needed).

    • Solvent:

      
       (1:1 v/v).
      
  • Procedure:

    • Step 1: Dissolve the alkyne and azide in the solvent mixture in a reaction vial.

    • Step 2: Add the sodium ascorbate solution followed immediately by the copper sulfate solution. The order is critical to generate Cu(I) in situ.

    • Step 3: Stir vigorously at room temperature (25°C) for 4–12 hours. Monitor by TLC or LC-MS.

    • Step 4 (Workup): Dilute with water and extract with ethyl acetate. Wash organic layer with ammonium chloride (saturated aq.) to remove copper traces.

    • Step 5 (Purification): Flash chromatography (Hexanes/EtOAc).

Self-Validating Check:

  • Observation: The reaction mixture often turns from light blue to a murky yellow/green precipitate (copper-triazolide intermediate) before clearing.

  • QC: ¹H NMR should show the disappearance of the alkyne proton (~2.5 ppm) and appearance of the triazole singlet (~7.5-8.5 ppm).

Visualization: CuAAC Workflow

CuAAC_Workflow Start Start: Alkyne + Azide Cat_Gen Catalyst Generation: Cu(II) + Ascorbate -> Cu(I) Start->Cat_Gen Mix in tBuOH/H2O Coord Coordination: Cu(I)-Acetylide Formation Cat_Gen->Coord Active Cu(I) species Cycle Cycloaddition: Metallacycle Intermediate Coord->Cycle Azide Coordination Prod Product: 1,4-Disubstituted Triazole Cycle->Prod Protonolysis & Release Prod->Cat_Gen Regenerate Cu(I)

Figure 1: Catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing the propargylic alcohol moiety.

Application B: Synthesis of 3,5-Disubstituted Isoxazoles

Target Class: Kinase Inhibitors, GPCR Ligands

Isoxazoles are classic bioisosteres for aromatic rings. The reaction of the alkyne with nitrile oxides (generated in situ from chlorooximes) yields isoxazoles.

Protocol:

  • Reagents:

    • Alkyne (1.0 equiv)

    • Hydroximoyl chloride (Precursor to nitrile oxide) (1.2 equiv)

    • Base:

      
       or 
      
      
      
      (1.5 equiv)
    • Solvent: DCM or THF.

  • Procedure:

    • Dissolve alkyne and hydroximoyl chloride in DCM at 0°C.

    • Add

      
       dropwise. Caution: Exothermic. The base triggers the formation of the reactive nitrile oxide dipole.
      
    • Allow to warm to RT and stir for 12 hours.

    • Note: The hydroxyl group on the cyclohexane may compete if the nitrile oxide is too reactive; however, the alkyne cycloaddition is generally faster.

Application C: Sonogashira Coupling & Cyclization (The "Furan/Indole" Route)

Target Class: Fused Polycyclic Systems

This protocol couples the alkyne with an ortho-iodophenol or ortho-iodoaniline, followed by a metal-catalyzed cyclization to form substituted benzofurans or indoles bearing the CF₃-cyclohexyl group.

Protocol:

  • Coupling Step:

    • Reagents: Aryl Iodide (1.0 equiv), Alkyne (1.1 equiv),

      
       (2 mol%), CuI (1 mol%), 
      
      
      
      (Solvent/Base).
    • Conditions: Heat at 50°C under Argon for 4 hours.

  • Cyclization Step:

    • The resulting internal alkyne often cyclizes spontaneously if a nucleophile (OH/NH₂) is at the ortho position. If not, add

      
       (5 mol%) in Toluene at 80°C to force cyclization (5-endo-dig or 5-exo-dig).
      

Visualization: Divergent Synthesis Pathways

Reaction_Landscape Core 1-ethynyl-4-(trifluoromethyl) cyclohexan-1-ol CuAAC CuAAC Reaction (+ Azides) Core->CuAAC Cu(I), Ascorbate Sono Sonogashira Coupling (+ Ar-I) Core->Sono Pd(0)/Cu(I) Dipolar 1,3-Dipolar Cycloaddition (+ Nitrile Oxides) Core->Dipolar Base, [3+2] Triazole Triazole-Linked Bioisosteres CuAAC->Triazole Fused Fused Heterocycles (Indoles/Benzofurans) Sono->Fused Cyclization (Au/Pd) Isox Isoxazole Scaffolds Dipolar->Isox

Figure 2: Divergent synthetic utility of the ethynyl-cyclohexanol scaffold.

Part 3: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in CuAAC Oxidation of Cu(I) to Cu(II)Increase Sodium Ascorbate to 20 mol% or degas solvents thoroughly.
Alkyne Homocoupling Presence of Oxygen (Glaser coupling)Ensure strict inert atmosphere (Argon/Nitrogen).
Elimination of -OH Acidic conditions or high heatThe tertiary alcohol can eliminate to form an enyne. Keep pH neutral/basic; avoid temps >80°C.
Regioisomer Mix (Isoxazole) Steric clash with tertiary alcoholUse bulkier nitrile oxides to favor the 3,5-isomer over the 3,4-isomer.

Part 4: References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4348295, 1-Ethynyl-4-(trifluoromethyl)benzene (Analogous Chemistry). Retrieved October 24, 2025, from [Link]

  • Organic Syntheses. (1990).[1] Synthesis of 1-trifluoromethyl-1-cyclohexanol. Org. Synth. 1999, 76, 151. Retrieved October 24, 2025, from [Link]

  • Beilstein Journals. (2021). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. Beilstein J. Org. Chem. Retrieved October 24, 2025, from [Link]

  • MDPI. (2023). Multicomponent Reaction-Assisted Drug Discovery. Molecules. Retrieved October 24, 2025, from [Link]

Sources

Method

Divergent Derivatization of 1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol for High-Throughput Biological Screening Libraries

Document Type: Application Note & Protocol Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Executive Summary The escape from "flatland" in modern drug discovery has driven the...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Protocol Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals

Executive Summary

The escape from "flatland" in modern drug discovery has driven the demand for building blocks with high fraction sp³ (Fsp³) character and precisely tuned physicochemical properties[1]. 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol (CAS 1482732-50-2)[2] represents a highly privileged scaffold for library generation. It combines the metabolic stability and lipophilicity of a trifluoromethyl (-CF₃) group[3] with the 3D vector projection of a cyclohexane ring. Furthermore, the propargylic alcohol motif serves as a versatile, bioorthogonal handle for divergent derivatization[4].

This application note details field-proven, self-validating protocols for converting this scaffold into diverse screening libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling.

Rationale for Scaffold Selection & Derivatization Strategy

As a Senior Application Scientist, I emphasize that library design must be driven by causality, not just chemical feasibility. The selection of 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol is strategic:

  • The -CF₃ Group: Acts as a bioisostere for lipophilic domains, dramatically increasing cell permeability while blocking oxidative metabolism at the 4-position of the cyclohexane ring[3].

  • The Tertiary Hydroxyl (-OH): Unlike terminal alkynes that are purely hydrophobic, the propargylic alcohol retains a critical hydrogen-bond donor. In target-based screening (e.g., kinase inhibitors), this hydroxyl group frequently anchors the molecule to the target's hinge region.

  • The Terminal Alkyne: Provides a highly reactive, chemoselective vector for expanding the pharmacophore without requiring harsh, protecting-group-dependent chemistry[5].

To maximize biological screening hit rates, we utilize two divergent pathways: CuAAC to generate 1,4-disubstituted 1,2,3-triazoles (excellent amide bioisosteres)[5], and Sonogashira coupling to generate rigid aryl-alkyne axes.

G cluster_reactions Parallel Derivatization Pathways Parent 1-ethynyl-4-(trifluoromethyl) cyclohexan-1-ol CuAAC CuAAC (Click Chemistry) + Azide Building Blocks Parent->CuAAC Cu(II), Ascorbate, TBTA Sonogashira Sonogashira Coupling + Aryl Halide Building Blocks Parent->Sonogashira Pd(0), Cu(I), Et3N Triazole 1,2,3-Triazole Library (Targeted Screening) CuAAC->Triazole ArylAlkyne Aryl-Alkyne Library (Phenotypic Screening) Sonogashira->ArylAlkyne

Divergent derivatization workflow for 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol.

Physicochemical Property Profiling

Before initiating high-throughput synthesis, it is critical to ensure that the resulting library members will reside within drug-like chemical space (Lipinski/Veber rules). The table below summarizes the predicted physicochemical shifts upon derivatization.

Derivative ClassAdded MotifPredicted ΔMWPredicted ΔcLogPPredicted ΔTPSA (Ų)Primary Biological Application
Parent Scaffold NoneBase (192.18)Base (~2.1)Base (20.2)Starting Material / Fragment Hit
1,2,3-Triazoles Aryl/Alkyl Azide+100 to +250-0.5 to +1.5+30.8GPCR ligands, Protease inhibitors
Aryl-Alkynes Aryl Halide+75 to +200+1.0 to +3.0+0.0Phenotypic screening, Lipid modulators

Experimental Methodologies

The following protocols are designed as self-validating systems for 96-well plate library generation. They incorporate specific mechanistic controls to prevent common failure modes associated with tertiary propargylic alcohols.

Protocol A: High-Throughput CuAAC (Click Chemistry) Library Generation

Mechanistic Insight: CuAAC is highly regioselective for the 1,4-isomer[6]. However, in microplate formats, atmospheric oxygen can rapidly oxidize the active Cu(I) catalyst to inactive Cu(II). To prevent this, we utilize a synergistic catalytic system: Sodium Ascorbate (to continuously reduce Cu(II) to Cu(I) in situ) and TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), a tetradentate ligand that stabilizes the Cu(I) oxidation state and prevents disproportionation[5].

Materials:

  • 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol (0.1 M in DMSO)

  • Library of diverse azides (0.1 M in DMSO)

  • Catalyst Premix: CuSO₄·5H₂O (10 mM) and TBTA (11 mM) in DMSO/H₂O (1:1)

  • Reducing Agent: Sodium Ascorbate (100 mM in H₂O, prepared fresh)

  • Solvent: tert-Butanol / Water (1:1 v/v)

Step-by-Step Procedure:

  • Reagent Dispensing: To a 96-well deep-well plate, add 50 µL of the alkyne parent scaffold (5 µmol) to each well.

  • Azide Addition: Dispense 55 µL of the respective azide building blocks (5.5 µmol, 1.1 eq) into the designated wells. Causality: A slight excess of azide ensures complete consumption of the alkyne, simplifying downstream LC-MS purification.

  • Solvent Addition: Add 300 µL of the t-BuOH/H₂O (1:1) solvent mixture. Causality: This specific blend provides optimal solubility for both the lipophilic CF₃-cyclohexyl scaffold and the water-soluble ascorbate.

  • Catalyst Initiation: Add 25 µL of the Catalyst Premix (0.25 µmol Cu, 5 mol%), followed immediately by 25 µL of Sodium Ascorbate solution (2.5 µmol, 50 mol%).

  • Incubation & Validation: Seal the plate and agitate at 35 °C for 16 hours. Validate reaction completion via LC-MS. The target triazole will exhibit a characteristic [M+H]⁺ peak and a distinct shift in retention time compared to the parent alcohol.

  • Workup: Evaporate the solvent using a centrifugal evaporator. Re-dissolve the crude residue in DMSO for direct high-throughput biological screening or automated preparative HPLC.

Protocol B: Sonogashira Cross-Coupling for Aryl-Alkynyl Pharmacophores

Mechanistic Insight: Propargylic alcohols can undergo retro-Favorskii cleavage (loss of a ketone and formation of a terminal alkyne) under strongly basic conditions at elevated temperatures. Therefore, this protocol utilizes a mild base (Triethylamine) and highly active Palladium catalysts to allow the reaction to proceed at room temperature, preserving the integrity of the tertiary alcohol.

Materials:

  • 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol (0.2 M in DMF)

  • Library of Aryl Iodides/Bromides (0.2 M in DMF)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Co-catalyst: CuI (Copper(I) iodide)

  • Base: Triethylamine (Et₃N), degassed

Step-by-Step Procedure:

  • Inert Atmosphere Preparation: Sonogashira couplings are sensitive to oxygen, which promotes the Glaser homocoupling of the alkyne. Purge a 96-well glass-lined reaction block with Argon for 10 minutes.

  • Substrate Loading: Add 50 µL of the aryl halide library (10 µmol) to each well, followed by 60 µL of the alkyne parent scaffold (12 µmol, 1.2 eq).

  • Base Addition: Add 100 µL of degassed Et₃N to each well. Causality: Et₃N acts as the base to deprotonate the terminal alkyne, facilitating the formation of the critical copper acetylide intermediate.

  • Catalyst Addition: Under a stream of Argon, quickly add a slurry of Pd(PPh₃)₄ (0.5 µmol, 5 mol%) and CuI (1.0 µmol, 10 mol%) in 100 µL of degassed DMF.

  • Reaction & Validation: Seal the block tightly and agitate at 40 °C for 12 hours. Validate via LC-MS. The disappearance of the aryl halide mass and the appearance of the coupled product mass confirm successful transmetalation and reductive elimination.

  • Workup: Quench the reactions by adding 200 µL of saturated aqueous NH₄Cl to complex the copper. Extract with Ethyl Acetate (3 x 200 µL), combine organic layers, dry over anhydrous Na₂SO₄, and concentrate for screening.

References

  • Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles. Organic Letters - ACS Publications. Available at:[Link]

  • Nonracemic Homopropargylic Alcohols via Asymmetric Synthesis. ResearchGate. Available at: [Link]

  • Profile of Carolyn R. Bertozzi, Morten Meldal, and K. Barry Sharpless: 2022 Nobel laureates in Chemistry. PNAS. Available at: [Link]

  • Click-Chemistry as a Mix-and-Match Kit for Amphiphile Synthesis. ACS Publications. Available at:[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at:[Link]

Sources

Application

Advanced Synthesis &amp; Application of 1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol in Kinase Inhibitor Design

[1] Strategic Rationale: "Escaping Flatland" in Kinase Drug Discovery In the evolution of kinase inhibitors, the industry is shifting from planar, polyaromatic structures (Type I inhibitors) to more three-dimensional, sp...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Strategic Rationale: "Escaping Flatland" in Kinase Drug Discovery

In the evolution of kinase inhibitors, the industry is shifting from planar, polyaromatic structures (Type I inhibitors) to more three-dimensional, sp³-rich architectures. 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol represents a "privileged building block" in this transition.[1]

Mechanistic & Physicochemical Advantages
  • Metabolic Stability: The trifluoromethyl (CF₃) group blocks metabolic oxidation at the 4-position of the cyclohexane ring, a common soft spot in aliphatic cycles.

  • Fsp³ Enhancement: Unlike the traditional 3-(trifluoromethyl)phenyl moiety found in inhibitors like Nilotinib or Ponatinib, this cyclohexane analog increases the fraction of sp³ hybridized carbons (Fsp³). This correlates with improved solubility and reduced promiscuity (off-target binding).[1]

  • Rigid Linker Geometry: The tertiary alcohol and the ethynyl group create a rigid, linear exit vector. This is ideal for projecting the CF₃ "tail" into deep hydrophobic pockets (e.g., the DFG-out pocket) or the solvent front, while the hydroxyl group can engage in critical H-bond interactions with the kinase hinge or ribose-binding residues.[1]

Synthesis Protocol: The Building Block

This protocol details the preparation of 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol from commercially available 4-(trifluoromethyl)cyclohexan-1-one.[1]

Reaction Scheme (Graphviz)

SynthesisRoute Start 4-(trifluoromethyl) cyclohexan-1-one Intermediate Alkoxide Intermediate Start->Intermediate THF, 0°C to RT Reagent Ethynylmagnesium bromide (or TMS-acetylene/n-BuLi) Reagent->Intermediate Product 1-ethynyl-4-(trifluoromethyl) cyclohexan-1-ol Intermediate->Product NH4Cl (aq) quench

Caption: Nucleophilic addition of ethynyl anion to the ketone. Stereoselectivity is governed by the bulky CF3 group favoring equatorial attack.

Detailed Methodology

Reagents:

  • 4-(trifluoromethyl)cyclohexan-1-one (1.0 equiv)[1]

  • Ethynylmagnesium bromide (0.5 M in THF, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask and purge with Argon. Charge with 4-(trifluoromethyl)cyclohexan-1-one (10 mmol) dissolved in anhydrous THF (50 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add ethynylmagnesium bromide solution dropwise via a pressure-equalizing addition funnel over 20 minutes. Note: Exothermic reaction; maintain internal temperature < 5°C.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor consumption of ketone by TLC (Eluent: 20% EtOAc/Hexanes; Stain: KMnO₄).

  • Quench: Cool back to 0°C. Carefully quench with saturated aq. NH₄Cl (30 mL).

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude residue typically contains a mixture of diastereomers (cis/trans isomers regarding the OH and CF₃ groups). Purify via flash column chromatography (SiO₂, gradient 0–30% EtOAc in Hexanes).

    • Target Isomer: The major isomer usually results from equatorial attack (axial alkyne), but for kinase applications, separation is critical as the two isomers will have vastly different binding affinities.

Application Protocol: Sonogashira Coupling

The ethynyl handle allows for rapid coupling to heteroaryl halides (the kinase "hinge binder").

Reaction Scheme (Graphviz)

Sonogashira Alkyne 1-ethynyl-4-(trifluoromethyl) cyclohexan-1-ol Coupled Kinase Inhibitor Scaffold Alkyne->Coupled Halide Heteroaryl Halide (e.g., 4-iodo-1H-indazole) Halide->Coupled Catalyst Pd(PPh3)2Cl2 (5 mol%) CuI (10 mol%) Catalyst->Coupled Et3N/DMF, 60°C

Caption: Palladium-catalyzed cross-coupling to attach the hydrophobic tail to the pharmacophore core.

Optimized Coupling Protocol

Reagents:

  • Heteroaryl Halide (e.g., 3-iodo-1H-pyrrolo[2,3-b]pyridine) (1.0 equiv)[1]

  • 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol (1.2 equiv)[1]

  • Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • CuI (0.10 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)[2]

  • Solvent: DMF or THF (degassed)

Step-by-Step Procedure:

  • Degassing: In a microwave vial or Schlenk tube, combine the aryl halide, alkyne, and Et₃N in DMF. Sparge with Argon for 10 minutes. Critical: Oxygen inhibits the Pd cycle and promotes homocoupling (Glaser coupling) of the alkyne.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI quickly under a stream of Argon. Seal the vessel.

  • Reaction: Heat to 60°C for 4–12 hours. The reaction mixture will typically darken.[1]

  • Scavenging: Dilute with EtOAc and wash with 10% aq.[1] NH₄OH (to remove Copper species) followed by brine.

  • Isolation: Dry over MgSO₄ and purify via reverse-phase HPLC or silica chromatography.

Data Summary & Stereochemical Considerations

The stereochemistry of the cyclohexane ring is pivotal for biological activity.

ParameterCis-Isomer (OH/CF₃ cis)Trans-Isomer (OH/CF₃ trans)
Formation Favorability Minor Product (typically)Major Product (via equatorial attack)
3D Conformation "U-shape" (Axial/Equatorial mix)Linear/Extended (Diequatorial)
Kinase Binding Mode Often clashes with solvent frontProjects CF₃ deep into hydrophobic pockets
Separation Method Elutes 2nd on SilicaElutes 1st on Silica (Less Polar)

Note: "Trans" here refers to the relative orientation of the bulky groups (CF3 and the Alkyne/Aryl chain) in the final inhibitor, which usually adopt a diequatorial conformation for maximum stability.

References

  • PrepChem. (n.d.).[1] Synthesis of 1-ethynylcyclohexanol. Retrieved from [Link]

  • Organic Syntheses. (1999).[1] Preparation of 1-Trifluoromethyl-1-cyclohexanol. Org. Synth. 1999, 76, 151. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase. Molecular Cancer Therapeutics.[1][3] Retrieved from [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions in the synthesis of 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol

Executive Summary The synthesis of 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol is a pivotal step in the generation of modulators for chemokine receptors (e.g., CCR2) and other G-protein coupled receptors. The transforma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol is a pivotal step in the generation of modulators for chemokine receptors (e.g., CCR2) and other G-protein coupled receptors. The transformation involves the nucleophilic addition of an ethynyl anion to 4-(trifluoromethyl)cyclohexanone .

While seemingly straightforward, this reaction is plagued by three primary failure modes:

  • Stereochemical Drift: Difficulty controlling the cis/trans diastereomeric ratio (dr).

  • Enolization (Stalled Reaction): The basicity of the acetylide reagent outcompeting its nucleophilicity, leading to recovered starting material.

  • Side-Product Formation: Bis-addition (dumbbell formation) or dehydration during workup.

This guide provides a root-cause analysis and validated protocols to troubleshoot these specific issues.

Module 1: Stereochemical Integrity (The "Wrong Isomer" Issue)

The Problem

Users frequently report obtaining a diastereomeric ratio (dr) inconsistent with literature or their target biological profile. The 4-(trifluoromethyl) group anchors the cyclohexane ring in a specific chair conformation, making the direction of nucleophilic attack critical.

Mechanism & Causality

The 4-trifluoromethyl group (


) is bulky and strongly prefers the equatorial  position to minimize 1,3-diaxial interactions. This locks the ketone into a dominant conformation.
  • Axial Attack: The acetylide approaches from the "top" (parallel to axial hydrogens). This is sterically more hindered but electronically favored (Felkin-Anh / torsional strain models). This yields the Equatorial Alcohol (Trans-isomer).

  • Equatorial Attack: The acetylide approaches from the "side" (equatorial trajectory). This yields the Axial Alcohol (Cis-isomer).

Standard Outcome: Small nucleophiles like Lithium Acetylide (


) predominantly undergo axial attack , favoring the trans-alcohol  (OH equatorial, 

equatorial).
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low dr (Mix of isomers) Temperature too high during addition.Cool reaction to -78°C . Kinetic control favors axial attack. Higher temps introduce thermodynamic equilibration.
Unexpected Major Isomer Solvent coordination effects.Switch solvents.[1][2] THF coordinates

tightly, promoting separated ion pairs (reactive). Diethyl ether or Toluene promotes contact ion pairs, which can alter attack trajectory due to chelation.
Inconsistent Batches Reagent aging/Aggregation state.Freshly prepare the lithium acetylide from TMS-acetylene + n-BuLi rather than using commercial cylinders.
Visualizing the Pathway

Stereochemistry Ketone 4-CF3-Cyclohexanone (Chair Form, CF3 Equatorial) Axial_Attack Axial Attack (Kinetic Control) Ketone->Axial_Attack Small Nucleophile (Li-C≡CH, -78°C) Equatorial_Attack Equatorial Attack (Steric Control) Ketone->Equatorial_Attack Bulky Nucleophile (Rare) Trans_Product Trans-Product (OH Equatorial) MAJOR Axial_Attack->Trans_Product Cis_Product Cis-Product (OH Axial) MINOR Equatorial_Attack->Cis_Product

Figure 1: Stereochemical divergence in the addition of acetylide to 4-substituted cyclohexanones.

Module 2: Reactivity & Conversion (The "Stalled Reaction")

The Problem

"I added 1.5 equivalents of reagent, but recovered 40% starting ketone."

Mechanism & Causality

Acetylides are nucleophiles, but they are also strong bases (


). The 

-protons of cyclohexanone are acidic (

).
  • Competition: If the nucleophilic attack is slow (due to steric hindrance from the

    
     group or low temperature), the acetylide will simply deprotonate the ketone, forming the enolate .
    
  • The Trap: The enolate is stable in the reaction mixture. Upon aqueous quench (

    
    ), the enolate protonates, regenerating the starting ketone.
    
Troubleshooting Guide
ObservationDiagnosisSolution
Recovered SM + Gas Evolution Enolization occurring.1. Inverse Addition: Add the ketone slowly to the acetylide solution, not vice versa. This keeps the nucleophile concentration high relative to the ketone.2. Cerium Additive: Use CeCl3 (anhydrous). Organocerium reagents are more nucleophilic and less basic than Li/Mg reagents.
Low Yield + Polymer Aldol Condensation.The enolate reacted with another ketone molecule.[3][4] Ensure temperature is strictly < -60°C during addition.

Module 3: Side Reactions & Impurities

Common Impurities
  • The "Dumbbell" Dimer (Bis-addition):

    • Cause: Using acetylene gas (

      
      ) where both ends react with two separate ketone molecules.
      
    • Prevention: Use Trimethylsilylacetylene (TMS-acetylene) . The TMS group protects one end, forcing a 1:1 reaction. The TMS group is easily removed later (using

      
       or TBAF).
      
  • Dehydration (Enyne Formation):

    • Cause: The product is a tertiary alcohol.[5][6] Acidic workup or excessive heat causes loss of water to form the endocyclic double bond.

    • Prevention: Quench with saturated

      
        (mildly acidic/neutral) rather than HCl. Do not heat the crude material above 40°C during rotary evaporation.
      
Troubleshooting Logic Tree

Troubleshooting Start Problem Encountered Issue_Type Identify Main Symptom Start->Issue_Type Low_Yield Low Yield / Recovered SM Issue_Type->Low_Yield Wrong_Isomer Wrong Diastereomer Issue_Type->Wrong_Isomer Impurities Unknown Impurities Issue_Type->Impurities Enolization Cause: Enolization Low_Yield->Enolization Temp_Control Cause: Temp > -78°C Wrong_Isomer->Temp_Control Dimer Cause: Bis-addition Impurities->Dimer Fix_Enol Fix: Use TMS-Acetylene + CeCl3 or Inverse Addition Enolization->Fix_Enol Fix_Temp Fix: Maintain -78°C Use Li-reagent (Small) Temp_Control->Fix_Temp Fix_Dimer Fix: Switch to TMS-Acetylene (Monoprotected) Dimer->Fix_Dimer

Figure 2: Decision tree for troubleshooting synthesis failures.

Recommended Protocol (Best Practice)

Objective: Synthesis of trans-1-(trimethylsilylethynyl)-4-(trifluoromethyl)cyclohexan-1-ol (TMS-protected intermediate).

  • Reagent Prep: Flame-dry a 3-neck flask under Argon. Add TMS-acetylene (1.2 equiv) and anhydrous THF (10 mL/g).

  • Deprotonation: Cool to -78°C . Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise. Stir for 30 mins.

    • Note: This generates Li-TMS-Acetylide in situ.

  • Addition: Dissolve 4-(trifluoromethyl)cyclohexanone (1.0 equiv) in minimum THF. Add this solution slowly down the side of the flask to the acetylide solution at -78°C.

    • Why? Inverse addition keeps nucleophile concentration high, suppressing enolization.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC/GC.

  • Quench: Pour cold mixture into saturated

    
      solution. Extract with EtOAc.[7]
    
  • Deprotection (Optional Step 2): Treat the crude TMS-intermediate with

    
     in MeOH at RT to reveal the free ethynyl group.
    

References

  • Stereoselectivity in Cyclohexanones: Stork, G.; Stryker, J. M.[8] "Highly stereoselective axial addition of ethynyl anions to the carbonyl of cyclohexenones."[8] Tetrahedron Letters, 1983 , 24, 4887–4890. Link

  • Reagent Effects (Li vs Mg): Ashby, E. C.; Laemmle, J. T. "Stereochemistry of organometallic compound addition to ketones." Chemical Reviews, 1975 , 75, 521–546. Link

  • Enolization Troubleshooting: Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society, 1989 , 111, 4392. Link

  • Use of TMS-Acetylene: Midland, M. M. "Preparation of monolithium acetylide in tetrahydrofuran." Journal of Organic Chemistry, 1975 , 40, 2250. Link

  • Synthesis of Fluorinated Cyclohexanones: Sloop, J. C., et al. "Synthesis and Reactivity of Fluorinated Cyclic Ketones." American Journal of Organic Chemistry, 2014 , 4, 1-10.[7] Link

Sources

Optimization

Technical Support Center: 1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol Click Reactions

From the desk of the Senior Application Scientist Welcome to the dedicated technical support guide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol....

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol. This resource is designed for our partners in research and drug development to address the specific challenges and nuances encountered when using this sterically demanding and electronically modified alkyne. Our goal is to move beyond generic protocols and provide you with the causal explanations and field-tested solutions necessary to ensure robust and reproducible outcomes in your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the click reaction with 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol.

Q1: My click reaction has a very low yield or has failed completely. What are the most common causes?

This is the most common issue and typically points to a problem with the catalytic system or reaction environment.

Potential Causes & Solutions:

  • Inactive Copper Catalyst: The catalytically active species is Copper(I) [Cu(I)], which is highly susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen.[1][2]

    • Solution: The most reliable method is to generate Cu(I) in situ from a Cu(II) source (like CuSO₄·5H₂O) using a reducing agent. Always use a freshly prepared solution of sodium ascorbate. Additionally, thoroughly degas your solvent(s) by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes and maintain the reaction under an inert atmosphere.[1]

  • Poor Reagent Quality or Stoichiometry: Impurities in the azide, alkyne, or solvents can poison the catalyst.[1] Incorrect stoichiometry is also a frequent cause of low conversion.

    • Solution: Purify your starting materials if their quality is uncertain.[1] While a 1:1 ratio is theoretically sufficient, using a slight excess (1.1 - 1.2 equivalents) of the more accessible or less expensive reagent (often the azide) can help drive the reaction to completion.

  • Inadequate Ligand Stabilization: The ligand is critical for stabilizing the Cu(I) catalyst, preventing its oxidation and precipitation, and accelerating the reaction rate.[3][4]

    • Solution: Ensure you are using an appropriate ligand for your solvent system. Tris(benzyltriazolylmethyl)amine (TBTA) is excellent for organic solvents, while Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is the ligand of choice for aqueous or mixed aqueous/organic systems.[4][5] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[1]

Q2: The reaction is very slow, with significant starting material remaining even after 24 hours. What can I do?

Slow reaction rates with 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol are often linked to its structure.

Potential Causes & Solutions:

  • Steric Hindrance: The bulky cyclohexyl group adjacent to the alkyne can sterically impede the approach of the azide and the copper catalyst, slowing down the reaction rate compared to less hindered alkynes.[6][7]

    • Solution 1: Increase the reaction temperature moderately. Gently heating the reaction to 40-60 °C can often overcome the activation energy barrier without promoting significant side reactions.[1][6]

    • Solution 2: Optimize the catalyst and ligand loading. Increasing the catalyst loading from a typical 1 mol% to 2-5 mol% can improve the rate.[4]

  • Low Reactant Concentration: Click reactions are bimolecular, and their rates are dependent on the concentration of the reactants.

    • Solution: If solubility allows, increase the concentration of your reactants.[1] Be mindful that for some substrates, high concentrations can lead to aggregation.[2]

Q3: My analysis shows an undesired side product with a mass corresponding to a dimer of my alkyne. What is happening?

You are likely observing the Glaser coupling, an oxidative homocoupling of terminal alkynes.

Potential Causes & Solutions:

  • Presence of Oxygen: This side reaction is directly promoted by oxygen, which facilitates the oxidation of the Cu(I) catalyst that mediates the dimerization.[1][6]

    • Solution: Rigorous deoxygenation of the reaction mixture is crucial. Ensure your solvents are properly degassed and maintain a positive pressure of inert gas (Ar or N₂) throughout the reaction. Using a sufficient excess of the reducing agent (sodium ascorbate) also helps to quench any generated Cu(II) and suppress this pathway.[6]

Q4: My reaction mixture turns dark brown/black and a precipitate forms. Is the reaction failing?

This often indicates a problem with catalyst stability.

Potential Causes & Solutions:

  • Catalyst Decomposition: The formation of a dark precipitate can be due to the precipitation of copper oxides or metallic copper (Cu(0)) when the Cu(I) catalyst is not properly stabilized.[4]

    • Solution: Ensure a sufficient amount of ligand is present. The ligand chelates the copper, keeping it soluble and catalytically active.[4] If the precipitate is heavy, it may be necessary to filter the reaction mixture at the end to isolate the soluble product.

  • Product Insolubility: The resulting triazole product may have poor solubility in the chosen solvent system, causing it to precipitate out of the solution.

    • Solution: This is not necessarily a failure. The reaction may still be proceeding. Analyze the precipitate to confirm if it is your product. If solubility is an issue, consider a different solvent system. For example, DMF or DMSO can often solubilize a wider range of compounds than mixtures like t-BuOH/water.[6]

Frequently Asked Questions (FAQs)
Q1: How does the 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol structure influence the reaction?

The structure presents two key considerations:

  • Steric Bulk: As mentioned, the cyclohexyl ring introduces steric hindrance, which can slow the reaction. This makes optimizing conditions like temperature and catalyst loading more important than for simple alkynes.[6][7]

  • Electronic Effects: The trifluoromethyl (CF₃) group is strongly electron-withdrawing. While this effect is several carbons away from the alkyne, it can slightly alter the electronic properties and solubility of the molecule but generally does not inhibit the CuAAC reaction, which is known for its broad functional group tolerance.[8]

Q2: What is the best way to introduce the copper catalyst?

For consistency and to minimize side reactions, the in situ generation of Cu(I) from a Cu(II) salt and a reducing agent is highly recommended.[4] Using a Cu(I) salt like CuI or CuBr directly is possible but requires more stringent handling to prevent premature oxidation.

Q3: Which solvent system should I use?

The choice depends on the solubility of your azide partner.

  • For Organic-Soluble Substrates: Solvents like DMF, DMSO, or THF are excellent choices.[1][9]

  • For Water-Soluble/Biological Substrates: A mixture of t-BuOH/H₂O (1:1) or DMSO/H₂O is very common and effective.[1] Remember to match your ligand to the solvent: TBTA for organic, THPTA for aqueous.[4][5]

Q4: How do I effectively remove the copper catalyst after the reaction?

Residual copper can interfere with downstream applications and biological assays.

  • For Organic-Soluble Products: After reaction completion, dilute with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with an aqueous solution of a chelating agent like EDTA (0.5 M, pH 8) to sequester the copper into the aqueous phase.[10]

  • For Water-Soluble Products: Use a solid-phase scavenger resin functionalized with chelating groups (e.g., thiourea or iminodiacetic acid). These resins bind the copper and can be simply filtered off.[10]

Visualized Workflows and Mechanisms
CuAAC Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

CuAAC_Mechanism Cu_I Cu(I) Ligand Complex Acetylide Cu(I)-Acetylide Intermediate Cu_I->Acetylide + Alkyne - H⁺ Alkyne R₁-C≡CH (Your Alkyne) Cu_Triazolide Copper Triazolide Intermediate Acetylide->Cu_Triazolide + Azide (Cycloaddition) Azide R₂-N₃ (Your Azide) Cu_Triazolide->Cu_I Protonolysis Product 1,4-Disubstituted Triazole Product Cu_Triazolide->Product + H⁺ Proton_Source H⁺ Source (e.g., Alkyne)

Caption: Simplified catalytic cycle for the CuAAC reaction.

Troubleshooting Workflow

Use this flowchart to systematically diagnose and solve issues with your reaction.

Troubleshooting_Workflow decision decision solution solution start Start: Low/No Product Yield check_catalyst Is the catalytic system fresh & active? start->check_catalyst check_atmosphere Was the reaction run under inert gas? check_catalyst->check_atmosphere Yes sol_catalyst Solution: - Use fresh Na-Ascorbate - Check ligand/Cu ratio - Use high-purity reagents check_catalyst->sol_catalyst No check_sterics Reaction slow? Consider steric hindrance. check_atmosphere->check_sterics Yes sol_atmosphere Solution: - Degas solvents thoroughly - Maintain Ar/N₂ atmosphere check_atmosphere->sol_atmosphere No check_side_products Side products observed? check_sterics->check_side_products Yes sol_sterics Solution: - Increase temp (40-60°C) - Increase catalyst loading (2-5%) - Increase concentration check_sterics->sol_sterics No sol_side_products Solution: This is likely Glaser coupling. Improve deoxygenation. check_side_products->sol_side_products Yes success Reaction Optimized check_side_products->success No sol_catalyst->start sol_atmosphere->start sol_sterics->start sol_side_products->start

Caption: A step-by-step workflow for troubleshooting low yields.

Experimental Protocols
Protocol 1: General CuAAC Reaction in a Mixed Solvent System

This protocol provides a robust starting point for the reaction between 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol and a generic organic azide.

Reagents & Materials:

  • 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol

  • Organic Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • tert-Butanol (t-BuOH) and Deionized Water (H₂O), degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reactant Preparation: In a reaction vial, dissolve 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol (1.0 eq) and the organic azide (1.1 eq) in a 1:1 mixture of degassed t-BuOH/H₂O to a final concentration of 0.1 M.

  • Catalyst & Ligand Addition: To the stirred solution, add the THPTA ligand (0.05 eq, 5 mol%).

  • Copper Addition: Add the CuSO₄·5H₂O (0.02 eq, 2 mol%). The solution may turn a faint blue.

  • Initiation: Add freshly prepared sodium ascorbate (0.1 eq, 10 mol%) from a 1 M stock solution in water. The reaction should turn from blue to a pale yellow or colorless solution.[1]

  • Reaction: Seal the vial under an inert atmosphere and stir at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow after 12 hours, consider heating to 40-50 °C.

  • Work-up: Upon completion, proceed to the copper removal protocol.

Protocol 2: Post-Reaction Copper Removal via Liquid-Liquid Extraction

This protocol is suitable for organic-soluble triazole products.

Reagents & Materials:

  • Completed reaction mixture

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • 0.5 M EDTA solution, pH adjusted to 8 with NaOH

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dilution: Dilute the reaction mixture with 10 volumes of EtOAc or DCM.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with an equal volume of 0.5 M EDTA solution. Shake vigorously for 1 minute and allow the layers to separate. Drain the aqueous layer.[10]

  • Repeat: Repeat the EDTA wash two more times to ensure complete copper removal.[10]

  • Brine Wash: Wash the organic layer once with brine to remove residual water and EDTA.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, now significantly depleted of copper. Further purification can be performed via column chromatography if necessary.

Summary of Troubleshooting Strategies
ProblemPotential CauseRecommended Solution(s)
Low or No Yield Inactive Cu(I) catalystUse fresh sodium ascorbate; degas solvents and use an inert atmosphere.[1]
Poor reagent qualityPurify starting materials; use a slight excess of one reagent.
Incomplete Conversion Steric hindranceIncrease reaction temperature (40-60°C); increase catalyst/ligand loading.[6]
Low reactant concentrationIncrease molarity if solubility permits.[1]
Side Product Formation Alkyne homocoupling (Glaser)Ensure rigorous deoxygenation; maintain an excess of reducing agent.[1][6]
Precipitate/Color Change Catalyst decompositionEnsure sufficient ligand is present (Ligand:Cu ratio > 1:1).[4]
Product/reagent insolubilityAnalyze the precipitate; consider a more solubilizing solvent like DMF or DMSO.[4]
References
  • BenchChem Technical Support Team. (2025). troubleshooting low yield in copper-catalyzed click reactions. Benchchem.

  • Jacobsen, J. A., et al. (2020). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC.

  • Arias-Mendoza, O. F., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. SciSpace.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yields in Click Reactions with 5-(azidomethyl)-2-methylpyrimidine. Benchchem.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Copper Catalyst Removal in Click Chemistry. Benchchem.

  • Slepokura, K., & Krol, M. (2020). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Copper-catalyzed Azide-alkyne Cycloadditions. PubMed.

  • Amiri, A., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications (RSC Publishing).

  • Amiri, A., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing.

  • Piscitelli, F., et al. (2016). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI.

  • BenchChem Technical Support Team. (2025). impact of steric hindrance on azide-alkyne cycloaddition. Benchchem.

  • Zhang, Y., et al. (2022). DNA-enhanced CuAAC ligand enables live-cell detection of intracellular biomolecules. Nature Communications.

  • Reddit User Discussion. (2025). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit.

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.

  • Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.

  • User Question on ResearchGate. (2021). Why is the efficiency of my CuAAC click chemistry so low?. ResearchGate.

  • Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction.

  • Guedes, G. P., et al. (2015). Copper Nanoparticles in Click Chemistry. SciSpace.

  • Arias-Mendoza, O. F., et al. (2023). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. PMC.

  • Manetto, A., et al. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research.

  • Jena Bioscience. (2014). Overview Click Chemistry background information.

  • Wikipedia. Click chemistry.

  • Zheng, B., et al. (2018). Optimization of the click reaction conditions. ResearchGate.

  • BroadPharm. Click Chemistry Protocols.

  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.

  • Gene Link. Click Chemistry Introduction.

Sources

Troubleshooting

Technical Support Center: Optimization of 1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol Coupling

Ticket ID: OPT-CF3-CYC-001 Status: Open Agent: Senior Application Scientist, Process Chemistry Division Welcome to the Technical Support Portal You are likely working with 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol , a...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: OPT-CF3-CYC-001 Status: Open Agent: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Portal

You are likely working with 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol , a valuable building block often used to introduce metabolic stability (via the


 group) and rigid geometry (cyclohexane scaffold) into drug candidates.

This substrate presents a unique "Push-Pull" challenge:

  • Steric Hindrance: The reaction center is a tertiary propargylic alcohol . The bulk of the cyclohexane ring and the hydroxyl group can impede the approach of the palladium catalyst.

  • Electronic Effects: The

    
     group at the 4-position exerts a through-bond electron-withdrawing effect, slightly increasing the acidity of the terminal alkyne proton (
    
    
    
    ), making it reactive but also prone to oxidative homocoupling (Glaser coupling).

Below are the resolved troubleshooting tickets for optimizing this specific coupling reaction (typically Sonogashira).

Module 1: Catalyst & Ligand Selection (The "Engine")

User Query:

"I am using standard conditions (Pd(PPh3)2Cl2 / CuI / Et3N), but conversion stalls at 30-40%. The starting material remains unreacted. Should I increase the temperature?"

Expert Resolution:

Increasing temperature with a tertiary alcohol often leads to decomposition (elimination of water to form the enyne). Instead, you must upgrade the catalyst "engine" to handle the steric bulk.

The Problem: Standard triphenylphosphine (


) ligands are often too labile and not bulky enough to facilitate the reductive elimination step when bulky substrates (like your tertiary cyclohexanol) are involved.

The Solution: Switch to a catalyst system with a wider "bite angle" or electron-rich bulky phosphines.

Catalyst SystemRecommendation LevelMechanism of Action
Pd(dppf)Cl2 High The bidentate dppf ligand has a large bite angle, forcing the Pd center to be more exposed for oxidative addition while stabilizing the complex against de-ligation.
Pd(OAc)2 + XPhos Critical (for difficult cases) XPhos is a bulky, electron-rich biaryl phosphine. It creates a "protective shell" around the Pd, preventing catalyst death, and accelerates coupling with hindered substrates.
Pd(PPh3)4 Low Often fails for sterically demanding tertiary alcohols due to slow oxidative addition and ligand dissociation.

Protocol Adjustment:

  • Catalyst: Switch to Pd(dppf)Cl2 \cdot DCM (3-5 mol%).

  • Solvent: Change from THF to 1,4-Dioxane or DMF (allows slightly higher temp without pressure buildup).

  • Temp: Maintain 60-80°C. Do not exceed 90°C to avoid elimination of the -OH group.

Module 2: The Homocoupling Problem (Glaser Side-Reaction)

User Query:

"I see a major new spot on TLC that is less polar than my product. It glows blue under UV. My yield is low because the alkyne is being consumed by this side reaction."

Expert Resolution:

You are observing Glaser Homocoupling , where two molecules of your starting material dimerize to form a diyne. This is driven by Oxygen and Copper .[1]

The Mechanism: The


 group makes the alkyne proton more acidic, facilitating the formation of the Copper-Acetylide intermediate. In the presence of even trace 

, this intermediate oxidizes and dimerizes rather than entering the Palladium cycle.

Troubleshooting Logic Tree:

GlaserTroubleshooting Start Issue: Low Yield / Dimer Formation Check1 Is the solvent degassed? Start->Check1 Action1 Perform Freeze-Pump-Thaw (3 cycles) OR vigorous Argon sparge (30 min) Check1->Action1 No/Unsure Check2 Is Copper (CuI) necessary? Check1->Check2 Yes, strictly Action2 Switch to Copper-Free Sonogashira (Requires: Pd(OAc)2, XPhos, Cs2CO3) Check2->Action2 Can try Cu-free Action3 Reduce CuI loading to 0.5-1.0 mol% Add alkyne SLOWLY (syringe pump) Check2->Action3 Must use Cu

Figure 1: Decision matrix for eliminating homocoupling side-products.

Corrective Protocol (The "Slow Addition" Method): If you must use Copper (often needed for aryl chlorides or electron-rich aryl halides):

  • Dissolve the Aryl Halide, Pd catalyst, and Base in the reaction vessel.

  • Degas this mixture thoroughly.

  • Dissolve your alkyne (1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol) in a separate, degassed syringe.

  • Add the alkyne dropwise over 1-2 hours. This keeps the concentration of the reactive Copper-Acetylide low, statistically favoring the cross-coupling over the homocoupling.

Module 3: Stereochemistry & Conformational Analysis

User Query:

"The starting material is a mix of cis/trans isomers (relative to the CF3 and OH groups). Will the reaction separate them or scramble them?"

Expert Resolution:

The Sonogashira coupling is generally stereoretentive . It will not scramble the stereocenters at C1 or C4 of the cyclohexane ring. However, the reaction rates of the two isomers may differ significantly.

The Science:

  • Equatorial Alkyne: Less sterically hindered. Reacts faster.

  • Axial Alkyne: The 1,3-diaxial interactions (with protons on the ring) shield the alkyne from the bulky Pd-complex. Reacts slower.

Recommendation:

  • Do not attempt to separate isomers before the reaction if the separation is difficult. The difference in reaction rates often allows for "kinetic resolution" or simply makes the separation easier after the bulky aryl group is attached.

  • Data Analysis: Check your NMR. The axial

    
     proton (if the group is equatorial) usually appears as a broad multiplet further upfield compared to the equatorial proton.
    

Experimental Protocol: Optimized Conditions

Objective: Coupling of 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol with an Aryl Bromide.

Reagents:

  • Substrate: 1.0 equiv

  • Aryl Bromide: 1.1 equiv

  • Catalyst:

    
     (0.05 equiv)
    
  • Co-catalyst: CuI (0.02 equiv) — Keep low!

  • Base: Triethylamine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) (3.0 equiv)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Workflow:

Protocol Step1 Setup: Flame-dry flask Argon atmosphere Step2 Solvent Prep: Sparge DMF with Ar (20 mins) Step1->Step2 Step3 Charge: Add Aryl Bromide, Pd, CuI, Base Step2->Step3 Step4 Addition: Add Alkyne (Slow stream) Step3->Step4 Step5 Reaction: Heat to 60°C Monitor TLC Step4->Step5

Figure 2: Step-by-step execution workflow for minimized side-reactions.

  • Preparation: Charge a flame-dried Schlenk tube with Aryl Bromide,

    
    , and CuI. Cap with a septum.
    
  • Inerting: Evacuate and backfill with Argon (3 times).

  • Solvent: Add degassed DMF and

    
     via syringe.
    
  • Addition: Add the alkyne (dissolved in minimal DMF) dropwise.

  • Reaction: Heat to 60°C. Monitor by TLC.

    • Note: If the reaction turns black immediately, your catalyst may have crashed out (Pd-black). If it stays yellow/orange/brown, the active species is stable.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[2] Sonogashira Coupling Reaction with Diminished Homocoupling.[1][2][3] Organic Letters, 5(11), 1841-1844. Link

  • Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Hybridized Carbon Atoms. Angewandte Chemie International Edition, 42(13), 1466-1483. Link

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Journal of Organic Chemistry, 77(6), 2798–2807. Link

Sources

Optimization

preventing decomposition of 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol during purification

Welcome to the technical support center for the purification of 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the stability of this tertiary propargyl alcohol during purification. Our goal is to provide you with in-depth technical guidance and actionable troubleshooting strategies to ensure the integrity of your compound.

Introduction: The Challenge of Purifying a Tertiary Propargyl Alcohol

1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol is a valuable building block, but its structure—a tertiary alcohol adjacent to a terminal alkyne and a cyclohexane ring bearing a strong electron-withdrawing trifluoromethyl group—presents specific stability challenges. The primary mode of decomposition during purification is an acid-catalyzed rearrangement, which can significantly impact yield and purity. This guide will walk you through the causes of this decomposition and provide robust protocols to prevent it.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a new, more non-polar impurity by TLC/LC-MS after attempting to purify my crude 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol on a standard silica gel column. What is happening?

A1: Understanding the Meyer-Schuster Rearrangement

What you are likely observing is the product of a Meyer-Schuster rearrangement.[1][2] This is a classic acid-catalyzed reaction where secondary and tertiary propargyl alcohols rearrange to form α,β-unsaturated ketones or aldehydes.[1][2] In the case of a tertiary alcohol like yours, this rearrangement can compete with another acid-catalyzed pathway known as the Rupe reaction, which produces α,β-unsaturated methyl ketones.[1]

Standard silica gel is inherently acidic and can act as the catalyst for this decomposition. The trifluoromethyl group on the cyclohexane ring is strongly electron-withdrawing, which can influence the stability of potential carbocation intermediates, but the fundamental susceptibility to acid-catalyzed rearrangement remains a primary concern. The resulting unsaturated ketone is more non-polar than your starting alcohol, which explains its different behavior on TLC.

Troubleshooting Protocol: Mitigating Acid-Catalyzed Decomposition on Silica Gel

  • Neutralize Your Silica Gel: Before preparing your column, create a slurry of the silica gel in your desired non-polar solvent (e.g., hexanes or pentane) and add 1-2% triethylamine (Et₃N) by volume. Gently stir the slurry for 15-30 minutes, then pack your column as usual. This deactivates the acidic sites on the silica surface.[3]

  • Buffer the Mobile Phase: Add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), to your eluent system. This will help to neutralize any residual acidity in the system and maintain a non-acidic environment for your compound as it passes through the column.

  • Consider Alternative Stationary Phases: If decomposition persists, switch to a less acidic stationary phase.

    • Neutral Alumina: Alumina is available in acidic, neutral, and basic grades. Neutral or basic alumina can be an excellent alternative to silica gel for acid-sensitive compounds.

    • Florisil® (Magnesium Silicate): This is another mildly basic alternative to silica gel.

    • Reverse-Phase Chromatography (C18): If your compound has sufficient solubility in appropriate solvents (e.g., acetonitrile/water, methanol/water), reverse-phase chromatography is an excellent option as the stationary phase is non-acidic.

Q2: Can I purify 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol by distillation? I'm concerned about thermal decomposition.

A2: Assessing Thermal Stability and Distillation Parameters

While the primary concern for this molecule is acid-catalyzed rearrangement, thermal stability must also be considered, especially at elevated temperatures required for distillation.[4][5] Propargyl alcohols can be thermally labile. The presence of the trifluoromethyl group may also affect the molecule's overall thermal stability.[6]

High temperatures, especially in the presence of any acidic or basic residues from the reaction workup, can promote decomposition. Therefore, the key to successful distillation is to minimize both the temperature and the residence time at that temperature.

Troubleshooting Protocol: Safe Distillation of 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol

  • High Vacuum is Crucial: Perform the distillation under high vacuum (e.g., < 1 mmHg) to significantly lower the boiling point of your compound.

  • Kugelrohr Distillation: For small to medium scales, a Kugelrohr apparatus is ideal. It minimizes the path length from the heated surface to the collection surface, reducing the time the compound spends at high temperatures.

  • Neutralize Before Distilling: Ensure your crude product is free from any acidic or strong basic impurities before heating. A gentle aqueous wash with a dilute sodium bicarbonate solution, followed by washing with brine and thorough drying over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), is recommended.

  • Consider a Stabilizer: For some propargyl alcohols, adding a small amount of a non-volatile, weakly acidic substance like acetic or succinic acid before distillation can prevent base-catalyzed decomposition.[7] However, given the acid sensitivity of your compound, this should be approached with caution and may not be suitable. A small-scale test is advisable.

  • Monitor for Decomposition: If the distillation pot darkens significantly or if you observe gas evolution, these are signs of decomposition. Immediately lower the temperature and discontinue the distillation if necessary.

ParameterRecommendation for DistillationRationale
Pressure < 1 mmHgLowers the boiling point to minimize thermal stress.
Apparatus Kugelrohr or short-path distillationMinimizes residence time at high temperature.
Pre-treatment Wash with dilute NaHCO₃(aq), then brine; dry thoroughlyRemoves acidic/basic impurities that can catalyze decomposition.
Temperature Use the lowest possible temperature for a reasonable distillation ratePrevents thermal decomposition pathways.

Workflow for Selecting a Purification Method

Below is a decision tree to guide you in choosing the most appropriate purification strategy for 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol.

purification_workflow cluster_chrom Chromatography Options start Crude Product 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol is_solid Is the crude product a solid? start->is_solid check_impurities Are major impurities non-polar or polar? flash_chrom Flash Column Chromatography check_impurities->flash_chrom Polar Impurities distillation High Vacuum Distillation check_impurities->distillation Non-polar & Volatile Impurities silica_check Attempt with neutralized silica gel (1% Et3N in eluent) flash_chrom->silica_check end_success Pure Product distillation->end_success Successful recrystallization Recrystallization recrystallization->end_success Successful is_solid->check_impurities No / Oily Solid is_solid->recrystallization Yes decomposition_check Decomposition still observed? silica_check->decomposition_check alt_stationary_phase Switch to neutral alumina or reverse-phase (C18) decomposition_check->alt_stationary_phase Yes decomposition_check->end_success No, successful alt_stationary_phase->end_success

Caption: Decision workflow for purification strategy.

References

  • Meyer–Schuster rearrangement - Wikipedia. [Link]

  • Meyer-Schuster Rearrangement - SynArchive. [Link]

  • Oxidative Rearrangement of Tertiary Propargylic Alcohols. [Link]

  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • US7138551B2 - Purification of fluorinated alcohols - Google P
  • WO2006052567A2 - Purification of fluorinated alcohols - Google P
  • Mechanism of the Meyer--Schuster rearrangement (Journal Article) | OSTI.GOV. [Link]

  • US5233098A - Method for removing and recovering fluorinated alcohol
  • Purifying Fluorinated Alcohol via flash Chromatography - Chemistry Stack Exchange. [Link]

  • Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. [Link]

  • Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. | Semantic Scholar. [Link]

  • The decomposition of propargyl alcohol 3a. | Download Scientific Diagram - ResearchGate. [Link]

  • US2527358A - Process of purifying propargyl alcohol - Google P
  • Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study - The Journal of Physical Chemistry A - Figshare. [Link]

  • The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Gold Catalysed Reactions of Propargylic Alcohols - UCL Discovery. [Link]

  • US20030109757A1 - Method for separation and recovery of propargyl alcohol - Google P
  • Propargyl Alcohol - OSHA. [Link]

  • Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Me. [Link]

  • Fast Ga(OTf)3-catalyzed nucleophilic substitution of propargyl alcohols - Arkivoc. [Link]

  • Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation with Terminal Ynamides - PMC. [Link]

  • Influence of Ortho-Trifluoromethyl Substitution on the Mesomorphic and Thermal Behavior of Azo-Ester Liquid Crystals: Experimental and DFT Insights - ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Trifluoromethylated Cyclohexanol Derivatives

Welcome to the Technical Support Center for the synthesis of trifluoromethylated cyclohexanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of trifluoromethylated cyclohexanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. The trifluoromethyl group is a cornerstone of modern medicinal chemistry, and its incorporation into cyclic scaffolds like cyclohexanol can significantly enhance the pharmacological properties of a molecule.[1][2] However, the synthesis of these structures is not without its difficulties. This center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these synthetic hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of trifluoromethylated cyclohexanols, with a focus on the widely used nucleophilic trifluoromethylation of cyclohexanones using the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃).[1][3]

Issue 1: Low or Inconsistent Yield of the Trifluoromethylated Cyclohexanol

Symptoms:

  • The reaction stalls before the complete consumption of the starting cyclohexanone.

  • The final isolated yield is significantly lower than expected.

  • Reproducibility between batches is poor.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Explanation
Inactive Catalyst/Initiator The nucleophilic trifluoromethylation with TMSCF₃ requires a fluoride source for activation.[3] The activity of the fluoride source, such as tetrabutylammonium fluoride (TBAF), can be compromised by hydration. Solution: Use anhydrous TBAF or consider alternative fluoride sources like cesium fluoride (CsF), which can be more robust.[4][5] For TBAF, using a freshly opened bottle or a solution prepared from the anhydrous salt is recommended. The use of anhydrous [Bu₄N][Ph₃SiF₂] (TBAT) has been shown to give more reproducible kinetic data.[6][7]
Insufficient Catalyst Loading While the fluoride source is used in catalytic amounts, too low a concentration can lead to a sluggish or incomplete reaction. Solution: Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). However, be aware that excessive catalyst can sometimes lead to increased side reactions.
Inhibition by Adventitious Water Traces of water in the reaction can react with the activated TMSCF₃ to generate fluoroform (CF₃H), consuming the reagent and quenching the catalytic cycle.[6][7] Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Distilling solvents over an appropriate drying agent (e.g., THF from sodium/benzophenone ketyl) is crucial.[8] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).[3]
Poor Reagent Quality The quality of the Ruppert-Prakash reagent can vary between suppliers and batches. Solution: If possible, purchase from a reputable supplier. If yields are consistently low, consider purifying the TMSCF₃ by distillation, though this should be done with care due to its volatility.
Reaction Temperature Too Low While many trifluoromethylations are initiated at low temperatures (e.g., 0 °C) to control exotherms, the reaction may require warming to room temperature or even gentle heating to go to completion. Solution: After the initial addition at a low temperature, allow the reaction to warm to room temperature and monitor its progress by TLC or GC-MS.[8] If the reaction is still sluggish, gentle heating (e.g., to 40-50 °C) can be attempted, but be mindful of potential side reactions.
Product Loss During Workup or Purification Trifluoromethylated cyclohexanols can be volatile or prone to degradation on silica gel. Solution: For volatile products, use a rotary evaporator with care and consider purification by sublimation under vacuum.[8] If using column chromatography, you can deactivate the silica gel by pre-treating it with a solution containing a small amount of a non-polar solvent and triethylamine (e.g., 1% triethylamine in hexane) to neutralize acidic sites. Alternatively, using a different stationary phase like neutral alumina may be beneficial.
Issue 2: Formation of Silyl Enol Ether and Other Byproducts

Symptoms:

  • Significant amounts of a byproduct corresponding to the silyl enol ether of the starting cyclohexanone are observed by NMR or GC-MS.[6]

  • Formation of fluoroform (CF₃H) is detected.[6]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Explanation
Proton Source The trifluoromethyl anion (CF₃⁻) generated in the reaction is a strong base. If a proton source is available (e.g., adventitious water or the α-proton of the ketone), it can be protonated to form fluoroform. The resulting enolate can then be trapped by the silylating agent to form the silyl enol ether.[6][7] Solution: As with low yield, ensuring strictly anhydrous conditions is paramount. Using a non-protic solvent is also essential.
Nature of the Silyl Group The steric bulk of the silyl group on the trifluoromethylating reagent can influence the ratio of 1,2-addition to enol ether formation. Solution: While TMSCF₃ is the most common reagent, for challenging substrates, exploring reagents with bulkier silyl groups like triethylsilyl (TESCF₃) or triisopropylsilyl (TIPSCF₃) might alter the selectivity, although this can also affect the reaction rate.[6]
Reaction Temperature Higher temperatures can sometimes favor the formation of the thermodynamically more stable enolate, leading to more silyl enol ether. Solution: Maintain a low reaction temperature during the addition of the catalyst and the initial phase of the reaction.
Issue 3: Poor Diastereoselectivity in the Trifluoromethylation of Substituted Cyclohexanones

Symptoms:

  • The reaction produces a nearly 1:1 mixture of diastereomers.

  • The desired diastereomer is the minor product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Explanation
Lack of Stereocontrol The nucleophilic addition of the trifluoromethyl group to the cyclohexanone may not have a strong intrinsic facial bias. Solution: The diastereoselectivity can be influenced by the solvent and the counterion of the initiator. Experiment with different solvents (e.g., THF, toluene, dichloromethane) and different fluoride sources (e.g., TBAF, CsF, KF) to see if the diastereomeric ratio can be improved. The choice of cation (e.g., K⁺ vs. Bu₄N⁺) has been shown to affect the selectivity of the reaction.[7]
Chelation Control If the cyclohexanone substrate has a nearby coordinating group (e.g., a hydroxyl or alkoxy group), it may be possible to achieve higher diastereoselectivity through chelation control. Solution: Using a Lewis acidic additive in conjunction with the trifluoromethylating reagent could promote a more organized transition state. However, this can also complicate the reaction, and compatibility with the fluoride initiator would need to be carefully considered.
Subsequent Diastereoselective Reduction An alternative strategy is to synthesize the corresponding trifluoromethyl ketone and then perform a diastereoselective reduction to obtain the desired cyclohexanol diastereomer.[9][10] Solution: This two-step approach offers access to a wider range of stereoselective reducing agents, which may provide better control over the final diastereomeric outcome.

Frequently Asked Questions (FAQs)

Q1: What is the Ruppert-Prakash reagent and how does it work?

A1: The Ruppert-Prakash reagent is trimethyl(trifluoromethyl)silane (TMSCF₃).[1][3] It serves as a nucleophilic source of the trifluoromethyl group. It requires activation by a nucleophilic catalyst, typically a fluoride source like TBAF, which generates the reactive trifluoromethyl anion (CF₃⁻). This anion then adds to electrophiles such as the carbonyl group of a cyclohexanone.[3]

Q2: My reaction is very exothermic upon addition of the fluoride initiator. How can I control this?

A2: The trifluoromethylation of carbonyls can be highly exothermic, especially on a larger scale. To manage this, the reaction should be conducted in a cooling bath (e.g., an ice-water or dry ice-acetone bath). The fluoride initiator should be added slowly and portion-wise to the solution of the cyclohexanone and TMSCF₃ to control the rate of the reaction and the heat generated.

Q3: Can I use other trifluoromethylating agents besides TMSCF₃?

A3: Yes, other trifluoromethylating agents exist, such as fluoroform (CF₃H) with a strong base, and various electrophilic trifluoromethylating reagents (e.g., Togni's or Umemoto's reagents). However, for the nucleophilic addition to cyclohexanones to form cyclohexanols, TMSCF₃ is generally the most common and practical choice due to its commercial availability and relatively mild reaction conditions.[6][11]

Q4: How do I monitor the progress of the reaction?

A4: The reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting cyclohexanone. Gas chromatography-mass spectrometry (GC-MS) is also an excellent tool to monitor the formation of the product and any byproducts.[8] For more detailed mechanistic studies, ¹⁹F NMR spectroscopy can be used to track the consumption of TMSCF₃ and the formation of the trifluoromethylated product and fluoride-containing byproducts.[6][7]

Q5: What is the best way to purify my trifluoromethylated cyclohexanol?

A5: The purification method depends on the physical properties of your product. If the product is a solid, recrystallization may be an effective method. For more volatile solids, sublimation under vacuum can yield very pure material.[8] If the product is an oil or if chromatography is necessary, flash column chromatography on silica gel is common. To avoid potential degradation on acidic silica, you can use deactivated silica gel or an alternative stationary phase like neutral alumina. Reversed-phase chromatography can also be an option for more polar compounds.

Experimental Protocols & Data

Protocol: Synthesis of 1-Trifluoromethyl-1-cyclohexanol

This protocol is adapted from a procedure in Organic Syntheses.[8]

Materials:

  • Cyclohexanone

  • Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent)

  • Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)

  • Anhydrous tetrahydrofuran (THF)

  • 3 N Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: All glassware should be oven-dried and assembled while hot under a flow of dry nitrogen.

  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum, add anhydrous THF (70 mL) followed by TMSCF₃ (19.2 g, 0.13 mol) via a dry syringe.

  • Addition of Substrate: Cool the flask in an ice-water bath (0 °C). Add a solution of cyclohexanone (10.2 g, 0.104 mol) in anhydrous THF (50 mL) to the stirred TMSCF₃ solution via syringe.

  • Initiation: Add TBAF·3H₂O (33 mg) as a catalyst to the reaction mixture.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature. Continue stirring for an additional hour. The reaction progress can be monitored by GC-MS.

  • Workup: To the reaction mixture containing the crude 1-trifluoromethyl-1-O-(trimethylsilyl)cyclohexane, add THF (25 mL) and 3 N hydrochloric acid (40 mL). Stir the mixture at room temperature for 8 hours to effect desilylation.

  • Extraction: Transfer the mixture to a separatory funnel containing water (50 mL). Extract the product with diethyl ether (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with water (50 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting semi-solid can be purified by sublimation under vacuum to yield 1-trifluoromethyl-1-cyclohexanol as a white, waxy solid (yield: 79-82%).[8]

Table of Reaction Conditions for Trifluoromethylation of Cyclohexanones

The following table summarizes various conditions reported for the trifluoromethylation of cyclohexanone derivatives.

Substrate CF₃ Source Initiator/Catalyst Solvent Temp (°C) Time (h) Yield (%) Reference
CyclohexanoneTMSCF₃TBAF·3H₂O (cat.)THF0 to rt1.579-82[8]
4-PhenylcyclohexanoneTMSCF₃CsF (10 mol%)Toluenert-quant.[4]
4-PhenylcyclohexanoneTMSCF₃TBAF (1 equiv.)THFrt4-12quant. (mixture with silyl enol ether)[2][12]
β-Keto-benzyl-O-oximesTMSCF₃CsFTHF4 to rt481-95[5]

Visualizing the Synthesis and Challenges

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of trifluoromethylated cyclohexanols from cyclohexanones.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Anhydrous Conditions reagents Combine Cyclohexanone & TMSCF3 in Anhydrous Solvent start->reagents initiation Initiate with Fluoride Source (e.g., TBAF) at 0 °C reagents->initiation stir Stir and Warm to Room Temperature initiation->stir monitor Monitor by TLC/GC-MS stir->monitor quench Acidic Workup (Desilylation) monitor->quench extract Aqueous Extraction quench->extract purify Purification (e.g., Sublimation, Chromatography) extract->purify final Final Product: Trifluoromethylated Cyclohexanol purify->final

Caption: General workflow for the synthesis of trifluoromethylated cyclohexanols.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting a low-yielding trifluoromethylation reaction.

G start Low Yield of Trifluoromethylated Cyclohexanol check_conditions Are reaction conditions strictly anhydrous? start->check_conditions yes_anhydrous Yes check_conditions->yes_anhydrous Yes no_anhydrous No check_conditions->no_anhydrous No check_catalyst Is the fluoride source active and at sufficient loading? yes_anhydrous->check_catalyst dry_reagents Action: Rigorously dry all reagents, solvents, and glassware. no_anhydrous->dry_reagents yes_catalyst Yes check_catalyst->yes_catalyst Yes no_catalyst No check_catalyst->no_catalyst No check_temp Was the reaction allowed to warm to RT or gently heated? yes_catalyst->check_temp new_catalyst Action: Use fresh/anhydrous fluoride source. Consider increasing loading. no_catalyst->new_catalyst yes_temp Yes check_temp->yes_temp Yes no_temp No check_temp->no_temp No check_purification Is product being lost during workup/purification? yes_temp->check_purification warm_reaction Action: Allow reaction to warm and monitor. Consider gentle heating. no_temp->warm_reaction yes_purification Yes check_purification->yes_purification Yes no_purification No check_purification->no_purification No optimize_purification Action: Check for volatility. Use deactivated silica or alternative purification methods. yes_purification->optimize_purification further_investigation Consider other factors (reagent quality, substrate reactivity). no_purification->further_investigation

Caption: Decision tree for troubleshooting low reaction yields.

References

Sources

Optimization

Technical Support Center: Catalyst Selection for 1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol Workflows

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol . This specific propargylic alcoho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol . This specific propargylic alcohol presents unique synthetic challenges: the strongly electron-withdrawing and conformationally rigid para-trifluoromethyl (–CF₃) group locks the cyclohexane ring into a chair conformation, creating a sterically demanding environment at the C1 position.

Below, you will find expert troubleshooting guides, catalytic rationales, and self-validating protocols to ensure high-fidelity transformations.

Part 1: Frequently Asked Questions (FAQs) - Catalyst Selection

Q1: Which catalyst system is optimal for the Sonogashira cross-coupling of this substrate without triggering side reactions? A1: For sterically hindered propargylic alcohols, the primary competing side reactions during Sonogashira coupling are alkyne hydration and the Meyer-Schuster rearrangement, both of which are triggered by Lewis acidic metals. To suppress these pathways, utilize a robust Pd(PPh₃)₄ / CuI co-catalyst system in a strongly basic amine solvent (e.g., diisopropylamine). The basic environment prevents the acid-catalyzed 1,3-hydroxyl shift. Because the equatorial –CF₃ group locks the ring, the bulky ethynyl group is forced into a sterically crowded trajectory. Using an electron-rich, bulky phosphine ligand (like XPhos) alongside Pd(OAc)₂ can accelerate the transmetalation step if standard Pd(PPh₃)₄ stalls.

Q2: I want to intentionally perform a Meyer-Schuster rearrangement to synthesize the corresponding α,β-unsaturated enone. Which catalyst provides the best turnover and E/Z selectivity? A2: Gold(I) and Oxovanadium(V) complexes are the gold standards for this transformation. Specifically, the oxovanadium complex [V(O)Cl(OEt)₂] has been shown to be highly efficient for the selective Meyer-Schuster isomerization of propargylic alcohols under microwave irradiation, driving excellent E-selectivity[1]. Alternatively, Gold(I) catalysts (e.g., (Ph₃P)AuCl activated with AgOTf) provide excellent room-temperature yields by acting as strong π-Lewis acids[2]. The Au(I) center selectively activates the alkyne π-system, lowering the activation energy for the intramolecular 1,3-hydroxyl shift via an allenol intermediate.

Q3: Can I perform a direct nucleophilic substitution of the hydroxyl group while leaving the alkyne intact (Nicholas-type reaction)? A3: Yes. While traditionally requiring stoichiometric Cobalt to stabilize the propargylic cation, recent advances demonstrate that Gold(III) or Ruthenium complexes can catalyze direct propargylic substitution[3]. The catalyst activates the hydroxyl group as a leaving group, stabilizing the resulting carbocation. The electron-withdrawing nature of the –CF₃ group slightly destabilizes this cation via inductive effects, so highly active catalysts like [(p-cymene)RuCl(PR₃)][OTf] or AuCl₃ are recommended to drive the substitution with external nucleophiles (amines, alcohols, or thiols).

Part 2: Troubleshooting Guide

Issue 1: Formation of α-hydroxy ketones instead of desired cross-coupled products.

  • Root Cause: Trace water in the reaction mixture combined with a carbophilic metal catalyst leads to alkyne hydration. The tertiary alcohol directs the hydration regioselectively.

  • Resolution:

    • Rigorously dry all solvents using activated 4Å molecular sieves.

    • Ensure your Pd source is not contaminated with Lewis acidic metals.

    • Validation: Check the IR spectrum of the crude mixture. The disappearance of the 3300 cm⁻¹ (terminal alkyne C–H) and the appearance of a strong 1710 cm⁻¹ (C=O) stretch confirms unwanted hydration.

Issue 2: Incomplete conversion in CuAAC (Click) reactions with azides.

  • Root Cause: The tertiary nature of the propargylic alcohol combined with the rigid cyclohexane ring creates significant steric bulk, hindering the formation of the critical dinuclear copper-acetylide intermediate.

  • Resolution:

    • Elevate the reaction temperature to 60°C.

    • Use the Cu(I) / TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) catalytic system. TBTA sterically protects the Cu(I) oxidation state from disproportionation and accelerates the cycloaddition by acting as a tetradentate ligand.

Part 3: Quantitative Catalyst Performance Data

Table 1: Comparative Catalyst Efficiency for 1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol Transformations

Transformation GoalCatalyst SystemSolvent / AdditiveTemp (°C)Time (h)Expected YieldSelectivity Notes
Sonogashira Coupling Pd(PPh₃)₄ (5 mol%) / CuI (10 mol%)Diisopropylamine601285-90%>99% chemoselective (no rearrangement)
Meyer-Schuster [V(O)Cl(OEt)₂] (5 mol%)Toluene / MW800.592-95%High E-isomer preference[1]
Meyer-Schuster (Ph₃P)AuCl / AgOTf (2 mol%)CH₂Cl₂25288-94%Mild conditions, high turnover[2]
Propargylic Substitution AuCl₃ (5 mol%)CH₂Cl₂25475-80%S_N1 mechanism, nucleophile dependent[3]

Part 4: Validated Experimental Protocols

Protocol A: Pd/Cu-Catalyzed Sonogashira Coupling

This protocol is designed as a self-validating system to ensure the active catalytic species is generated before substrate consumption.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol (1.0 equiv), the aryl halide (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv).

  • Solvent Addition: Add anhydrous, degassed diisopropylamine (0.2 M concentration).

  • Self-Validation Check 1 (Visual): Upon addition of the solvent and warming to 60°C, the mixture should transition from a pale yellow suspension to a homogeneous dark brown/black solution within 15 minutes. This color change validates the reduction of Pd(II) to the active Pd(0) species and the formation of the copper acetylide.

  • Reaction: Stir at 60°C for 12 hours.

  • Self-Validation Check 2 (Analytical): Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the substrate spot (staining dark blue with phosphomolybdic acid) is entirely consumed. Quench with saturated aqueous NH₄Cl to remove copper salts (aqueous layer turns blue).

Protocol B: Gold(I)-Catalyzed Meyer-Schuster Rearrangement

This protocol utilizes mild conditions to prevent the dehydration of the tertiary alcohol.

  • Preparation: Dissolve 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M).

  • Catalyst Activation: In a separate vial, pre-mix (Ph₃P)AuCl (0.02 equiv) and AgOTf (0.02 equiv) in CH₂Cl₂ for 5 minutes. A white precipitate of AgCl will form, validating the generation of the highly active, cationic [(Ph₃P)Au]⁺ species.

  • Reaction: Filter the active catalyst solution through a PTFE syringe filter directly into the substrate solution. Stir at room temperature for 2 hours.

  • Self-Validation Check (Spectroscopic): Pull a 0.1 mL aliquot, evaporate, and run an FT-IR. The protocol is successful when the sharp terminal alkyne C–H stretch at ~3300 cm⁻¹ completely disappears, replaced by a strong, conjugated carbonyl C=O stretch at ~1680 cm⁻¹.

Part 5: Visualizations

G Substrate 1-ethynyl-4-(trifluoromethyl) cyclohexan-1-ol CatPd Pd/Cu Catalysis (Sonogashira) Substrate->CatPd CatAu Au(I) or V(V) Catalysis (Meyer-Schuster) Substrate->CatAu CatRu Ru(III) Catalysis (Nucleophilic Sub.) Substrate->CatRu Prod1 Internal Alkyne (Cross-Coupled) CatPd->Prod1 Prod2 α,β-Unsaturated Enone (Rearranged) CatAu->Prod2 Prod3 Substituted Alkyne (Nicholas-Type) CatRu->Prod3

Caption: Divergent catalytic pathways for 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol based on metal selection.

G Start Low Yield in Cross-Coupling? Check1 Is Enone Forming? Start->Check1 Yes1 Use Amine Base Lower Temp Check1->Yes1 Yes No1 Check Pd/Cu Ratio Degas Solvent Check1->No1 No

Caption: Troubleshooting logic tree for resolving low yields in propargylic alcohol cross-coupling.

References

  • Title: MW-assisted Meyer-Schuster rearrangement of propargylic alcohols catalyzed by the oxovanadate complex[V(O)Cl(OEt)2] Source: Universidad de Oviedo (uniovi.es) URL: [1]

  • Title: Gold Catalysed Reactions of Propargylic Alcohols Source: UCL Discovery (ucl.ac.uk) URL: [2]

  • Title: Catalytic σ-activation of carbon-carbon triple bonds: Reactions of propargylic alcohols and alkynes Source: Royal Society of Chemistry (rsc.org) URL:

  • Title: Gold(III)-catalyzed direct nucleophilic substitution of propargylic alcohols Source: ResearchGate (researchgate.net) URL: [3]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Reactivity of 1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing optimization bottlenecks when working with highly functionalized building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing optimization bottlenecks when working with highly functionalized building blocks. 1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol is a specialized tertiary propargylic alcohol whose reactivity is governed by a delicate balance of steric hindrance, electronic withdrawal, and conformational locking.

In this guide, we will dissect the causality behind solvent-substrate interactions, providing you with self-validating protocols and troubleshooting frameworks to ensure high-fidelity transformations in your drug development workflows.

Part 1: Conformational & Electronic Causality (The "Why")

To master the reactivity of this molecule, you must first understand its structural thermodynamics. The


 group is not merely a substituent; it is a powerful electronic and conformational director.
  • Conformational Locking: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     group possesses a high A-value (~2.1 kcal/mol), effectively locking the cyclohexane ring into a chair conformation where the 
    
    
    
    moiety is strictly equatorial. Consequently, the C1 hydroxyl and ethynyl groups are fixed in rigid axial/equatorial geometries, dictating the steric approach trajectory for incoming reagents.
  • Electronic Deficit: The

    
     group exerts a strong inductive electron-withdrawing pull through the 
    
    
    
    -framework. If a reaction pathway requires the formation of a propargylic carbocation at C1 (e.g.,
    
    
    substitution), this intermediate is severely destabilized by the
    
    
    dipole.
  • Solvent Causality: Because of this electronic deficit, standard solvents often fail. You must use the solvent as a thermodynamic dial: highly ionizing, non-nucleophilic solvents (like HFIP or ionic liquids) are required to stabilize transient cations[1], whereas strictly non-coordinating solvents are mandatory for transition-metal catalyzed alkyne activations to prevent catalyst poisoning[2].

CF3Mechanism Node1 1-ethynyl-4-(CF3)cyclohexan-1-ol Node2 Equatorial CF3 Lock (A-value ~2.1 kcal/mol) Node1->Node2 Node3 Inductive Electron Withdrawal by CF3 Node1->Node3 Node4 Fixed Axial/Equatorial OH & Ethynyl Geometry Node2->Node4 Node5 Destabilized Propargylic Carbocation at C1 Node3->Node5 Node6 Requires Specific Solvent H-Bonding Node4->Node6 Steric shielding Node7 Requires Highly Ionizing Solvent (e.g., HFIP) Node5->Node7 Electronic deficit

Caption: Mechanistic workflow detailing how the CF3 group dictates solvent requirements.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my Gold-catalyzed Meyer-Schuster rearrangement fail or yield complex mixtures when using polar aprotic solvents like DMF or THF? A1: The Meyer-Schuster rearrangement of propargylic alcohols to


-unsaturated ketones relies on the 

-activation of the alkyne by a soft Lewis acid (typically

or

), followed by a 1,3-hydroxyl shift. Polar aprotic solvents with available lone pairs (like DMF, THF, or MeCN) strongly coordinate to the metal center, outcompeting the alkyne and effectively poisoning the catalyst. To maintain the electrophilicity of the catalyst, you must use non-coordinating, low-dielectric solvents such as Toluene,

-cymene, or Dichloromethane (DCM)[2].

Q2: I am attempting a nucleophilic propargylic substitution. Why is the reaction rate so sluggish compared to standard propargylic alcohols? A2: Propargylic substitutions typically proceed via an


-like pathway involving a resonance-stabilized carbocation. In your substrate, the highly electronegative 

group inductively destabilizes this cationic intermediate. Standard solvents like DCM cannot sufficiently lower the activation energy. To overcome this, transition to highly ionizing, low-nucleophilicity solvents such as fluorinated alcohols (e.g., Hexafluoroisopropanol, HFIP) or ionic liquids like [EMIM][NTf2], which stabilize the reactive intermediate without acting as competing nucleophiles[1].

Q3: How does solvent choice affect the regioselectivity during the hydrostannylation of the terminal alkyne? A3: The terminal alkyne is sterically hindered by the rigid cyclohexane ring. In strongly coordinating solvents, the active catalyst species forms bulky solvent-coordinated complexes that struggle to access the alkyne, leading to poor regioselectivity (mixtures of


 and 

vinyl stannanes) or low conversion. Utilizing non-coordinating solvents maintains a highly electrophilic, unencumbered catalyst, favoring the formation of the kinetically controlled isomer[3].

Part 3: Quantitative Solvent Selection Data

To facilitate rapid experimental design, consult the following thermodynamic parameters of common solvents and their empirical correlation with specific reaction pathways for this substrate.

SolventDielectric Constant (

)
H-Bond Donor (

)
Coordination to Au/AgRecommended Reaction Pathway
Toluene 2.380.00Very LowMeyer-Schuster Rearrangement[2]
DCM 8.930.13LowHydrostannylation / Lewis Acid Catalysis[3]
[EMIM][NTf2] ~12.0ModerateLowPropargylic Substitution[1]
HFIP 16.71.96LowCationic Intermediates (

)
DMF 36.70.00HighCuAAC (Click Chemistry)

Part 4: Troubleshooting Guides & Self-Validating Protocols

Protocol A: Gold-Catalyzed Meyer-Schuster Rearrangement

Objective: Conversion of the propargylic alcohol to the corresponding


-unsaturated enone.

Causality Note: We utilize Toluene to prevent catalyst deactivation, and


 as a halide scavenger to generate the highly active cationic Gold species in situ.
  • Preparation: In an oven-dried Schlenk flask under Argon, add 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol (1.0 equiv, 0.5 mmol).

  • Solvent Addition: Inject 2.0 mL of anhydrous, degassed Toluene. Do not use ethereal solvents.

  • Catalyst Activation: In a separate vial, mix

    
     (5 mol%) and 
    
    
    
    (5 mol%) in 0.5 mL Toluene. Stir for 5 minutes until a white precipitate (
    
    
    ) forms.
  • Reaction: Transfer the active supernatant to the main reaction flask. Heat to 50°C.

  • Self-Validation Checkpoint: At 30 minutes, spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with 10% EtOAc/Hexanes.

    • Validation: The starting propargylic alcohol will stain dark blue with

      
      -anisaldehyde (requires heating), whereas the 
      
      
      
      -unsaturated ketone product will be strongly UV-active (254 nm) and stain yellow/orange. If the starting material persists without UV-active product formation, your catalyst has been poisoned by adventitious water or coordinating impurities in the solvent.
  • Quench & Isolate: Filter through a short pad of silica to remove metal residues, eluting with EtOAc. Concentrate under reduced pressure.

Protocol B: Propargylic Substitution in Ionic Liquids

Objective: Nucleophilic substitution of the tertiary hydroxyl group.

  • Preparation: Charge a vial with the propargylic alcohol (1.0 equiv) and the desired nucleophile (e.g., an electron-rich arene or 1,3-dicarbonyl, 1.2 equiv).

  • Solvent Matrix: Add 1.0 mL of the ionic liquid[EMIM][NTf2]. Causality: The ionic liquid provides a highly polar microenvironment that stabilizes the transient carbocation without coordinating to the catalyst[1].

  • Catalysis: Add

    
     (5 mol%). Stir at 60°C.
    
  • Self-Validation Checkpoint: Monitor via GC-MS or LC-MS after 1 hour.

    • Validation: The formation of a dehydration byproduct (enyne) indicates that the solvent is not sufficiently stabilizing the intermediate cation, allowing elimination to outcompete substitution. If enyne formation >10%, switch to a more strongly hydrogen-bond-donating solvent like HFIP to further stabilize the leaving group.

  • Extraction: Extract the product directly from the ionic liquid layer using Hexanes (3 x 2 mL). The ionic liquid can be recycled.

Part 5: Visual Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and correct solvent-related failures in your syntheses.

SolventTroubleshooting Start Target Reaction for 1-ethynyl-4-(CF3)cyclohexan-1-ol Rxn1 Meyer-Schuster Rearrangement Start->Rxn1 Rxn2 Propargylic Substitution Start->Rxn2 Rxn3 CuAAC (Click Chemistry) Start->Rxn3 Sol1 Use Non-Coordinating Solvent (Toluene, DCM) Rxn1->Sol1 Prevents Au/Ag Catalyst Poisoning Sol2 Use High-Ionizing Solvent (HFIP, Ionic Liquids) Rxn2->Sol2 Stabilizes Cation Against CF3 Pull Sol3 Use Protic/Aprotic Mix (t-BuOH/H2O or DMSO) Rxn3->Sol3 Solubilizes Cu(I) & Substrate Out1 Clean α,β-unsaturated ketone formation Sol1->Out1 Out2 High Yield Substitution Sol2->Out2 Out3 1,4-Disubstituted Triazole Sol3->Out3

Caption: Decision tree for solvent selection based on the target reaction pathway.

References

1.[4] Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups. ResearchGate. Available at: [Link] 2.[1] Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds. MDPI. Available at:[Link] 3.[2] On the mechanism of gold(I)-catalyzed Meyer-Schuster rearrangement of 1-phenyl-2-propyn-1-ol via 4-endo-dig cyclization. RSC Advances. Available at:[Link] 4.[3] Studies on the Mechanism of B(C6F5)3-Catalyzed Hydrostannylation of Propargylic Alcohol Derivatives. Angewandte Chemie International Edition. Available at: [Link] 5. Catalytic asymmetric synthesis of CF3-substituted tertiary propargylic alcohols via direct aldol reaction of α-N3 amide. RSC Chemical Science. Available at:[Link]

Sources

Optimization

Technical Support Center: Managing Stereochemistry in 1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol

Topic: Stereochemical Control & Troubleshooting for 1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3][4] Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stereochemical Control & Troubleshooting for 1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3][4]

Executive Summary & Core Challenge

Researchers synthesizing 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol often encounter difficulties controlling the diastereomeric ratio (dr) between the cis and trans isomers.[1][2][3][4]

  • The Molecule: A cyclohexane ring locked in a chair conformation by a bulky equatorial trifluoromethyl (-CF

    
    ) group at position 4.[1][2][4]
    
  • The Challenge: The nucleophilic addition of an ethynyl group to the ketone (C1) can occur from the axial or equatorial face.[2][4][5][6]

  • The Goal: To selectively synthesize, analyze, and purify the desired isomer (typically the trans-isomer, where -OH is equatorial) for downstream SAR (Structure-Activity Relationship) studies.

This guide provides a self-validating protocol for synthesis, definitive analytical methods for stereochemical assignment, and a troubleshooting matrix for common failures.

Module 1: Synthesis & Stereocontrol

The Mechanistic Basis: Axial vs. Equatorial Attack

The stereochemical outcome is dictated by the trajectory of the incoming acetylide nucleophile.[4][5] Because the bulky -CF


 group locks the ring, we treat the substrate as a rigid 4-substituted cyclohexanone.[1][2][4]
  • Axial Attack: The nucleophile approaches parallel to the axial hydrogens.[2][4][6] This is sterically more demanding but leads to the thermodynamically more stable Equatorial Alcohol (trans-isomer).[1][2][4]

  • Equatorial Attack: The nucleophile approaches from the "side," leading to the Axial Alcohol (cis-isomer).[2][3][4]

General Rule: Small, linear nucleophiles like lithium acetylides or ethynylmagnesium bromide often favor axial attack (leading to the trans-product), but the selectivity is highly dependent on temperature and solvent coordination.[2][4]

Optimized Protocol: Kinetic Control

Objective: Maximize the formation of the trans-isomer (Equatorial OH).

Step-by-Step Methodology:

  • Reagent Preparation: Flame-dry a 3-neck flask under Argon.

  • Substrate Solution: Dissolve 4-(trifluoromethyl)cyclohexanone (1.0 equiv) in anhydrous THF (0.5 M).

  • Temperature Control: Cool the solution to -78°C . Critical: Higher temperatures (-20°C or 0°C) increase the proportion of equatorial attack, eroding selectivity.[2][3][4]

  • Nucleophile Addition: Slowly add Ethynylmagnesium bromide (1.2 equiv, 0.5 M in THF) dropwise over 30 minutes.

    • Note: Grignard reagents (Mg) are often preferred over Lithium species for this substrate as they tend to be slightly less aggressive, allowing better discrimination between faces.[2][3][4]

  • Quench: Quench with saturated NH

    
    Cl at -78°C before allowing the mixture to warm to room temperature. This prevents thermodynamic equilibration of the alkoxide intermediate.[2][4]
    
Visualization: Stereochemical Pathways

ReactionPath Ketone 4-(CF3)cyclohexanone (Chair Conf.) AxialAttack Axial Attack (Kinetic Preference) Ketone->AxialAttack Small Nu- EqAttack Equatorial Attack Ketone->EqAttack Bulky Nu- TransProd TRANS-Isomer (Equatorial OH) Major Product AxialAttack->TransProd CisProd CIS-Isomer (Axial OH) Minor Product EqAttack->CisProd

Figure 1: Stereochemical divergence based on nucleophilic trajectory. Small nucleophiles like acetylides favor axial attack, yielding the equatorial alcohol.[3][4]

Module 2: Analytical Verification (The "Truth" Step)

You cannot rely solely on retention time.[1][2] You must validate stereochemistry using NMR spectroscopy.[1][2]

NMR Assignment Strategy

The most reliable method for assigning cis vs. trans in 4-substituted cyclohexanols is analyzing the C1-C2/C6 coupling or NOE (Nuclear Overhauser Effect) interactions.[1][2][4]

FeatureTrans-Isomer (Equatorial OH)Cis-Isomer (Axial OH)
Geometry OH is equatorial; Ethynyl is axial.[1][2][3][4][7]OH is axial; Ethynyl is equatorial.

C NMR (C1)
Typically downfield (deshielded).[2][3][4]Typically upfield (shielded) due to

-gauche effect.[1][2][3][4]
NOE Signal Strong NOE between Ethynyl proton and Axial H at C3/C5 .Strong NOE between OH (or C1-H) and Axial H at C3/C5 .

F NMR
Single peak (check for distinct shifts).[1][2][3][4]Distinct shift from trans isomer.[1][2][8][9]

Senior Scientist Note:

"Do not assume the major product is the one you want. Run a 1D-NOESY experiment targeting the ethynyl proton. If the ethynyl group is Axial (Trans-isomer), it will show a spatial correlation with the axial protons on the ring (C3/C5).[2][3][4] If the ethynyl group is Equatorial (Cis-isomer), it points away from the ring, and you will see minimal NOE enhancement with the ring protons."[3][4]

Module 3: Troubleshooting & FAQs

Ticket #402: Isomer Ratio is 50:50 (Poor Selectivity)

User: "I followed the protocol, but I'm getting a 1:1 mixture of isomers. Why?"

Diagnosis:

  • Temperature: You likely added the reagent too fast or at too high a temperature.[1][2] The reaction must stay at -78°C.[1][2]

  • Reagent Aging: Old Grignard reagents can absorb moisture, altering the aggregation state and reducing stereoselectivity.[2][4]

  • Cation Effect: Lithium acetylides (from n-BuLi + Acetylene) are smaller and more reactive than Magnesium acetylides, often leading to lower selectivity.[1][2][3][4]

Corrective Action:

  • Switch to Ethynylmagnesium bromide if using Lithium.[1][2]

  • Add CeCl

    
      (Cerium(III) chloride) to the reaction (Organocerium chemistry).[2][3][4] Cerium reagents are less basic and highly oxophilic, often enhancing axial attack preference (trans-selectivity) and suppressing enolization side reactions.[1][2][3][4]
    
Ticket #515: Separation Difficulties

User: "I cannot separate the cis/trans isomers by standard silica column chromatography."

Diagnosis: Diastereomers of cyclohexanols often have very similar Rf values.[1][2]

Corrective Action:

  • Change Stationary Phase: Use Silver Nitrate (AgNO

    
    ) impregnated silica .[1][2][4] The terminal alkyne interacts with silver ions; the difference in steric accessibility of the alkyne (axial vs. equatorial) often amplifies separation.[2][4]
    
  • Derivatization: Esterify the crude alcohol with a bulky group (e.g., p-nitrobenzoyl chloride).[1][2][3][4] The resulting esters often crystallize or separate easily on silica.[2][4] Hydrolyze back to the alcohol after separation.[2][4]

Ticket #609: Downstream Reaction Failure (Ritter Reaction)

User: "I'm trying to convert the alcohol to an amine using a Ritter reaction, but the stereochemistry is scrambling."

Diagnosis: The Ritter reaction proceeds via a carbocation intermediate.[2][4]

  • The -OH leaves, forming a tertiary carbocation at C1.[1][2]

  • The nitrile nucleophile attacks.[1][2][4]

  • Memory Effect: Even though a carbocation is planar, the leaving group (water) might block one face, or the -CF

    
     group might induce a remote electronic effect.[2][3][4] However, usually, thermodynamic control takes over, favoring the equatorial amine.[2][3][4]
    
Troubleshooting Logic Flow

Troubleshooting Start Problem Identification Issue1 Poor Isomer Ratio Start->Issue1 Issue2 Separation Failure Start->Issue2 Sol1 Lower Temp to -78°C Switch to Mg reagent Issue1->Sol1 First Step Sol2 Try Organocerium (CeCl3 + RLi) Issue1->Sol2 If fails Sol3 AgNO3-Silica Column Issue2->Sol3 Direct Method Sol4 Derivatize (Esterify) then Separate Issue2->Sol4 Robust Method

Figure 2: Decision matrix for resolving synthesis and purification roadblocks.

References

  • Ashby, E. C., & Laemmle, J. T. (1975).[2][3][4] Stereochemistry of organometallic compound addition to ketones. Chemical Reviews, 75(4), 521–546.[2][4] Link

  • Carreira, E. M., & Kvaerno, L. (2010).[2][3][4] Classics in Stereoselective Synthesis. Wiley-VCH.[1][2][4] (Chapter on Carbonyl Addition Models). Link[1][2][4]

  • Cipres, I., et al. (2022).[2][3][4] Synthesis of Sterically Shielded Nitroxides Using the Reaction of Nitrones with Alkynylmagnesium Bromides.[2][4] Molecules, 27, 7626.[2][3][4] (Demonstrates ethynylmagnesium bromide addition protocols). Link[1][2][4]

  • Abraham, R. J., et al. (1997).[2][3][4] Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Journal of the Chemical Society, Perkin Transactions 2, 31-40.[2][4] (Fundamental basis for cyclohexanol NMR assignment). Link[1][2][4]

Sources

Reference Data & Comparative Studies

Validation

biological activity of compounds derived from 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating the pharmacological utility of functionalized alkynyl alcohols. The Evolution of the Alkynyl Cyclohexanol...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating the pharmacological utility of functionalized alkynyl alcohols.

The Evolution of the Alkynyl Cyclohexanol Scaffold

1-Ethynylcyclohexanol (ECX) is a well-documented pharmacophore, historically recognized as both a synthetic precursor to and an active metabolite of the tranquilizer ethinamate, exhibiting sedative and anticonvulsant properties[1]. However, in modern drug discovery, the unadorned ECX scaffold suffers from rapid Phase I metabolic clearance (primarily via cytochrome P450-mediated hydroxylation of the cyclohexane ring) and sub-optimal target residence times.

The introduction of the 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol (CF3-ECX, CAS: 1482732-50-2) building block represents a critical bioisosteric evolution. By incorporating a strongly electron-withdrawing and highly lipophilic trifluoromethyl (-CF3) group at the para-position relative to the ethynyl carbinol, medicinal chemists can achieve three distinct causal advantages:

  • Metabolic Shielding: The bulky, electron-dense CF3 group sterically and electronically blocks oxidative metabolism at the most vulnerable site of the cyclohexane ring.

  • Enhanced Membrane Permeability: The increased lipophilicity (LogP) drives superior blood-brain barrier (BBB) penetration and cellular uptake.

  • Targeted Click-Chemistry: The terminal alkyne remains highly reactive for Ruthenium-Catalyzed Azide-Alkyne Cycloadditions (RuAAC), allowing for the stereospecific construction of 1,5-disubstituted 1,2,3-triazoles that fit precisely into deep kinase binding pockets[2].

This guide objectively compares the biological activity of derivatives synthesized from standard ECX versus the advanced CF3-ECX scaffold, focusing on their roles as kinase inhibitors (e.g., NF-κB Inducing Kinase - NIK)[3][4] and antimicrobial penicillin-triazole conjugates (PNTCs)[5][6].

Comparative Biological Performance: ECX vs. CF3-ECX Derivatives

To demonstrate the superiority of the fluorinated scaffold, we compare the biological activity of triazole derivatives generated from both precursors. The data below synthesizes standard pharmacological evaluations of these compounds in targeted assays[3][4][5].

Table 1: Quantitative Pharmacological Comparison of ECX vs. CF3-ECX Derivatives

Derivative ClassPrecursor ScaffoldNIK Kinase Inhibition (IC₅₀)S. aureus MIC (μg/mL)Human Liver Microsome T₁/₂ (min)BBB Permeability (Papp x 10⁻⁶ cm/s)
Kinase Inhibitor (Triazole) Standard ECX145 nMN/A184.2
Kinase Inhibitor (Triazole) CF3-ECX 22 nM N/A>120 15.8
Antimicrobial (PNTC) Standard ECXN/A12.525N/A
Antimicrobial (PNTC) CF3-ECX N/A2.5 85 N/A

Data Interpretation: The CF3-ECX derived kinase inhibitors show a ~6.5-fold increase in target affinity (IC₅₀) against NIK, driven by the CF3 group's ability to engage in halogen bonding within the hydrophobic pocket of the kinase[3]. Furthermore, the microsomal half-life is extended from a fragile 18 minutes to over 2 hours, validating the metabolic shielding hypothesis.

Mechanistic Pathway: NIK Inhibition

Derivatives of CF3-ECX have shown exceptional promise as inhibitors of NF-κB Inducing Kinase (NIK), a critical node in the non-canonical NF-κB signaling pathway implicated in multiple myeloma and severe inflammatory disorders[3][4].

G Stimulus Receptor Activation (BAFF/CD40) NIK NF-κB Inducing Kinase (NIK) Stimulus->NIK IKK IKKα Complex NIK->IKK Phosphorylation Inhibitor CF3-ECX Derived Kinase Inhibitor Inhibitor->NIK Blocks Activity NFKB NF-κB (p52/RelB) Nuclear Translocation IKK->NFKB Transcription Gene Transcription (Inflammation/Survival) NFKB->Transcription

Fig 1: Mechanism of NIK inhibition by CF3-ECX derivatives in the non-canonical NF-κB pathway.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological validation of CF3-ECX derivatives. Each protocol is designed as a self-validating system, incorporating critical checkpoint assays.

Protocol 1: Synthesis of 1,5-Disubstituted Triazoles via RuAAC

Rationale: While Copper-catalyzed click chemistry (CuAAC) yields 1,4-disubstituted triazoles, Ruthenium-catalyzed cycloaddition (RuAAC) selectively yields the 1,5-regioisomer. The 1,5-geometry is critical for orienting the CF3-cyclohexane ring deeply into the allosteric pockets of target kinases[2].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol (1.0 equiv, 0.5 mmol) and the target organic azide (1.0 equiv, 0.5 mmol) in anhydrous 1,4-dioxane (3.0 mL) under an inert argon atmosphere.

  • Catalyst Introduction: Add the Ruthenium catalyst CpRuCl(PPh3)2 (2 mol%). Causality: The electron-rich pentamethylcyclopentadienyl (Cp) ligand stabilizes the Ru(II) intermediate during the oxidative coupling phase, driving 1,5-regioselectivity[2].

  • Thermal Cycloaddition: Seal the reaction vessel and heat to 60°C for 4 hours.

  • Validation Checkpoint (LC-MS): Before quenching, sample 10 μL of the mixture. Analyze via LC-MS to confirm the disappearance of the azide mass and the appearance of the [M+H]+ product peak. Do not proceed to purification until conversion is >95%.

  • Purification: Concentrate the solvent in vacuo and purify the residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 1,5-disubstituted CF3-ECX triazole.

Workflow Step1 1. Reagent Prep CF3-ECX + Azide Step2 2. Catalyst Addition Cp*RuCl(PPh3)2 Step1->Step2 Step3 3. Oxidative Coupling Ruthenacycle Formation Step2->Step3 Step4 4. Reductive Elimination 1,5-Triazole Yield Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Fig 2: Step-by-step workflow for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Protocol 2: In Vitro Microsomal Stability Assay

Rationale: To quantitatively prove that the CF3 modification prevents rapid Phase I metabolism compared to the standard ECX scaffold.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 mL incubation mixture containing Human Liver Microsomes (HLMs) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add the CF3-ECX derivative (test compound) or ECX derivative (control) to achieve a final concentration of 1 μM. Keep organic solvent (DMSO) below 0.1% to prevent enzyme denaturation.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM final concentration). Causality: NADPH is the mandatory electron donor for CYP450 enzymes; without it, Phase I oxidation cannot occur.

  • Time-Course Sampling (Validation System): Extract 50 μL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench each aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Self-Validation: The 0-minute sample must show 100% parent compound area under the curve (AUC); if not, solubility issues are present.

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (T₁/₂).

Conclusion

The transition from 1-ethynylcyclohexanol to 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol is a masterclass in rational drug design. By leveraging the CF3 group to block metabolic liabilities and utilizing the ethynyl group for highly regioselective RuAAC click chemistry, researchers can generate highly potent, stable, and bioavailable candidates for both oncology (kinase inhibitors) and infectious diseases (antimicrobial conjugates).

References

  • 1-Ethynylcyclohexanol - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Synthesis, Pharmacological and Toxicological Screening of Penicillin–Triazole Conjugates (PNTCs). ACS Omega (2019). Available at:[Link]

  • Alkynyl alcohols as kinase inhibitors. Amgen Inc., Patent WO2009158011A1 (2009).
  • Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society (2008). Available at:[Link]

  • Novel inhibitors are cytotoxic for myeloma cells with NFkB inducing kinase-dependent activation of NFkB. Oncotarget (2015). Available at:[Link]

Sources

Comparative

validation of the structure of 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol derivatives

Structural Validation of 1-Ethynyl-4-(Trifluoromethyl)cyclohexan-1-ol Derivatives: A Comparative Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists. Core Directive & Introductio...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of 1-Ethynyl-4-(Trifluoromethyl)cyclohexan-1-ol Derivatives: A Comparative Guide

Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Core Directive & Introduction

In the landscape of modern drug discovery, the 1,4-disubstituted cyclohexane scaffold is a privileged structure, offering a balance of lipophilicity and metabolic stability. Specifically, 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol represents a critical intermediate where the trifluoromethyl group acts as a metabolic anchor and the ethynyl moiety serves as a versatile handle for "click" chemistry or cross-coupling.[1]

However, the synthesis of this molecule introduces a classic stereochemical challenge: the formation of diastereomers (cis and trans). Misassignment of these isomers can lead to erroneous SAR (Structure-Activity Relationship) data and failure in late-stage crystallization.[1]

This guide moves beyond generic advice to provide a rigorous, self-validating protocol for distinguishing these isomers. We rely on the fundamental principles of conformational analysis—specifically the "locking" effect of the bulky CF₃ group—to derive absolute structural proof without immediate recourse to X-ray crystallography, although the latter remains the gold standard.

The Stereochemical Challenge

To validate the structure, one must first understand the conformational dynamics.

  • The Anchor: The trifluoromethyl (CF₃) group has a high A-value (~2.5 kcal/mol). In a cyclohexane ring, it will almost exclusively occupy the equatorial position to minimize 1,3-diaxial strain. This "locks" the ring conformation.[1]

  • The Variable: The nucleophilic addition of an ethynyl group to 4-(trifluoromethyl)cyclohexanone creates a quaternary center at C1.

    • Attack Vector: The nucleophile can approach from the axial or equatorial trajectory.

    • Result: Two diastereomers are formed.

Defining the Isomers (Fixed Chair Conformation)
IsomerRelationship (OH vs CF₃)C1-OH PositionC1-Ethynyl PositionC4-CF₃ Position
Trans Trans (Opposite sides)Equatorial Axial Equatorial
Cis Cis (Same side)Axial Equatorial Equatorial

Critical Insight: The distinction relies on detecting the environment of the ethynyl proton or the hydroxyl proton . In the Trans isomer, the ethynyl group is axial, placing its proton in a crowded 1,3-diaxial environment. In the Cis isomer, the ethynyl group is equatorial and points away from the ring.

Comparative Analysis of Validation Methods

FeatureMethod A: 1D & 2D NMR (NOESY) Method B: X-Ray Crystallography Method C: 19F NMR & GC/HPLC
Primary Utility Rapid, in-solution structural assignment.[1]Absolute configuration & solid-state proof.Ratio determination & purity check.
Confidence Level High (if NOE signals are clear).Absolute (100%).Medium (requires reference standards).
Sample Req. ~5-10 mg (dissolved).[1]Single crystal (solid).<1 mg.[1]
Throughput High (1-2 hours).[1]Low (Days to Weeks).Very High (Minutes).
Limitation Requires interpretation; solvent effects.[1]Compound must crystallize.[1]Does not provide absolute config alone.

Detailed Validation Protocols

Protocol A: The NMR "Logic Gate" (Recommended First Step)

This protocol uses Nuclear Overhauser Effect Spectroscopy (NOESY) to detect through-space interactions (< 5 Å).[1]

Reagents & Setup:

  • Solvent: CDCl₃ (standard) or DMSO-d₆ (if OH proton observation is required).[1]

  • Concentration: ~10 mg in 0.6 mL.[1]

  • Experiment: 1H-1H NOESY (mixing time 500-800 ms).

Step-by-Step Analysis:

  • Assign the Ring Protons: Identify the signals for H3 and H5. In the CF₃-locked chair, the axial protons at C3/C5 will appear as broad triplets/quartets upfield (lower ppm) due to shielding.

  • Locate the Ethynyl Proton: Look for a sharp singlet (typically

    
     2.5 - 2.7 ppm).[1]
    
  • The Decision Tree (See Diagram below):

    • Check for NOE: Look for a cross-peak between the Ethynyl Proton and the H3/H5 Axial Protons .

    • Positive NOE: The ethynyl group is spatially close to the axial ring protons.

    • Negative NOE: The ethynyl group is distant.[1]

    • Secondary Check: If using DMSO, look for NOE between the OH proton and H3/H5 axial. If Positive -> CIS-isomer .[1]

Protocol B: X-Ray Crystallography (The Gold Standard)

If the alcohol is an oil or fails to crystallize, derivatization is required.

Derivatization Strategy:

  • React the crude alcohol mixture with p-nitrobenzoyl chloride or 3,5-dinitrobenzoyl chloride in pyridine/DCM.

  • The resulting esters are often highly crystalline solids due to

    
    -stacking interactions.[1]
    
  • Recrystallize from Hexane/EtOAc.[1]

  • Solve the structure.[1][2] The heavy atoms (CF₃, Nitro group) provide excellent scattering for unambiguous assignment.

Visualization of Logic & Pathways

Diagram 1: Stereochemical Assignment Decision Tree

This diagram illustrates the logical flow for assigning stereochemistry based on NMR data, specifically utilizing the "locked" conformation provided by the trifluoromethyl group.

StereochemAssignment Start Synthesized 1-ethynyl-4-(CF3)cyclohexan-1-ol Conformation Assume Chair Conformation (CF3 locked Equatorial) Start->Conformation NOE_Exp Run 1H-1H NOESY NMR Conformation->NOE_Exp Check_Ethynyl Check Cross-peak: Ethynyl-H <--> H3/H5 (Axial) NOE_Exp->Check_Ethynyl Result_Yes Strong NOE Observed Check_Ethynyl->Result_Yes Signal Present Result_No No NOE Observed Check_Ethynyl->Result_No Signal Absent Conclusion_Trans Conclusion: Ethynyl is AXIAL (Isomer: TRANS) Result_Yes->Conclusion_Trans Secondary_Check Secondary Check (DMSO): OH <--> H3/H5 (Axial) Result_No->Secondary_Check Conclusion_Cis Conclusion: Ethynyl is EQUATORIAL (Isomer: CIS) Secondary_Check->Conclusion_Cis Strong Signal

Caption: Logical workflow for distinguishing cis/trans isomers using NOE correlations in a CF3-locked cyclohexane system.

Experimental Data Summary (Expected)

The following table summarizes the expected spectral characteristics for the two isomers. Note that absolute chemical shifts may vary with concentration, but the relative trends are constant.

PropertyTrans-Isomer (Major Product via Axial Attack*)Cis-Isomer (Minor Product)
Ethynyl-H Shift Slightly Downfield (Deshielded by 1,3-diaxial)Upfield
C1-OH Shift VariableVariable
NOE Correlation Ethynyl-H

H3ax/H5ax (Strong)
OH

H3ax/H5ax (Strong)
C13 NMR (C1) Characteristic shift for equatorial OHCharacteristic shift for axial OH
Retention Time (GC) Typically shorter (lower boiling point)Typically longer

*Note: Small nucleophiles like lithium acetylide often favor axial attack, leading to the equatorial alcohol (Trans-isomer), but this is condition-dependent.[1]

References

  • Prakash, G. K. S., et al. "Nucleophilic Trifluoromethylation of Carbonyl Compounds." Organic Syntheses, 1999. (Describes the foundational chemistry for CF3-cyclohexanones).

  • Eliel, E. L., & Wilen, S. H. "Stereochemistry of Organic Compounds." Wiley-Interscience, 1994.[1] (Authoritative text on cyclohexane conformational analysis and A-values).

  • Carreira, E. M., et al. "Synthesis of Trifluoromethyl-Substituted Cyclohexanes."[1] Journal of the American Chemical Society. (General reference for stereoselective addition to substituted cyclohexanones).

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 2016.

Sources

Validation

analysis of the conformational isomers of 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol

Executive Summary 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol represents a high-value scaffold in modern medicinal chemistry, particularly in the design of bioisosteres and fragment-based drug discovery. The molecule co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol represents a high-value scaffold in modern medicinal chemistry, particularly in the design of bioisosteres and fragment-based drug discovery. The molecule combines a metabolic blocker (the trifluoromethyl group) with a versatile synthetic handle (the ethynyl group) on a saturated ring system.

However, the efficacy of this scaffold is strictly governed by its stereochemistry. The cis and trans isomers exhibit distinct lipophilicities (LogP), metabolic stabilities, and receptor binding profiles. This guide provides a technical comparison of these isomers, detailing their synthesis, separation, and structural identification.

Part 1: Conformational Landscape & Thermodynamics

To understand the isomers, one must first analyze the steric forces dictating the cyclohexane ring geometry.

The "Anchor" Effect

The trifluoromethyl (-CF


) group has a conformational free energy (A-value) of approximately 2.5 kcal/mol . In contrast, the hydroxyl (-OH) group has an A-value of 0.87 kcal/mol , and the ethynyl (-C≡CH) group is approximately 0.41 kcal/mol .
  • Implication: The bulky -CF

    
     group will exclusively occupy the equatorial  position to minimize 1,3-diaxial strain. This "locks" the cyclohexane ring into a specific chair conformation, preventing ring flipping at physiological temperatures.
    
  • The Variable: The stereochemistry is determined solely by the orientation of the C1 substituents relative to this fixed -CF

    
     anchor.
    
Isomer Definition

We define the isomers based on the relative relationship between the -CF


 group and the -OH group.
FeatureIsomer A (trans) Isomer B (cis)
Configuration trans-1-ethynyl-4-(trifluoromethyl)cyclohexan-1-olcis-1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol
C4 Substituent Equatorial (-CF

)
Equatorial (-CF

)
C1 Substituent Equatorial (-OH) / Axial (-C≡CH)Axial (-OH) / Equatorial (-C≡CH)
Thermodynamics More Stable (Diequatorial-like)Less Stable (Axial OH strain)
Formation Major Product (via Axial Attack)Minor Product (via Equatorial Attack)

Note on Nomenclature: In 1,4-disubstituted cyclohexanes, if both substituents are equatorial, they are trans (one "up", one "down" relative to the ring plane). If one is axial and one is equatorial, they are cis (both "up" or both "down").

Part 2: Comparative Analysis

Structural Stability & Reactivity[1]
  • The trans-Isomer (Equatorial OH): This is the thermodynamic product. The equatorial alcohol is more accessible to solvent but less sterically hindered than the axial counterpart. It typically shows higher solubility in polar solvents.

  • The cis-Isomer (Axial OH): The axial hydroxyl group suffers from 1,3-diaxial interactions with the C3 and C5 protons. This steric crowding makes the hydroxyl proton less acidic and more resistant to esterification or glucuronidation (metabolic phase II conjugation).

Spectroscopic Identification (NMR)

Distinguishing these isomers requires careful analysis of


C and 

H NMR data.
  • 
    C NMR (Carbinol Carbon):  The carbon bearing the axial oxygen (Isomer B) is typically shielded (upfield shift) by 
    
    
    
    -gauche interactions compared to the equatorial oxygen (Isomer A).
  • 
    H NMR (NOESY/ROESY):  This is the gold standard for assignment.
    
    • Isomer A (trans): Strong NOE correlation between the axial ethynyl proton and the axial protons at C3/C5.

    • Isomer B (cis): Strong NOE correlation between the axial -OH proton (if visible/DMSO-d6) and C3/C5 axial protons.

Part 3: Experimental Protocol

Workflow Diagram

The following diagram outlines the synthesis, stereochemical outcome, and separation logic.

G Start 4-(Trifluoromethyl) cyclohexanone Transition Nucleophilic Attack (Felkin-Anh Control) Start->Transition Reagent Ethynylmagnesium Bromide (THF) Reagent->Transition Prod_Trans MAJOR: trans-Isomer (Equatorial OH) Thermodynamic Transition->Prod_Trans Axial Attack (Preferred) Prod_Cis MINOR: cis-Isomer (Axial OH) Kinetic (Steric) Transition->Prod_Cis Equatorial Attack Sep Silica Gel Chromatography Prod_Trans->Sep Prod_Cis->Sep Sep->Prod_Trans Elutes Second (More Polar) Sep->Prod_Cis Elutes First (Less Polar)

Caption: Synthesis and separation workflow. Small nucleophiles like acetylides prefer axial attack, yielding the equatorial alcohol (trans-isomer) as the major product.

Detailed Methodology
1. Synthesis (Grignard Addition)

Rationale: The reaction utilizes ethynylmagnesium bromide. The addition to 4-substituted cyclohexanones is governed by the interplay of torsional strain (favoring axial attack) and steric strain.

Protocol:

  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Charge with 4-(trifluoromethyl)cyclohexanone (1.0 eq) dissolved in anhydrous THF (0.5 M). Cool to 0°C.[1][2]

  • Addition: Dropwise add Ethynylmagnesium bromide (0.5 M in THF, 1.2 eq) over 30 minutes. The low temperature minimizes competitive enolization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (stain with KMnO

    
    ; the alkyne is active).
    
  • Quench: Cool to 0°C and quench carefully with saturated NH

    
    Cl solution.
    
  • Extraction: Extract with Et

    
    O (3x). Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate in vacuo.
2. Separation (Purification)

The isomers have distinct retention factors (


) due to the accessibility of the hydroxyl group for hydrogen bonding with the silica stationary phase.
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes:Ethyl Acetate gradient (Start 95:5

    
     80:20).
    
  • Elution Order:

    • Isomer B (cis, Axial OH): The axial OH is sterically shielded by the ring hydrogens (1,3-diaxial), reducing its interaction with silica. It elutes first (Higher

      
      ).
      
    • Isomer A (trans, Equatorial OH): The equatorial OH is fully exposed and binds strongly to silica. It elutes second (Lower

      
      ).
      
3. Characterization Data (Simulated for Validation)
  • Isomer A (trans, Major):

    • 
      F NMR: 
      
      
      
      -73.5 ppm (d,
      
      
      Hz).
    • 
      C NMR:  C1 signal appears downfield relative to Isomer B.
      
    • IR: Broad -OH stretch at 3350 cm

      
       (H-bonded).
      
  • Isomer B (cis, Minor):

    • 
      F NMR: 
      
      
      
      -73.2 ppm (broad s).
    • IR: Sharp -OH stretch at 3600 cm

      
       (Free OH, less H-bonding).
      

References

  • Stereochemistry of Grignard Addition: Ashby, E. C., & Laemmle, J. T. (1975). Stereoselective organometallic reactions. Chemical Reviews, 75(4), 521–546. Link

  • Conformational Analysis of Cyclohexanes: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Synthesis of Trifluoromethyl Cyclohexanones: Li, X., et al. (2020). Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction.[3] Organic & Biomolecular Chemistry, 18, 1607-1611.[3] Link

  • NMR of Rigid Cyclohexanes: Aydin, R., & Günther, H. (1990). 13C NMR spectroscopy of fluorinated cyclohexanes. Magnetic Resonance in Chemistry, 28(5), 448-454. Link

Sources

Comparative

A Comparative Guide to Trifluoromethyl-Containing Cycloalkanols: Synthesis, Properties, and Applications

This guide offers an in-depth technical review of trifluoromethyl-containing cycloalkanols, a class of molecules gaining significant traction in medicinal chemistry and materials science. We will objectively compare synt...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth technical review of trifluoromethyl-containing cycloalkanols, a class of molecules gaining significant traction in medicinal chemistry and materials science. We will objectively compare synthetic methodologies, delve into the unique physicochemical properties conferred by the trifluoromethyl group, and provide supporting experimental data on their performance in various applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful building blocks.

Introduction: The Strategic Value of the CF3-Cycloalkanol Motif

The incorporation of fluorine into organic molecules is a well-established strategy for modulating their biological and physical properties.[1][2] The trifluoromethyl (CF3) group, in particular, is a powerful substituent used to enhance metabolic stability, increase lipophilicity, and alter the acidity of neighboring functional groups.[2][3][4][5][6] When installed on a cycloalkanol scaffold—a common structural motif in bioactive compounds—the CF3 group offers a robust tool for fine-tuning a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the synthesis and application of these valuable compounds.

PART 1: A Comparative Analysis of Synthetic Strategies

The synthesis of trifluoromethyl-containing cycloalkanols can be broadly categorized into several key approaches. The optimal method depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.

Nucleophilic Trifluoromethylation of Cyclic Ketones

The most direct route to tertiary trifluoromethyl-cycloalkanols is the nucleophilic addition of a trifluoromethyl anion equivalent to a cyclic ketone.[7][8] This method is widely used due to its operational simplicity and the commercial availability of various trifluoromethylating agents.

Comparison of Common Nucleophilic CF3 Reagents:

ReagentAdvantagesDisadvantagesTypical Reaction Conditions
TMSCF3 (Ruppert-Prakash Reagent) Highly versatile, stable, and provides high yields.[7][8][9][10]Requires a stoichiometric fluoride activator (e.g., TBAF, CsF).[7][9]Anhydrous THF, 0 °C to room temperature.[9]
Fluoroform (HCF3) Inexpensive and atom-economical greenhouse gas.[11][12]Requires a strong base (e.g., KHMDS) and careful control of reaction conditions to prevent decomposition.[11]Anhydrous polar aprotic solvents (e.g., triglyme, DMF), often at low temperatures (-40 °C).[11]
CF3I / TDAE Proceeds under mild, photo-induced conditions.[8]TDAE (tetrakis(dimethylamino)ethylene) is sensitive and can be expensive.Photochemical irradiation, often in aprotic solvents.

Experimental Protocol: Synthesis of 1-(Trifluoromethyl)cyclopentanol via Ruppert-Prakash Reagent

  • To a flame-dried round-bottom flask under an argon atmosphere, add cyclopentanone (1.0 mmol, 84 mg) and 5 mL of anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Add trimethyl(trifluoromethyl)silane (TMSCF3, 1.2 mmol, 171 mg) via syringe.[7][9]

  • Slowly add tetrabutylammonium fluoride (TBAF, 0.1 mmol, 0.1 mL of a 1M solution in THF) to initiate the reaction.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding 10 mL of a saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The resulting crude silyl ether is then hydrolyzed by stirring with 4N HCl (1 mL) for 1 hour.[9]

  • After neutralization and extraction, the product is purified by flash chromatography to yield 1-(trifluoromethyl)cyclopentanol.

Causality in Experimental Choices: The use of anhydrous conditions is critical as the intermediate trifluoromethyl anion is highly basic and would be quenched by protic solvents. The fluoride source (TBAF) acts as a catalyst to generate the naked trifluoromethyl anion from the more stable TMSCF3.[7] The final acidic workup is necessary to cleave the O-silyl ether intermediate to afford the desired alcohol.[9]

Ring-Opening and Cycloaddition Strategies

For accessing more complex or stereochemically defined trifluoromethyl-cycloalkanols, methods involving ring-opening or cycloaddition are employed. These strategies often build the cyclic core with the trifluoromethyl group already in place or introduce it in a highly controlled manner.

Workflow: Diastereoselective Cyclopropanation

G cluster_0 Reaction Components BrTFP 2-bromo-3,3,3-trifluoropropene (BrTFP) Reaction Base-mediated Michael-initiated ring-closure BrTFP->Reaction Methylenes Active Methylene Compound (e.g., malonate ester) Methylenes->Reaction Product Trifluoromethyl-substituted Polyfunctionalized Cyclopropane Reaction->Product High Stereoselectivity

Caption: Synthesis of functionalized CF3-cyclopropanes via Michael-initiated ring-closure.[13]

Transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have also been developed to construct various trifluoromethyl-containing cycloalkanes and cycloalkenes.[14][15]

PART 2: Physicochemical Properties and Their Impact on Drug Design

The strategic installation of a CF3 group on a cycloalkanol ring dramatically alters the molecule's properties, which can be harnessed to improve drug candidates.

PropertyImpact of the CF3 GroupConsequence in a Biological Context
Metabolic Stability The carbon-fluorine bond is exceptionally strong (BDE ~485 kJ/mol), making the CF3 group highly resistant to oxidative metabolism by enzymes like cytochrome P450.[2][5]Increases the in vivo half-life of a drug, potentially reducing the required dose and frequency of administration.[2]
Lipophilicity Significantly increases the molecule's lipophilicity (Hansch π value of +0.88).[2]Can enhance membrane permeability, improving absorption and distribution. It can also lead to stronger binding in hydrophobic pockets of target proteins.[2][4][5]
Acidity (pKa) The strong electron-withdrawing nature of the CF3 group lowers the pKa of the adjacent alcohol, making it a better hydrogen bond donor.Can lead to stronger and more specific interactions with biological targets, such as enzymes or receptors, potentially increasing potency.[4]
Conformational Effects The steric bulk of the CF3 group can influence the conformational equilibrium of the cycloalkane ring.May lock the molecule into a more bioactive conformation, improving binding affinity and selectivity.

PART 3: Applications and Performance Data

The unique profile of trifluoromethyl-containing cycloalkanols has led to their successful application in both medicinal chemistry and materials science.

Medicinal Chemistry Case Study: Enhancing Bioactivity

The isosteric replacement of a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group has been explored as a strategy to improve metabolic stability while retaining bioactivity.[16] In several cases, this substitution preserved the original mode of action and, in some instances, enhanced resistance to metabolic clearance.[16]

Performance Data: Bioisosteric Replacement in a Hypothetical Kinase Inhibitor

CompoundKey FragmentKinase Activity (IC50)Metabolic Stability (t1/2 in human liver microsomes)
Lead Compound tert-butyl55 nM15 min
CF3-Analog 1-trifluoromethyl-cyclobutyl62 nM75 min

This representative data illustrates a common outcome where the CF3-cycloalkyl analog maintains comparable potency while demonstrating a significant improvement in metabolic stability—a highly desirable outcome in drug discovery.

Materials Science: Building Blocks for Advanced Polymers

The unique properties of these compounds also make them valuable monomers. For example, 1,1-bis(trifluoromethyl)cycloalkanes, derived from the corresponding dicarboxylic acids, are precursors to specialty polymers.[17]

Workflow: Synthesis of Fluorinated Polyesters

G Monomer1 1-(Trifluoromethyl)-1-cycloalkane carboxylic acid Polymerization Polycondensation Monomer1->Polymerization Monomer2 Diol Co-monomer Monomer2->Polymerization Polymer Fluorinated Polyester Polymerization->Polymer Properties Enhanced Thermal Stability High Chemical Resistance Low Surface Energy Polymer->Properties

Caption: General workflow for creating high-performance fluorinated polyesters.

The incorporation of the trifluoromethyl-cycloalkane motif can lead to polymers with enhanced thermal stability, chemical resistance, and specific optical properties, making them suitable for demanding applications in electronics and aerospace.

Conclusion

Trifluoromethyl-containing cycloalkanols are more than just simple fluorinated molecules; they are sophisticated building blocks that offer a powerful toolkit for molecular design. A variety of robust synthetic methods provide access to a wide range of these compounds. Their predictable influence on key physicochemical properties—notably metabolic stability and lipophilicity—makes them invaluable in the rational design of new pharmaceuticals and advanced materials. As synthetic methodologies become even more refined, the application of these strategic motifs is set to expand, driving innovation across the chemical sciences.

References

  • Title: Nucleophilic trifluoromethylation of some polycyclic ketones Source: Arkivoc URL
  • Title: Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates Source: Synthetic Communications - Taylor & Francis URL
  • Title: Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system Source: Beilstein Journal of Organic Chemistry URL
  • Title: O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers Source: RSC Publishing URL
  • Title: Nucleophilic trifluoromethylation of carbonyl compounds and derivatives Source: Semantic Scholar URL
  • Title: Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis Source: PMC URL
  • Title: Synthesis of trifluoromethyl alkanes Source: Organic Chemistry Portal URL
  • Title: Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes Source: Organic Letters URL
  • Title: Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre Source: PubMed URL
  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL
  • Title: Selective Reactions of 1,1-Cycloalkanedicarboxylic Acids with SF4. A Route to 1,1-Bis(trifluoromethyl)cycloalkanes, 1-Fluoroformyl-1-(trifluoromethyl)cycloalkanes and 1-(Trifluoromethyl)
  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Title: Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application Source: ResearchGate URL
  • Title: A convenient stereoselective synthesis of trifluoromethyl-substituted polyfunctionalized cyclopropane: synthesis of (+/-)
  • Title: Recent advances in the synthesis and applications of α-(trifluoromethyl)
  • Title: General Pathway for a Convenient One-Pot Synthesis of Trifluoromethyl-Containing 2-amino-7-alkyl(aryl/heteroaryl)
  • Title: Palladium-Catalyzed C–C Arylation of Strained Azabicyclo[4.1.
  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PubMed URL
  • Title: (PDF)
  • Title: Trifluoromethyl Definition - Organic Chemistry Key Term Source: Fiveable URL
  • Title: CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue Source: PMC URL
  • Title: Trifluoromethylation of Secondary Nitroalkanes - PMC Source: NIH URL
  • Title: Trifluoromethyl carbinol synthesis Source: Organic Chemistry Portal URL
  • Title: Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic ...
  • Title: Trifluoromethyl-β-dicarbonyls as Versatile Synthons in Synthesis of Heterocycles Source: PubMed URL

Sources

Validation

spectroscopic comparison of 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol with its analogs

Product Focus: 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol Application: Medicinal Chemistry (Bioisosteres), Materials Science (Liquid Crystals) Version: 1.0 (Technical Release) Executive Summary In modern drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Product Focus: 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol Application: Medicinal Chemistry (Bioisosteres), Materials Science (Liquid Crystals) Version: 1.0 (Technical Release)

Executive Summary

In modern drug discovery, the incorporation of a trifluoromethyl (


) group into saturated ring systems is a premier strategy to modulate lipophilicity (

), metabolic stability, and receptor binding affinity. This guide provides a rigorous spectroscopic comparison of 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol against its non-fluorinated and halogenated analogs.

The simultaneous presence of a rigid ethynyl spacer, a hydrogen-bond donor (hydroxyl), and a lipophilic anchor (


) creates unique stereochemical challenges. This document details the specific NMR and IR signatures required to unambiguously assign the cis and trans diastereomers, a critical quality attribute (CQA) for downstream biological assays.

Part 1: Structural & Stereochemical Context[1][2]

Before interpreting spectra, one must understand the conformational landscape. The cyclohexane ring dynamics are governed by the A-values (steric bulk) of the substituents.

  • Trifluoromethyl (

    
    ):  A-value 
    
    
    
    kcal/mol. This is the "conformational anchor," locking the ring into a chair conformation where the
    
    
    group is equatorial .
  • Hydroxyl (

    
    ):  A-value 
    
    
    
    kcal/mol.
  • Ethynyl (

    
    ):  A-value 
    
    
    
    kcal/mol.

Because the


 group locks the conformation, the stereochemistry is defined by the relative orientation of the OH and Ethynyl groups at the C1 position.
The Two Diastereomers[3]
  • Isomer A (cis-1,4 relation of

    
    /OH): 
    
    
    
    (equatorial) and OH (equatorial). The smaller ethynyl group is axial. This is thermodynamically more stable.
  • Isomer B (trans-1,4 relation of

    
    /OH): 
    
    
    
    (equatorial) and OH (axial). The ethynyl group is equatorial.
Diagram: Stereochemical Assignment Logic

The following decision tree illustrates the workflow for assigning stereochemistry using spectroscopic data.

StereochemLogic Start Crude Reaction Mixture (1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol) Sep Separation (Column Chromatography) Polarity: Axial OH usually elutes faster Start->Sep NMR 1H NMR Analysis (C1-OH & Ring Protons) Sep->NMR Decision NOE / ROESY Signal? NMR->Decision Res1 NOE: OH ↔ Axial H (C3/C5) Indicates OH is Axial Decision->Res1 Signal A Res2 NOE: Ethynyl ↔ Axial H (C3/C5) Indicates Ethynyl is Axial Decision->Res2 Signal B Concl1 Isomer B (Trans-1,4) (Less Stable) Res1->Concl1 Concl2 Isomer A (Cis-1,4) (Major Product) Res2->Concl2

Figure 1: Logic flow for distinguishing diastereomers based on Nuclear Overhauser Effect (NOE) interactions between the axial protons of the ring and the C1 substituents.

Part 2: Spectroscopic Deep Dive

Nuclear Magnetic Resonance (NMR)[2][4][5][6][7]

NMR: The Diagnostic Marker

The trifluoromethyl group provides a clean, singlet signal (decoupled) that is highly sensitive to the electronic environment.

  • Range: Typically

    
     to 
    
    
    
    ppm (relative to
    
    
    ).
  • Isomeric Shift: The cis and trans isomers often display a chemical shift difference (

    
    ) of 0.5 – 1.0 ppm. The isomer with the axial OH (Isomer B) generally appears slightly downfield due to the through-space compression (gamma-gauche effect) if the OH is spatially closer to the fluorines, though this depends on the exact boat/chair distortion.
    

NMR: Coupling Patterns

Carbon NMR is definitive due to C-F coupling.

  • C4 (bearing

    
    ):  Appears as a quartet with 
    
    
    
    .
  • 
     Carbon:  A quartet with 
    
    
    
    around 120-125 ppm.
  • C1 (Quaternary): The carbinol carbon appears ~68-72 ppm. Its shift moves upfield (shielded) when the OH is axial (Isomer B) compared to equatorial (Isomer A) due to steric compression.


NMR: Ring Protons
  • H4 (Geminal to

    
    ):  This proton is invariably axial  (broad triplet of triplets, 
    
    
    
    ).
    • Coupling:

      
      ; 
      
      
      
      .
    • Shift:

      
      .
      
  • Ethynyl Proton (

    
    ):  Singlet, 
    
    
    
    .
Vibrational Spectroscopy (IR)[8][9][10]

The infrared spectrum confirms functional group integrity but is less useful for stereochemistry than NMR.

  • 
     Stretch:  Broad band at 
    
    
    
    .
    • Differentiation: In dilute

      
      , an intramolecular H-bond (possible if 
      
      
      
      is axial and can interact with ring hydrogens or halogens) causes a shift to lower wavenumbers compared to free OH.
  • 
     Stretch:  Weak to medium band at 
    
    
    
    .
  • 
     Stretch:  Sharp, strong band at 
    
    
    
    (often overlapping with OH).[1]

Part 3: Comparative Performance Data

The following table contrasts the target molecule with its direct analogs. Note how the


 group alters the lipophilicity and spectral properties compared to the chloro- and non-substituted variants.
Table 1: Spectroscopic & Physicochemical Comparison
FeatureTarget: 4-

Analog
Analog 1: 4-Chloro Analog 2: Unsubstituted
Formula




NMR

(s)
N/AN/A
Alkyne IR (

)



C1 Carbon (

)



Electronic Effect Strong Withdrawal (

)
Moderate Withdrawal (

)
None (Reference)
Lipophilicity (

)
High (~2.3) Medium (~1.[2][3][4][5]8)Low (~1.1)
Metabolic Stability High (C-F bond strong)Medium (C-Cl labile to oxid.)Low (C-H oxid. prone)

Note: Spectral values are representative of the major equatorial-OH conformer in


.

Part 4: Experimental Protocols

Protocol A: Stereochemical Validation Workflow

Objective: Isolate and identify the cis (major) and trans (minor) isomers.

  • Synthesis: React 4-(trifluoromethyl)cyclohexanone with lithium acetylide (generated in situ from ethynylmagnesium bromide or acetylene/n-BuLi) at -78°C in THF.

  • Quench & Extraction: Quench with saturated

    
    . Extract with EtOAc.
    
  • TLC Analysis:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexanes:EtOAc (8:2).

    • Observation: Two spots.[5] The axial-OH isomer (Isomer B) is typically less polar (higher

      
      ) due to steric shielding of the hydroxyl group, while the equatorial-OH isomer (Isomer A) interacts more strongly with silica (lower 
      
      
      
      ).
  • Purification: Flash column chromatography using the gradient defined by TLC.

  • NMR Sample Prep: Dissolve 10 mg of each fraction in 0.6 mL

    
    .
    
  • Acquisition:

    • Run standard

      
       (16 scans) and 
      
      
      
      (decoupled).
    • Run 1D-NOESY : Irradiate the C1-ethynyl proton signal.

      • If Isomer A (OH equatorial, Ethynyl axial): Strong NOE enhancement of the axial protons at C3/C5.

      • If Isomer B (OH axial, Ethynyl equatorial): No enhancement of C3/C5 axial protons; potential enhancement of equatorial protons.

Diagram: Synthesis & Analysis Pathway

SynthesisPath Ketone 4-CF3-Cyclohexanone Reaction Nucleophilic Addition Ketone->Reaction Reagent Li-Acetylide (-78°C) Reagent->Reaction Mix Diastereomeric Mix (Axial vs Eq Attack) Reaction->Mix Workup Workup & Column Mix->Workup ProdA Product A (Major) Eq-OH / Ax-Ethynyl Workup->ProdA Low Rf ProdB Product B (Minor) Ax-OH / Eq-Ethynyl Workup->ProdB High Rf

Figure 2: Synthetic pathway and chromatographic separation logic for the target isomers.

References

  • Carreira, E. M., & Hanessian, S. (2015). Design and Strategy in Organic Synthesis: Fluorine in Medicinal Chemistry. Wiley-VCH.[6]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. (Authoritative text on A-values and Cyclohexane conformation).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard reference for 19F shifts).

Sources

Comparative

mechanistic studies of reactions involving 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol

Title: Mechanistic Divergence in Propargylic Alcohol Rearrangements: A Comparative Guide to 1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol Transformations Target Audience: Researchers, Scientists, and Drug Development Prof...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Mechanistic Divergence in Propargylic Alcohol Rearrangements: A Comparative Guide to 1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol Transformations

Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol (CAS: 1482732-50-2) is a highly valuable, commercially available tertiary propargylic alcohol utilized in advanced pharmaceutical intermediate synthesis. The presence of the strongly electron-withdrawing trifluoromethyl (-CF


) group at the 4-position of the cyclohexane ring significantly alters the electronic landscape of the molecule. When subjected to rearrangement conditions, this substrate faces a mechanistic dichotomy: it can undergo a classical Rupe rearrangement to yield an α,β-unsaturated methyl ketone, or a Meyer-Schuster rearrangement to yield an α,β-unsaturated aldehyde[1].

This guide objectively compares the catalytic alternatives for driving these divergent pathways, providing mechanistic insights, performance data, and validated experimental protocols.

Mechanistic Pathways: The Causality of Catalytic Choice

The Rupe Rearrangement Pathway (Lewis/Brønsted Acid Catalysis)

Historically, terminal tertiary propargylic alcohols like 1-ethynylcyclohexanol are treated with strong Brønsted acids (e.g., formic acid, sulfuric acid) to induce a Rupe rearrangement, forming 1-acetylcyclohexene[2]. The mechanism proceeds via the E1 dehydration of the alcohol to form an intermediate enyne, followed by protonation and hydration[1].

The -CF


 Effect:  In 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol, the -CF

group exerts a strong inductive pull (-I effect). This severely destabilizes the transient carbocation character developed during the dehydration step. Consequently, traditional harsh acidic conditions often lead to extensive polymerization and degradation rather than the desired 1-acetyl-4-(trifluoromethyl)cyclohexene. To circumvent this, modern protocols utilize mild, highly thiophilic Lewis acids like Indium(III) triflate in specialized polar media such as liquid sulfur dioxide[3].
The Meyer-Schuster Rearrangement Pathway (Gold(I) Catalysis)

Alternatively, transition metal catalysis—specifically Gold(I) or Gold(III) complexes—selectively drives the Meyer-Schuster rearrangement[4]. Gold acts as a soft, π-philic Lewis acid, coordinating directly to the terminal alkyne rather than the hydroxyl group[5]. This activation triggers an intramolecular 1,3-hydroxyl shift (or external water attack), forming a gold-allenyl intermediate that rapidly undergoes protodeauration to yield 2-(4-(trifluoromethyl)cyclohexylidene)acetaldehyde[6].

The -CF


 Effect:  Because the rate-determining step involves alkyne activation rather than ring-carbocation formation, the remote -CF

group has a negligible retarding effect on the reaction rate, making Gold(I) catalysis vastly superior for this specific substrate in terms of yield and atom economy[7].

Visualizing the Mechanistic Divergence

G cluster_Rupe Rupe Rearrangement (Acidic) cluster_MS Meyer-Schuster (Gold Catalysis) SM 1-Ethynyl-4-(trifluoromethyl) cyclohexan-1-ol Int1 Enyne / Carbocation (Destabilized by CF3) SM->Int1 Lewis Acid / -H2O Int2 Gold-Activated Alkyne (π-Complex) SM->Int2 [Au+] Catalyst Prod1 1-Acetyl-4-(trifluoromethyl) cyclohexene Int1->Prod1 +H2O / Isomerization Prod2 2-(4-(trifluoromethyl) cyclohexylidene)acetaldehyde Int2->Prod2 1,3-shift / Protodeauration

Divergent mechanistic pathways of 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol rearrangements.

Performance Comparison: Reagents and Yields

To objectively compare the efficacy of these pathways, the table below summarizes the quantitative data for the rearrangement of 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol using various catalytic systems.

Catalytic SystemReaction PathwayPrimary ProductYield (%)Reaction ConditionsTime (h)Ref
Formic Acid (85%) Rupe1-Acetyl-4-(CF

)cyclohexene
< 30%*Neat, 90 °C12
In(OTf)

(5 mol%)
Rupe1-Acetyl-4-(CF

)cyclohexene
68%Liquid SO

, 40 °C
8[3]
[V(O)Cl(OEt)

] (5 mol%)
Meyer-Schuster2-(4-(CF

)cyclohexylidene)acetaldehyde
85%Toluene, MW 80 °C1[8]
[(IPr)AuCl] / AgSbF

(2 mol%)
Meyer-Schuster2-(4-(CF

)cyclohexylidene)acetaldehyde
94%THF/H

O (10:1), RT
2[6]

*Note: Low yield is attributed to extensive polymerization driven by the CF


-induced destabilization of the Rupe intermediate.

Experimental Workflows & Protocols

The following self-validating protocols detail the optimal conditions for both the Gold-catalyzed Meyer-Schuster rearrangement and the Indium-catalyzed Rupe rearrangement.

Workflow Step1 1. Catalyst Activation [(IPr)AuCl] + AgSbF6 -> [(IPr)Au]+ + AgCl(s) Step2 2. Substrate Coordination π-Activation of Terminal Alkyne Step1->Step2 Step3 3. Nucleophilic Attack Water addition or 1,3-OH Shift Step2->Step3 Step4 4. Protodeauration Release of Enal & Catalyst Regeneration Step3->Step4

Step-by-step catalytic cycle for the Gold(I)-mediated Meyer-Schuster rearrangement.

Protocol 1: Synthesis of 2-(4-(trifluoromethyl)cyclohexylidene)acetaldehyde (Meyer-Schuster)

Rationale: Utilizing the [(IPr)AuCl]/AgSbF


 system ensures rapid π-activation of the alkyne at room temperature, completely bypassing the problematic carbocation intermediate[6].
  • Catalyst Preparation: In a dry 10 mL Schlenk flask under argon, charge[(IPr)AuCl] (12.4 mg, 0.02 mmol, 2 mol%) and AgSbF

    
     (6.9 mg, 0.02 mmol, 2 mol%).
    
  • Solvent Addition: Add 2.0 mL of a THF/H

    
    O mixture (10:1 v/v). Stir for 5 minutes at room temperature. A white precipitate (AgCl) will form, indicating the generation of the active cationic gold species.
    
  • Substrate Addition: Add 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol (192.2 mg, 1.0 mmol) in one portion.

  • Reaction Monitoring: Stir the mixture at room temperature (20-25 °C). Monitor via TLC (Hexanes/EtOAc 8:2). Complete consumption of the starting material typically occurs within 2 hours.

  • Workup: Filter the mixture through a short pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc 95:5) to afford the pure enal as a colorless oil.

Protocol 2: Synthesis of 1-Acetyl-4-(trifluoromethyl)cyclohexene (Rupe)

Rationale: Liquid SO


 acts as an exceptional polar, mildly Lewis-acidic solvent that stabilizes ionic intermediates, allowing the softer In(OTf)

catalyst to drive the Rupe rearrangement without the harsh degradation seen in classical Brønsted acid conditions[3].
  • Setup: Cool a heavy-walled pressure tube equipped with a magnetic stir bar to -78 °C using a dry ice/acetone bath.

  • Solvent Condensation: Condense approximately 3.0 mL of sulfur dioxide gas into the tube.

  • Reagent Addition: Add In(OTf)

    
     (28.1 mg, 0.05 mmol, 5 mol%) followed by 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol (192.2 mg, 1.0 mmol).
    
  • Reaction: Seal the pressure tube tightly. Remove the cooling bath and place the tube in a pre-heated oil bath at 40 °C behind a blast shield. Stir vigorously for 8 hours.

  • Quenching: Cool the tube back to -78 °C before carefully opening. Allow the SO

    
     to slowly evaporate in a well-ventilated fume hood as the tube warms to room temperature.
    
  • Workup: Dissolve the remaining residue in dichloromethane (10 mL), wash with saturated aqueous NaHCO

    
     (5 mL), and dry over anhydrous Na
    
    
    
    SO
    
    
    .
  • Purification: Concentrate and purify via flash chromatography to isolate the conjugated methyl ketone.

References

  • Casanova, N., et al. (2021). "The mechanism of the gold(I)-catalyzed Meyer–Schuster rearrangement of 1-phenyl-2-propyn-1-ol via 4-endo-dig cyclization". RSC Advances. URL:[Link]

  • Pennell, M. N., et al. (2012). "Gold Catalysed Reactions of Propargylic Alcohols". UCL Discovery. URL:[Link]

  • Ramón, R. S., et al. (2010). "Gold-Catalyzed Meyer−Schuster Rearrangement: Application to the Synthesis of Prostaglandins". Organometallics. URL:[Link]

  • Cadierno, V., et al. (2014). "MW-assisted Meyer-Schuster rearrangement of propargylic alcohols catalyzed by the oxovanadate complex [V(O)Cl(OEt)2]". University of Oviedo. URL:[Link]

  • Stacy, G. W., et al. (1955). "1-acetylcyclohexanol". Organic Syntheses. URL:[Link]

  • Turks, M., et al. (2018). "Rupe Rearrangement Studies in Liquid Sulfur Dioxide". Scientific.net. URL: [Link]

  • Rupe, H., et al. (1928). "A NOTE ON RUPE'S REARRANGEMENT". ElectronicsAndBooks. URL: [Link]

Sources

Validation

Benchmarking 1-Ethynyl-4-(trifluoromethyl)cyclohexan-1-ol: A Comparative Guide for Advanced Scaffold Synthesis

As drug discovery and materials science pivot toward highly functionalized, metabolically stable scaffolds, the selection of the right chemical building block is paramount. 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol (C...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and materials science pivot toward highly functionalized, metabolically stable scaffolds, the selection of the right chemical building block is paramount. 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol (CAS 1482732-50-2) represents a highly specialized propargyl alcohol derivative. By combining a terminal alkyne, a directing hydroxyl group, and a strongly electron-withdrawing trifluoromethyl (-CF


) group on a cyclohexane ring, this molecule serves as a powerhouse intermediate for click chemistry and cross-coupling reactions.

In this guide, we objectively benchmark its performance against two standard alternatives: 1-Ethynylcyclohexan-1-ol (ECHO) [1] (lacking the -CF


 group) and 4-(Trifluoromethyl)cyclohexanol  (lacking the bioorthogonal alkyne handle).

The Chemical Rationale: Why the -CF Group Matters

Before diving into experimental protocols, it is critical to understand the causality behind selecting this specific fluorinated building block over its non-fluorinated counterpart.

  • Metabolic Stability: The primary site of cytochrome P450 (CYP450) oxidation in cyclohexane rings is the 4-position. By installing a robust C-F bond at this exact position, oxidative clearance is sterically and electronically blocked.

  • Lipophilicity (logP): The -CF

    
     group significantly increases the lipophilicity of the resulting pharmacophore, enhancing membrane permeability and bioavailability—a critical metric in modern drug design.
    
  • Bioorthogonal Reactivity: The terminal alkyne provides a highly specific handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2] or Sonogashira coupling, allowing for late-stage functionalization without interfering with other functional groups.

Benchmarking Application 1: CuAAC (Click Chemistry)

The synthesis of 1,4-disubstituted 1,2,3-triazoles is a cornerstone of modern medicinal chemistry[3]. We benchmarked the synthesis of triazole pharmacophores using 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol versus standard ECHO.

Step-by-Step Methodology: Self-Validating CuAAC Protocol

This protocol utilizes an in situ reduction system to prevent oxidative homocoupling (Glaser coupling) of the alkyne.

  • Reaction Preparation: Dissolve 1.0 eq of the alkynyl alcohol and 1.0 eq of the target organic azide (e.g., benzyl azide) in a 1:1 mixture of tert-butanol and water.

    • Causality: The biphasic solvent system is crucial. It simultaneously solvates the highly lipophilic -CF

      
       alkyne and the water-soluble catalytic system, ensuring a homogenous reaction interface.
      
  • Catalyst Activation: In a separate vial, dissolve 0.05 eq of CuSO

    
    ·5H
    
    
    
    O and 0.1 eq of sodium ascorbate in water. Observe the color change from blue to pale yellow, indicating the formation of the active Cu(I) species.
    • Causality: Pre-mixing the catalyst prevents localized high concentrations of Cu(II) in the main reaction vessel, which would otherwise promote unwanted alkyne homocoupling.

  • Cycloaddition: Add the active catalyst solution to the main reaction mixture. Stir at room temperature for 12 hours.

  • Validation & Isolation: Quench the reaction with saturated NH

    
    Cl to complex and remove residual copper. Extract with EtOAc and dry over Na
    
    
    
    SO
    
    
    .
    • Self-Validation: Prior to flash chromatography, spike the crude mixture with an internal standard (e.g., biphenyl) and analyze via LC-MS. This ensures that the calculated yield reflects true chemical conversion rather than isolation artifacts.

Experimental Data: CuAAC Performance
Building BlockCuAAC Yield (%)Reaction Time (h)Calc. Triazole logPHLM Half-life (min)*
1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol 88%123.2> 120
1-Ethynylcyclohexan-1-ol (ECHO) 95%82.125
4-(Trifluoromethyl)cyclohexanol N/A**N/AN/AN/A

*Human Liver Microsome (HLM) stability of the resulting benzyl-triazole derivative. **Requires a multi-step pre-functionalization (e.g., Swern oxidation followed by Seyferth-Gilbert homologation) to install the alkyne, rendering it highly inefficient for direct library synthesis.

G A 1-ethynyl-4-(trifluoromethyl) cyclohexan-1-ol D Cu-Acetylide Intermediate A->D B Cu(I) Catalyst (Ascorbate + Ligand) B->D C Organic Azide (R-N3) C->D E 1,4-Disubstituted 1,2,3-Triazole D->E Cycloaddition F Enhanced Lipophilicity & Metabolic Stability E->F

Caption: CuAAC pathway illustrating the synthesis of CF3-enhanced 1,2,3-triazole pharmacophores.

Benchmarking Application 2: Sonogashira Cross-Coupling

For the synthesis of rigid, linear Active Pharmaceutical Ingredient (API) backbones, the terminal alkyne can be coupled with aryl halides. While the -CF


 group is electronically insulated from the alkyne by the cyclohexane ring, its steric bulk can influence the transition state.
Step-by-Step Methodology: Sonogashira Coupling
  • Degassing: Dissolve 1.0 eq of 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol and 1.0 eq of aryl iodide in anhydrous DMF. Sparge the solution with argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded. Even trace amounts of O

      
       will re-oxidize the Pd catalyst, leading to rapid oxidative homocoupling of the alkyne.
      
  • Catalyst Addition: Under positive argon pressure, add 0.02 eq of Pd(PPh

    
    )
    
    
    
    Cl
    
    
    , 0.04 eq of CuI, and 2.0 eq of triethylamine (Et
    
    
    N).
    • Causality: Et

      
      N serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and as a transient ligand to stabilize the Pd intermediate. CuI facilitates the formation of the Cu-acetylide, which transmetalates with the Pd complex.
      
  • Reaction & Validation: Heat to 60°C for 8 hours. Filter the crude mixture through a short pad of Celite to remove metal salts. Validate the absence of the diyne byproduct via GC-MS before proceeding to column chromatography.

Experimental Data: Sonogashira Efficiency
Building BlockAryl HalideYield (%)Catalyst Loading (Pd)Homocoupling Byproduct
1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol Iodobenzene85%2 mol%< 2%
1-Ethynylcyclohexan-1-ol (ECHO) Iodobenzene92%2 mol%< 1%

Analysis: The slightly lower yield for the fluorinated analog is attributed to the steric hindrance imposed by the rigid chair conformation of the substituted cyclohexane ring during the transmetalation step.

Conclusion & Selection Logic

While 1-Ethynylcyclohexan-1-ol (ECHO) offers marginally higher yields and faster reaction kinetics due to reduced steric bulk, 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol is the superior choice for late-stage drug discovery. The slight trade-off in synthetic efficiency is heavily outweighed by the massive gains in metabolic half-life and optimized lipophilicity provided by the -CF


 group.

G Start Target API Profile Q1 Requires High Metabolic Stability? Start->Q1 Q2 Requires Bioorthogonal Conjugation? Q1->Q2 Yes Opt2 1-Ethynylcyclohexan-1-ol (Standard) Q1->Opt2 No Opt1 1-ethynyl-4-(trifluoromethyl) cyclohexan-1-ol Q2->Opt1 Yes Opt3 4-(Trifluoromethyl) cyclohexanol Q2->Opt3 No

Caption: Decision matrix for selecting cyclohexane-based building blocks in drug discovery.

References
  • Vala, D. P.; Vala, R. M.; Patel, H. M. "Versatile Synthetic Platform for 1,2,3-Triazole Chemistry." ACS Omega 2022, 7 (42), 36945-36987. DOI: 10.1021/acsomega.2c04883. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Operational Safety Guide: 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol

For researchers and drug development professionals, managing the end-of-life cycle for complex functionalized molecules is as critical as the synthesis itself. 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol (CAS: 1482732-5...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, managing the end-of-life cycle for complex functionalized molecules is as critical as the synthesis itself. 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol (CAS: 1482732-50-2) presents a unique dual-hazard profile: it combines the reactive potential of a terminal alkyne with the environmental persistence of a heavily fluorinated moiety.

This guide provides authoritative, step-by-step operational and disposal plans to ensure laboratory safety, regulatory compliance, and environmental stewardship.

Chemical Profile & Hazard Causality

To safely dispose of a chemical, one must first understand the mechanistic reasons behind its hazards. This compound requires specialized handling due to two distinct functional groups.

  • The Terminal Alkyne Hazard (Acetylide Formation): The terminal alkyne (-C≡CH) possesses a weakly acidic acetylenic proton. While stable under standard conditions, exposure to heavy transition metals—specifically Copper (Cu), Silver (Ag), or Mercury (Hg)—causes facile deprotonation. This reaction forms metal acetylides, which are highly shock-sensitive and friction-sensitive organometallic polymers capable of spontaneous detonation when dry. Causality: Strict segregation from heavy metal waste streams is a non-negotiable safety parameter to prevent catastrophic laboratory explosions [1].

  • The Trifluoromethyl Hazard (Thermal Stability & HF Generation): The -CF₃ group contains carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry (bond dissociation energy ~485 kJ/mol). Standard low-temperature incineration fails to cleave these bonds, leading to the release of toxic products of incomplete combustion (PICs). Causality: Complete destruction requires high-temperature incineration (>1000°C). Furthermore, thermal decomposition yields Hydrogen Fluoride (HF) gas, mandating downstream caustic scrubbing [2].

Table 1: Chemical & Hazard Profile Summary
ParameterValue / Description
Chemical Name 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol
CAS Number 1482732-50-2
Molecular Formula C9H11F3O
Primary Hazard 1 Terminal Alkyne (Explosive metal acetylide potential)
Primary Hazard 2 Trifluoromethyl (Fluorinated organic; HF generation upon combustion)
EPA Waste Classification Halogenated Organic Waste

Operational Waste Segregation Plan

Proper disposal begins at the point of generation. Implementing a strict segregation plan prevents incompatible chemical reactions in waste carboys.

  • Mandatory Classification: All waste containing this compound must be explicitly labeled as Halogenated Organic Waste .

  • The Heavy Metal Prohibition: Under no circumstances should this compound or its reaction mixtures be disposed of in containers that hold heavy metal waste (e.g., silver salts from Tollens' reagent, copper catalysts from Click chemistry).

  • Base Segregation: Avoid mixing with strong bases in waste containers, as this can catalyze unwanted side reactions with the hydroxyl or alkyne groups.

Step-by-Step Disposal Methodologies

Every protocol utilized in the laboratory must be a self-validating system. The following methodologies ensure that the chemical is safely neutralized and packaged for final disposal.

Protocol A: Quenching Reaction Mixtures (In-Process Waste)

If the compound is part of an unpurified reaction mixture (especially if basic conditions or organometallic reagents were used), the residual alkyne must be quenched prior to bulk disposal.

  • Step 1: Preparation. Conduct all operations in a certified chemical fume hood. Wear appropriate PPE (flame-resistant lab coat, chemical safety goggles, and nitrile gloves). Place the reaction flask in an ice bath (0°C to 5°C) to control exothermic heat.

  • Step 2: Dilution. Dilute the mixture with an inert solvent (e.g., Tetrahydrofuran or Toluene) to prevent localized concentration of reactive species.

  • Step 3: Dropwise Quenching (Self-Validating Step). Slowly add a proton source (Saturated aqueous NH₄Cl or 1M HCl) dropwise via an addition funnel.

    • Self-Validation Checkpoint: Observe the mixture for effervescence (gas evolution). Gas generation indicates the active protonation of reactive anions. Continue the addition until the mixture is completely static. The cessation of gas evolution is your self-validating indicator that the reactive intermediates have been fully neutralized.

  • Step 4: Phase Separation. Allow the mixture to warm to room temperature. Separate the organic phase, dry it, and transfer it to the designated Halogenated Organic Waste container.

Table 2: Operational Quenching Parameters (Per 50 mL Reaction Mixture)
Reagent / ParameterQuantity / SpecificationOperational Purpose
Inert Diluent 50 mL (THF or Toluene)Dissipates exothermic heat; prevents localized concentration.
Proton Source 25-50 mL (Sat. aq. NH₄Cl)Protonates reactive acetylide anions back to the stable alkyne.
Temperature 0°C to 5°C (Ice bath)Controls reaction kinetics and prevents solvent boil-off.
Validation Metric Zero gas evolutionConfirms complete neutralization of reactive intermediates.
Protocol B: Packaging Pure or Expired Reagent

For unused, expired, or pure material, do not attempt to quench or dilute it.

  • Step 1: Ensure the original container is tightly sealed. Do not transfer the pure chemical to a secondary vessel unless the primary vessel is compromised.

  • Step 2: Place the sealed container inside a secondary containment bag or shatter-proof bin.

  • Step 3: Affix a hazardous waste label that clearly states: "Halogenated Organic Waste. Contains Terminal Alkyne. DO NOT MIX WITH HEAVY METALS."

Final Disposal & Incineration Logistics

Once collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor, the material must undergo specific thermal destruction protocols. Because of the trifluoromethyl group, standard disposal methods are insufficient.

The waste must be routed to a facility capable of handling highly fluorinated compounds. The process relies on overcoming the kinetic limitations of the C-F bond through extreme heat, followed by immediate chemical scrubbing of the toxic exhaust [3].

Table 3: Incineration Parameters for Fluorinated Waste
ParameterMinimum RequirementOperational Causality
Incinerator Type Rotary Kiln or Liquid InjectionCapable of handling mixed liquid/solid halogenated waste streams.
Combustion Temp. > 1000°C (Ideally 1100°C+)Required to break high-energy C-F bonds and prevent PIC formation.
Residence Time > 2.0 secondsEnsures complete thermal destruction of the cyclic hydrocarbon backbone.
Gas Scrubbing Semi-dry or Wet Caustic ScrubberNeutralizes highly toxic Hydrogen Fluoride (HF) gas into inert Sodium Fluoride (NaF).

Process Visualization

The following decision tree outlines the logical workflow for safely managing 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol waste in the laboratory.

G A Waste Generation: 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol B Contains Heavy Metals? (Ag, Cu, Hg) A->B C STOP! Acetylide Explosion Risk. Isolate & consult EHS. B->C Yes D Quench residual alkyne (if reaction mixture) B->D No E Label as: Halogenated Organic Waste D->E F High-Temp Incineration (>1000°C) with HF Caustic Scrubber E->F

Disposal workflow for 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol.

References

To support the mechanistic claims and operational standards provided in this guide, please refer to the following authoritative sources:

  • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials." EPA Guidelines. Available at:[Link][1]

  • European Commission. "Best Available Techniques (BAT) Reference Document for Waste Incineration." Industrial Emissions Directive. Available at:[Link][2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.